Product packaging for 4-Chloro-2-(difluoromethoxy)benzoic acid(Cat. No.:CAS No. 97914-60-8)

4-Chloro-2-(difluoromethoxy)benzoic acid

Cat. No.: B1367528
CAS No.: 97914-60-8
M. Wt: 222.57 g/mol
InChI Key: HGASHYZSZYKNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-2-(difluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H5ClF2O3 and its molecular weight is 222.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClF2O3 B1367528 4-Chloro-2-(difluoromethoxy)benzoic acid CAS No. 97914-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O3/c9-4-1-2-5(7(12)13)6(3-4)14-8(10)11/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGASHYZSZYKNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542022
Record name 4-Chloro-2-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97914-60-8
Record name 4-Chloro-2-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-(difluoromethoxy)benzoic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—offer a powerful toolkit for optimizing drug candidates. Within this context, 4-Chloro-2-(difluoromethoxy)benzoic acid, identified by its CAS number 97914-60-8 , has emerged as a pivotal intermediate and building block in the synthesis of complex therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical role in the development of novel therapeutics. We will delve into the causality behind its utility in drug discovery and provide practical insights for its application in research and development settings.

Physicochemical Properties and Structural Attributes

The molecular structure of this compound is characterized by a benzoic acid core substituted with a chlorine atom at the 4-position and a difluoromethoxy group at the 2-position. This specific arrangement of functional groups is crucial to its reactivity and its influence on the pharmacokinetic and pharmacodynamic properties of derivative compounds.

PropertyValueSource
CAS Number 97914-60-8[1][2]
Molecular Formula C₈H₅ClF₂O₃[1]
Molecular Weight 222.57 g/mol [1]
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
Predicted LogP 2.6396[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]

The presence of the difluoromethoxy group is particularly noteworthy. It serves as a lipophilic hydrogen bond acceptor and can act as a bioisostere for other functional groups, influencing molecular conformation and improving metabolic stability by blocking potential sites of oxidation.[3] The chlorine atom, an electron-withdrawing group, further modulates the electronic properties of the aromatic ring and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins.

Synthesis of this compound: A Representative Pathway

While multiple synthetic routes to substituted benzoic acids exist, a common and logical approach for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. The following protocol is a representative synthesis based on established chemical transformations for structurally similar molecules, as detailed in the patent literature for related halogenated benzoic acids.[4][5][6]

Experimental Protocol: A Plausible Multi-step Synthesis

Step 1: Nitration of 4-Chlorophenol

  • To a stirred solution of 4-chlorophenol in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction mixture to stir for a specified time until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product, 4-chloro-2-nitrophenol.

  • Filter the solid, wash with water until neutral, and dry under vacuum.

Step 2: Difluoromethylation of 4-chloro-2-nitrophenol

  • In a suitable aprotic solvent (e.g., DMF or acetonitrile), dissolve 4-chloro-2-nitrophenol and a base (e.g., potassium carbonate or sodium hydride).

  • Introduce a difluoromethylating agent, such as sodium chlorodifluoroacetate, and heat the reaction mixture. The in-situ generated difluorocarbene will react with the phenoxide to form the difluoromethyl ether.

  • Monitor the reaction for completion by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-4-(difluoromethoxy)-2-nitrobenzene.

Step 3: Reduction of the Nitro Group

  • Dissolve the 1-chloro-4-(difluoromethoxy)-2-nitrobenzene in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Filter off the catalyst (if used) and remove the solvent under reduced pressure.

  • Work up the reaction mixture by adding a base to neutralize the acid and extract the product, 4-chloro-2-(difluoromethoxy)aniline, with an organic solvent.

Step 4: Sandmeyer Reaction to Introduce the Carboxylic Acid

  • Diazotize the 4-chloro-2-(difluoromethoxy)aniline by treating it with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperature (0-5 °C) to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. This will result in the formation of 4-chloro-2-(difluoromethoxy)benzonitrile.

  • Extract the benzonitrile derivative with an organic solvent.

Step 5: Hydrolysis of the Nitrile

  • Hydrolyze the 4-chloro-2-(difluoromethoxy)benzonitrile to the corresponding carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup.

  • After cooling, the product, this compound, will precipitate.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the purified product.

Synthesis_Workflow Start 4-Chlorophenol Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 4-Chloro-2-nitrophenol Step1->Intermediate1 Step2 Difluoromethylation (NaO₂CCF₂Cl, heat) Intermediate1->Step2 Intermediate2 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene Step2->Intermediate2 Step3 Reduction (e.g., SnCl₂ or H₂/Pd-C) Intermediate2->Step3 Intermediate3 4-Chloro-2-(difluoromethoxy)aniline Step3->Intermediate3 Step4 Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) Intermediate3->Step4 Intermediate4 4-Chloro-2-(difluoromethoxy)benzonitrile Step4->Intermediate4 Step5 Hydrolysis (H⁺ or OH⁻, heat) Intermediate4->Step5 End This compound Step5->End

Caption: A representative synthetic workflow for this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. Its carboxylic acid handle allows for straightforward derivatization, most commonly through amide bond formation, to couple with a wide array of amine-containing fragments.

Case Study: A Key Component in a Potent CFTR Corrector

A compelling example of the utility of a difluoromethoxy benzoic acid scaffold is in the discovery of ABBV/GLPG-2222, a potent corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[7] While not the exact molecule, the structure-activity relationship (SAR) studies leading to this clinical candidate highlight the importance of the difluoromethoxy benzoic acid moiety.

In the development of ABBV/GLPG-2222, a related compound, 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid, demonstrated significant potency and favorable pharmacokinetic properties. The difluoromethoxy group was found to improve both potency and clearance compared to a methoxy analog.[7] This underscores the strategic advantage of incorporating the difluoromethoxy group to fine-tune the drug-like properties of a lead compound.

The general workflow for utilizing a substituted benzoic acid like this compound in a drug discovery campaign is illustrated below.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening and Optimization BuildingBlock This compound Coupling Amide Coupling (e.g., HATU, EDCI) BuildingBlock->Coupling AmineLibrary Diverse Amine Library AmineLibrary->Coupling CompoundLibrary Library of Novel Amides Coupling->CompoundLibrary Screening High-Throughput Screening (Biological Assays) CompoundLibrary->Screening HitCompounds Hit Compounds Screening->HitCompounds SAR Structure-Activity Relationship (SAR) Studies HitCompounds->SAR LeadCompound Lead Compound SAR->LeadCompound Optimization Lead Optimization (ADME/Tox Profiling) LeadCompound->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A generalized workflow for the use of this compound in a drug discovery program.

Structure-Activity Relationship (SAR) Insights

In SAR studies, this compound serves as a valuable scaffold to probe the chemical space around a target binding site. By keeping this fragment constant and varying the amine coupling partner, researchers can systematically investigate the impact of different substituents on biological activity. The chloro and difluoromethoxy groups on the benzoic acid ring provide a specific electronic and steric profile that can be crucial for achieving high potency and selectivity. For instance, the para-chloro substituent in a related series of compounds was found to be four times more potent than the meta-chloro analog, demonstrating the critical role of substituent positioning.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and personal protective equipment (PPE). In general, it should be handled in a well-ventilated area, and contact with skin and eyes should be avoided. Store in a cool, dry place away from incompatible materials.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound represents more than just a chemical intermediate; it is a testament to the power of strategic fluorination in modern drug discovery. Its unique combination of a reactive carboxylic acid handle and the beneficial properties imparted by the chloro and difluoromethoxy substituents make it an invaluable tool for medicinal chemists. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the demand for well-designed building blocks like this compound will undoubtedly grow, solidifying its place in the arsenal of molecules that drive pharmaceutical innovation.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-2-(difluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document integrates computed predictions with established, field-proven methodologies for the characterization of aromatic carboxylic acids. This approach provides a robust framework for researchers to understand, handle, and utilize this compound effectively in their work.

Introduction: The Significance of Fluorinated Benzoic Acid Derivatives

Substituted benzoic acids are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of a chlorine atom further modulates the electronic and steric properties of the benzene ring. This compound, with its unique combination of functional groups, represents a versatile building block for the synthesis of novel compounds with potentially enhanced therapeutic or material properties. A thorough understanding of its physicochemical characteristics is paramount for its successful application in research and development.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its molecular identity and structure.

Chemical Structure

The chemical structure of this compound is depicted below.

4_Chloro_2_difluoromethoxy_benzoic_acid C1 C C2 C C1->C2 C1->C2 C7 C C1->C7 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C3->C4 H3 H C3->H3 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C5->C6 H4 H C5->H4 C6->C1 H5 H C6->H5 C8 C O1->C8 O2 O C7->O2 C7->O2 O3 O C7->O3 H1 H O3->H1 F1 F C8->F1 F2 F C8->F2 H2 H C8->H2

Caption: 2D structure of this compound.

Basic Chemical Information
IdentifierValueSource
CAS Number 97914-60-8[1]
Molecular Formula C₈H₅ClF₂O₃[1]
Molecular Weight 222.57 g/mol [1]
IUPAC Name This compound[2]

Physicochemical Properties: A Blend of Computed and Expected Values

Computed Physicochemical Properties

The following properties have been calculated using established computational models, providing valuable insights into the compound's behavior.

PropertyValueSource
Topological Polar Surface Area (TPSA) 46.53 Ų[1]
LogP (Octanol-Water Partition Coefficient) 2.6396[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 3[1]

Expert Insight: The computed LogP value of 2.6396 suggests that this compound has moderate lipophilicity. This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydrogen bond donors and acceptors indicates its potential to participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems.

Experimental Physicochemical Properties (To be Determined)

While specific experimental data for the target compound is lacking, the following sections outline the standard methodologies for their determination. These protocols are widely accepted and form the basis of reliable physicochemical characterization.

3.2.1. Melting Point

The melting point is a fundamental indicator of a compound's purity. For pure crystalline solids, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination [3][4][5][6][7]

G cluster_0 Sample Preparation cluster_1 Melting Point Apparatus cluster_2 Observation and Recording Finely grind the crystalline sample Finely grind the crystalline sample Pack into a capillary tube (2-3 mm height) Pack into a capillary tube (2-3 mm height) Finely grind the crystalline sample->Pack into a capillary tube (2-3 mm height) Insert capillary into heating block Insert capillary into heating block Pack into a capillary tube (2-3 mm height)->Insert capillary into heating block Heat rapidly to ~20°C below expected MP Heat rapidly to ~20°C below expected MP Insert capillary into heating block->Heat rapidly to ~20°C below expected MP Reduce heating rate to 1-2°C/min Reduce heating rate to 1-2°C/min Heat rapidly to ~20°C below expected MP->Reduce heating rate to 1-2°C/min Record T1: First drop of liquid appears Record T1: First drop of liquid appears Reduce heating rate to 1-2°C/min->Record T1: First drop of liquid appears Record T2: All solid has melted Record T2: All solid has melted Record T1: First drop of liquid appears->Record T2: All solid has melted Report melting range (T1 - T2) Report melting range (T1 - T2) Record T2: All solid has melted->Report melting range (T1 - T2)

Caption: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

  • Fine Grinding: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium between the sample, heating block, and thermometer, leading to an accurate measurement.

3.2.2. Solubility

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of substituted benzoic acids can vary significantly depending on the solvent and temperature.[8][9]

Experimental Protocol: Gravimetric Method for Solubility Determination [10]

G Add excess solid to a known volume of solvent Add excess solid to a known volume of solvent Equilibrate at a constant temperature with stirring Equilibrate at a constant temperature with stirring Add excess solid to a known volume of solvent->Equilibrate at a constant temperature with stirring Establish Saturation Filter to remove undissolved solid Filter to remove undissolved solid Equilibrate at a constant temperature with stirring->Filter to remove undissolved solid Take a known volume of the saturated solution Take a known volume of the saturated solution Filter to remove undissolved solid->Take a known volume of the saturated solution Evaporate the solvent completely Evaporate the solvent completely Take a known volume of the saturated solution->Evaporate the solvent completely Weigh the remaining solid residue Weigh the remaining solid residue Evaporate the solvent completely->Weigh the remaining solid residue Calculate solubility (e.g., in mg/mL) Calculate solubility (e.g., in mg/mL) Weigh the remaining solid residue->Calculate solubility (e.g., in mg/mL)

Caption: Gravimetric Solubility Determination Workflow.

Self-Validating System: The protocol's trustworthiness is enhanced by ensuring that equilibrium is reached, which can be confirmed by taking measurements at different time points until the solubility value stabilizes.

3.2.3. Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination [11][12][13]

G Dissolve a known amount of the acid in a suitable solvent (e.g., water-acetonitrile mixture) Dissolve a known amount of the acid in a suitable solvent (e.g., water-acetonitrile mixture) Titrate with a standardized strong base (e.g., NaOH) Titrate with a standardized strong base (e.g., NaOH) Dissolve a known amount of the acid in a suitable solvent (e.g., water-acetonitrile mixture)->Titrate with a standardized strong base (e.g., NaOH) Titration Setup Monitor the pH of the solution continuously with a calibrated pH meter Monitor the pH of the solution continuously with a calibrated pH meter Titrate with a standardized strong base (e.g., NaOH)->Monitor the pH of the solution continuously with a calibrated pH meter Record the volume of titrant added and the corresponding pH Record the volume of titrant added and the corresponding pH Monitor the pH of the solution continuously with a calibrated pH meter->Record the volume of titrant added and the corresponding pH Plot a titration curve (pH vs. volume of titrant) Plot a titration curve (pH vs. volume of titrant) Record the volume of titrant added and the corresponding pH->Plot a titration curve (pH vs. volume of titrant) Determine the half-equivalence point Determine the half-equivalence point Plot a titration curve (pH vs. volume of titrant)->Determine the half-equivalence point pKa = pH at the half-equivalence point pKa = pH at the half-equivalence point Determine the half-equivalence point->pKa = pH at the half-equivalence point

References

4-Chloro-2-(difluoromethoxy)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-(difluoromethoxy)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is a halogenated aromatic carboxylic acid that has emerged as a valuable intermediate and structural motif in the field of drug discovery. Its unique combination of a carboxylic acid handle for derivatization, a chloro-substituent for modulating electronic properties, and a difluoromethoxy group for enhancing metabolic stability and potency makes it a highly sought-after building block. This guide provides a comprehensive overview of its core properties, synthesis, applications, and handling protocols, grounded in established scientific principles.

Core Molecular and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure and resulting properties. This compound is defined by a precise molecular formula and weight, which are foundational for all stoichiometric calculations in synthesis and analysis.

PropertyValueSource
Molecular Formula C₈H₅ClF₂O₃[1][2][3]
Molecular Weight 222.57 g/mol [1][2][3][4]
CAS Number 97914-60-8[1][2][4]
IUPAC Name This compound[2]
Synonyms 2-(difluoroMethoxy)-4-chlorobenzoic acid[1]

Beyond these basic identifiers, its utility in drug development is predicted by several computed physicochemical properties that influence its behavior in biological systems.

Computed PropertyValueSignificance in Drug DiscoverySource
XLogP3 2.9Predicts lipophilicity and membrane permeability. A value in this range is often favorable for oral bioavailability.[2]
Topological Polar Surface Area (TPSA) 46.5 ŲEstimates the polar surface area, which correlates with transport properties and blood-brain barrier penetration.[1][2]
Hydrogen Bond Donors 1The carboxylic acid proton, a key interaction point with biological targets.[1][2]
Hydrogen Bond Acceptors 2The carbonyl and ether oxygens, which can form hydrogen bonds with target proteins.[1][2]
Rotatable Bonds 3Indicates molecular flexibility, which can influence binding affinity.[1]

Synthesis and Mechanistic Rationale

While specific, scaled-up industrial syntheses are often proprietary, a general and logical synthetic route can be constructed based on established organometallic and aromatic chemistry principles. The synthesis of substituted benzoic acids frequently involves the formylation or carboxylation of a functionalized aromatic ring.

The following workflow illustrates a plausible synthetic pathway. The choice of a lithiation-carboxylation route is common for achieving specific regioselectivity that might be difficult to obtain through other electrophilic aromatic substitution methods.

G A 1-Chloro-3-(difluoromethoxy)benzene (Starting Material) B Organolithium Intermediate A->B Directed Ortho-Metalation (e.g., n-BuLi, THF, -78°C) Causality: The difluoromethoxy group is a moderate ortho-directing group, guiding the lithium to the C2 position. C Carboxylation (Quenching) B->C Electrophilic Quench (Solid CO₂, Dry Ice) Causality: The highly nucleophilic carbanion attacks the electrophilic carbon of CO₂. D This compound (Final Product) C->D Acidic Workup (e.g., aq. HCl) Causality: Protonation of the carboxylate salt yields the final carboxylic acid.

Caption: A plausible synthetic workflow for the target molecule.

Expertise & Causality:

  • Directed Ortho-Metalation (DoM): The difluoromethoxy group is chosen as the directing group. Its electron-withdrawing nature acidifies the ortho-protons, making them susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi). This step is performed at very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.

  • Electrophilic Quench: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient C1 electrophile. The newly formed, highly reactive organolithium species readily attacks the CO₂, forming a lithium carboxylate salt.

  • Acidic Workup: The final step involves protonation of the carboxylate salt with a dilute acid to yield the neutral carboxylic acid product, which can then be isolated via extraction and purification.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile scaffold. The carboxylic acid group is a prime handle for amide coupling reactions, allowing it to be linked to various amine-containing fragments to build a diverse library of compounds for screening.

The Role of the Difluoromethoxy Group: The -OCHF₂ group is considered a bioisostere of other groups like hydroxyl or methoxy groups but offers distinct advantages:

  • Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

  • Modulated Lipophilicity: Fluorine substitution increases lipophilicity compared to a hydroxyl group, which can enhance cell membrane permeability.

  • Altered Acidity: It can subtly alter the pKa of the carboxylic acid, influencing its ionization state at physiological pH and its ability to interact with target proteins.

Case Example: CFTR Modulators Research into treatments for cystic fibrosis has led to the discovery of potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. One such molecule, ABBV/GLPG-2222, incorporates a 7-(difluoromethoxy)benzoic acid moiety.[5] While not the exact title compound, this example authoritatively demonstrates the utility of the difluoromethoxy-benzoic acid scaffold in developing clinically relevant molecules. The synthesis of these complex molecules relies on coupling the benzoic acid core with other intricate amine fragments.[5]

Experimental Protocol: Amide Bond Formation

To illustrate its practical use, the following is a representative, detailed protocol for coupling this compound with a generic primary amine (R-NH₂), a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-alkyl-4-chloro-2-(difluoromethoxy)benzamide.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).

  • Aqueous Workup: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally brine.

    • Causality: The basic wash neutralizes and removes acidic components, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.

Safety, Handling, and Storage

As a laboratory chemical, this compound and its derivatives require careful handling. Safety data sheets for structurally similar compounds provide essential guidance.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] Keep away from strong oxidizing agents and strong bases.[6]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined molecular properties, combined with the strategic inclusion of the difluoromethoxy group, provide medicinal chemists with a powerful scaffold to build next-generation therapeutics. Understanding its synthesis, reactivity, and handling is crucial for harnessing its full potential in the research and development landscape.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and agrochemical development. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, such as the carboxylic acid or hydroxyl moieties. This guide provides a comprehensive overview of a robust and contemporary synthesis pathway for 4-Chloro-2-(difluoromethoxy)benzoic acid, a valuable building block in the development of novel therapeutic agents and specialized materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings and practical considerations of the synthesis.

The difluoromethyl ether functionality has become increasingly important as a structural component in pharmaceuticals and agrochemicals.[1] However, the synthesis of molecules bearing the -OCF₂H group has historically presented challenges, with many methods suffering from modest yields and high substrate dependency.[1] This guide will focus on a modern and efficient approach that leverages readily available starting materials and addresses the common pitfalls associated with older synthetic methodologies.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence starting from the commercially available 4-chlorosalicylic acid. The overall strategy involves:

  • Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid group would interfere with the basic conditions required for the subsequent difluoromethylation. Therefore, the first step is the protection of this group, typically as an ester.

  • Difluoromethylation of the Phenolic Hydroxyl Group: This is the key transformation, where the -OCF₂H moiety is introduced. We will explore a modern approach utilizing fluoroform (CHF₃) as a difluorocarbene source.

  • Deprotection of the Carboxylic Acid: The final step involves the hydrolysis of the ester to yield the target this compound.

Synthesis_Pathway Start 4-Chlorosalicylic Acid Intermediate1 Methyl 4-chloro-2-hydroxybenzoate Start->Intermediate1 Esterification (MeOH, H₂SO₄) Intermediate2 Methyl 4-chloro-2-(difluoromethoxy)benzoate Intermediate1->Intermediate2 Difluoromethylation (CHF₃, KOH) End This compound Intermediate2->End Hydrolysis (LiOH, H₂O/THF)

Caption: Proposed three-step synthesis pathway for this compound.

Detailed Synthesis Protocol and Mechanistic Insights

Part 1: Esterification of 4-Chlorosalicylic Acid

Objective: To protect the carboxylic acid functionality as a methyl ester to prevent interference in the subsequent difluoromethylation step.

Reaction:

4-Chloro-2-hydroxybenzoic acid + Methanol --(H₂SO₄)--> Methyl 4-chloro-2-hydroxybenzoate

Experimental Protocol:

  • To a solution of 4-chlorosalicylic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Methyl 4-chloro-2-hydroxybenzoate, which can often be used in the next step without further purification.

Mechanistic Discussion:

This is a classic Fischer-Speier esterification. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester.

Part 2: Difluoromethylation of Methyl 4-chloro-2-hydroxybenzoate

Objective: To introduce the difluoromethoxy group onto the phenolic oxygen. This protocol utilizes fluoroform as a safe and environmentally benign source of difluorocarbene.[1][2]

Reaction:

Methyl 4-chloro-2-hydroxybenzoate + CHF₃ --(KOH, H₂O/Dioxane)--> Methyl 4-chloro-2-(difluoromethoxy)benzoate

Experimental Protocol:

  • In a well-ventilated fume hood, equip a two-necked round-bottom flask with a magnetic stirrer, a condenser, and a gas inlet tube.

  • To the flask, add Methyl 4-chloro-2-hydroxybenzoate (1.0 eq), potassium hydroxide (3.0 eq), dioxane, and water.

  • Bubble fluoroform (CHF₃) gas through the vigorously stirred, heated reaction mixture (typically 60-70 °C) for 6-12 hours. The reaction should be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure Methyl 4-chloro-2-(difluoromethoxy)benzoate.

Mechanistic Discussion:

The difluoromethylation of phenols using fluoroform proceeds via the in-situ generation of difluorocarbene (:CF₂).[1][2] Potassium hydroxide acts as a base to deprotonate the fluoroform, forming the trifluoromethyl anion (-CF₃). This anion is unstable and rapidly eliminates a fluoride ion to generate the highly reactive difluorocarbene. The phenoxide, formed by the deprotonation of the phenol by KOH, then acts as a nucleophile, attacking the electrophilic difluorocarbene. A final protonation step yields the desired difluoromethyl ether.

Difluoromethylation_Mechanism cluster_carbene Difluorocarbene Generation cluster_trapping Phenoxide Trapping CHF₃ CHF₃ ⁻CF₃ ⁻CF₃ CHF₃->⁻CF₃ + OH⁻ - H₂O :CF₂ :CF₂ ⁻CF₃->:CF₂ - F⁻ Ar-OH Ar-OH Ar-O⁻ Ar-O⁻ Ar-OH->Ar-O⁻ + OH⁻ - H₂O Ar-O-CF₂⁻ Ar-O-CF₂⁻ Ar-O⁻->Ar-O-CF₂⁻ + :CF₂ Ar-OCF₂H Ar-OCF₂H Ar-O-CF₂⁻->Ar-OCF₂H + H₂O - OH⁻

Caption: Mechanism of difluoromethylation using fluoroform.

Part 3: Hydrolysis of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Objective: To deprotect the carboxylic acid and obtain the final product.

Reaction:

Methyl 4-chloro-2-(difluoromethoxy)benzoate --(LiOH, H₂O/THF)--> this compound

Experimental Protocol:

  • Dissolve Methyl 4-chloro-2-(difluoromethoxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford pure this compound.

Mechanistic Discussion:

This is a standard saponification reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion and forming the carboxylate. The final acidification step protonates the carboxylate to give the desired carboxylic acid.

Quantitative Data Summary

StepReactantProductReagentsTypical Yield
14-Chlorosalicylic AcidMethyl 4-chloro-2-hydroxybenzoateMeOH, H₂SO₄>95%
2Methyl 4-chloro-2-hydroxybenzoateMethyl 4-chloro-2-(difluoromethoxy)benzoateCHF₃, KOH60-80%
3Methyl 4-chloro-2-(difluoromethoxy)benzoateThis compoundLiOH, H₂O/THF>90%

Safety and Handling Precautions

  • Fluoroform (CHF₃): While non-toxic and non-ozone-depleting, fluoroform is a gas and should be handled in a well-ventilated fume hood.[2]

  • Potassium Hydroxide (KOH): Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Handle with extreme care and appropriate PPE.

  • Organic Solvents: Dioxane, methanol, ethyl acetate, and THF are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a protection-difluoromethylation-deprotection strategy and utilizing modern, environmentally conscious reagents like fluoroform, researchers can access this valuable building block in good overall yield. The mechanistic insights provided should empower scientists to troubleshoot and adapt this protocol for the synthesis of other difluoromethoxy-containing aromatic compounds, thereby facilitating further advancements in drug discovery and materials science.

References

An In-depth Technical Guide to 4-Chloro-2-(difluoromethoxy)benzoic Acid: A Scaffold for Bioactive Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(difluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid that has emerged as a valuable scaffold in medicinal and agrochemical research. We will dissect the physicochemical rationale for its use, detailing the strategic importance of its chloro and difluoromethoxy substituents. This guide will explore the primary derivatization pathways, focusing on the synthesis of potent benzamide analogs. A significant application in the development of modern insecticides targeting the insect ryanodine receptor (RyR) will be examined in detail, including structure-activity relationships (SAR), mechanism of action, and relevant bioassay protocols. Furthermore, we furnish detailed, field-tested experimental protocols for the synthesis of the core scaffold, its derivatization, and its evaluation in high-throughput screening campaigns, providing researchers with a practical framework for innovation.

The this compound Core: A Privileged Scaffold

The utility of this compound as a foundational building block stems from the unique combination of its functional groups, each contributing distinct and advantageous physicochemical properties.

  • 4-Chloro Substituent: The chlorine atom at the para-position significantly influences the molecule's electronic properties and lipophilicity. It is an electron-withdrawing group that can modulate the pKa of the carboxylic acid and participate in halogen bonding, a crucial interaction in ligand-receptor binding. Its position is often critical for activity, as steric hindrance and electronic effects are highly dependent on the substitution pattern.

  • 2-(Difluoromethoxy) Group (-OCHF₂): This moiety is a cornerstone of modern medicinal chemistry. The difluoromethoxy group serves as a bioisostere for more traditional groups like methoxy (-OCH₃) or hydroxyl (-OH), but with several key advantages. The strong C-F bonds make it significantly more resistant to oxidative metabolism compared to a methoxy group, thereby improving pharmacokinetic profiles such as metabolic stability and half-life[1]. Furthermore, its lipophilicity and ability to act as a weak hydrogen bond acceptor differ from its non-fluorinated counterparts, offering a powerful tool for fine-tuning a molecule's solubility, permeability, and target engagement[2].

  • Benzoic Acid Moiety: The carboxylic acid is a versatile chemical handle. It can be readily converted into a wide array of derivatives, including esters, amides, and heterocycles, allowing for extensive exploration of chemical space. As a functional group, it can also engage in critical hydrogen bonding and ionic interactions with biological targets.

Table 1: Physicochemical Properties of the Core Scaffold

Property Value Source
CAS Number 97914-60-8 [3][4]
Molecular Formula C₈H₅ClF₂O₃ [3][4]
Molecular Weight 222.57 g/mol [3]
XLogP3 2.9 [3]
Topological Polar Surface Area 46.5 Ų [3]
Hydrogen Bond Donor Count 1 [3]

| Hydrogen Bond Acceptor Count | 3 |[3] |

Synthesis of the Core Scaffold and Key Derivatives

A robust and reproducible synthetic strategy is paramount for leveraging any chemical scaffold. This section details the synthesis of the core molecule and its subsequent conversion into high-value benzamide derivatives.

Synthesis of this compound

The synthesis is a multi-step process beginning with the diazotization of an amino-substituted precursor to yield the key phenol intermediate, which is then difluoromethylated.

Step 1: Synthesis of 4-Chloro-2-hydroxybenzoic Acid The journey begins with the conversion of 4-amino-2-chlorobenzoic acid to 4-chloro-2-hydroxybenzoic acid via a Sandmeyer-type reaction.

Experimental Protocol: Diazotization and Hydrolysis [5]

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 g of 4-amino-2-chlorobenzoic acid in a solution of 10 mL concentrated sulfuric acid and 30 mL of water.

  • Initial Heating: Heat the solution under reflux for 1 hour.

  • Cooling: Cool the resulting solution to 5 °C in an ice bath.

  • Diazotization: Slowly add a solution of 4.6 g of sodium nitrite in 20 mL of water to the cooled mixture, maintaining the temperature below 10 °C.

  • Hydrolysis: After the addition is complete, heat the mixture under reflux for 5 hours.

  • Isolation: Cool the reaction mixture. The precipitated crystal is recovered by filtration, washed with cold water, and dried to yield 4-chloro-2-hydroxybenzoic acid.

Step 2: O-Difluoromethylation of 4-Chloro-2-hydroxybenzoic Acid The critical difluoromethoxy group is installed using a difluorocarbene precursor, such as sodium chlorodifluoroacetate. This method is preferable to using chlorodifluoromethane gas due to its stability, scalability, and lower environmental impact[6][7].

Experimental Protocol: O-Difluoromethylation [6][7]

  • Setup: To a 100 mL oven-dried, single-necked round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-hydroxybenzoic acid (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, connect to a Schlenk line, and evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.

  • Degassing: Degas the solution with a nitrogen stream for 1 hour while stirring.

  • Reagent Addition: Under a positive nitrogen flow, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 95-100 °C for 8-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to pH ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Derivatization: Synthesis of Benzamide Analogs

The most explored derivatives of this scaffold are benzamides, which are readily synthesized via amide coupling reactions. These reactions activate the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.

Experimental Protocol: General Amide Coupling using HATU

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in an anhydrous solvent such as DMF or dichloromethane.

  • Reagent Addition: Add the desired primary or secondary amine (1.1 equiv) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Coupling Agent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv) portion-wise while stirring.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the desired benzamide derivative.

Application Focus: Diamide Insecticides Targeting the Ryanodine Receptor

A prominent and commercially significant application of benzamide derivatives, including those structurally related to our core, is in the field of agrochemicals as potent insecticides[8]. These compounds, often classified as diamides, exert their effect by targeting the insect ryanodine receptor (RyR)[9][10][11].

Mechanism of Action

The ryanodine receptor is a massive intracellular calcium release channel located on the membrane of the sarcoplasmic and endoplasmic reticulum, crucial for muscle contraction[10][12].

  • Binding and Activation: Diamide insecticides bind to a specific site on the insect RyR, locking the channel in an open conformation[10][13]. This binding is highly selective for insect RyRs over mammalian isoforms, which is the basis for their excellent safety profile for non-target species[11].

  • Uncontrolled Ca²⁺ Release: The forced opening of the channel leads to a continuous and uncontrolled leakage of Ca²⁺ ions from internal stores into the cytoplasm of muscle cells[8][11].

  • Paralysis and Cessation of Feeding: The sustained high levels of intracellular Ca²⁺ cause tonic muscle contraction, paralysis, and rapid cessation of feeding. Ultimately, this leads to lethargy and the death of the insect pest[10].

Diagram: Mechanism of Action of Benzamide Insecticides Below is a diagram illustrating the signaling pathway disruption caused by these compounds.

Ryanodine_Receptor_MoA cluster_Normal Normal Muscle Contraction cluster_Disrupted Disrupted by Benzamide Insecticide Nerve Nerve Impulse DHPR DHPR Activation Nerve->DHPR RyR_Normal RyR Channel Opens (Controlled) DHPR->RyR_Normal Ca_Release_N Ca²⁺ Release from SR RyR_Normal->Ca_Release_N RyR_Disrupted RyR Channel Locked Open (Uncontrolled) Contraction Muscle Contraction Ca_Release_N->Contraction Relaxation Ca²⁺ Reuptake & Muscle Relaxation Contraction->Relaxation Insecticide Benzamide Insecticide Insecticide->RyR_Disrupted Ca_Leak Continuous Ca²⁺ Leak from SR RyR_Disrupted->Ca_Leak Paralysis Tonic Contraction & Paralysis Ca_Leak->Paralysis

Caption: Disruption of insect muscle function by benzamide insecticides.

Structure-Activity Relationship (SAR)

SAR studies are critical for optimizing the potency and selectivity of lead compounds. For benzamide insecticides, modifications to both the acid and amine portions of the molecule have profound effects. The 4-Chloro-2-(difluoromethoxy)phenyl moiety serves as an effective "acid fragment" due to the beneficial properties discussed previously. Optimization typically involves varying the "amine fragment."

Table 2: Insecticidal Activity of Benzamide Analogs against Spodoptera frugiperda (Data synthesized from representative studies on benzamide insecticides)

Compound IDAmine Fragment StructureLC₅₀ (mg/L, 2nd Instar Larvae)Reference
Analog A 2-amino-5-chloro-N,3-dimethylbenzamide15.5[5][12]
Analog B 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-amine0.8[5][12]
Analog C 2-amino-N-ethyl-5-methyl-benzamide24.8[5][12]
Analog D 2-amino-3,5-dibromo-N-methylbenzamide10.2[5][12]

Note: The LC₅₀ values are representative and intended to illustrate SAR principles. Actual values vary based on specific test conditions and target species.

From these representative data, key SAR insights can be drawn:

  • Halogenation on the Amine Fragment: The presence and position of halogens (e.g., Cl, Br) on the aniline or heterocyclic amine portion often enhance potency (Analog B vs. A/C).

  • Heterocyclic Amines: Incorporating complex heterocyclic amines can lead to exceptionally high potency, as seen in commercial products like chlorantraniliprole (which features a pyrazole amine) (Analog B).

  • Alkyl Substituents: Small alkyl groups on the amine fragment can modulate activity and physical properties, but their impact is highly context-dependent (Analog A vs. C).

Protocols for Biological Evaluation and Screening

Identifying novel bioactive analogs requires robust and scalable bioassays. This section provides a framework for both targeted evaluation and high-throughput screening.

Targeted Bioassay: [³H]-Ryanodine Binding Assay

For compounds hypothesized to target the RyR, a radioligand binding assay is the gold standard for quantifying channel activity. Ryanodine binds specifically to the open state of the RyR channel, so displacement or enhancement of [³H]-ryanodine binding is a direct measure of a compound's effect[12][14].

Experimental Protocol: [³H]-Ryanodine Binding Assay [12][14][15]

  • Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) microsomes from a relevant insect tissue source (e.g., thoracic muscle) or from HEK293 cells engineered to express the insect RyR isoform.

  • Assay Buffer: Prepare a binding buffer containing MOPS or HEPES (pH 7.4), KCl, and a defined free Ca²⁺ concentration (e.g., 10 µM to stimulate baseline opening).

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 50 µg of microsomal protein

    • 2-10 nM [³H]-ryanodine

    • Test compound at various concentrations (e.g., 1 nM to 100 µM) or vehicle control (DMSO).

    • Assay buffer to a final volume of 200 µL.

  • Incubation: Incubate the mixture at 37 °C for 90-120 minutes to reach binding equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine). Plot specific binding against the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀.

High-Throughput Screening (HTS) Protocol: Fluorescence-Based Calcium Flux Assay

For screening large libraries of novel derivatives against a receptor that modulates calcium, a fluorescence-based intracellular calcium flux assay is highly effective. It is readily adaptable to 96- or 384-well formats. This protocol is described for a G-Protein Coupled Receptor (GPCR) but is directly applicable to targets like the RyR that cause a calcium signal[2][16].

Diagram: High-Throughput Screening Workflow

Caption: General workflow for a fluorescence-based HTS calcium flux assay.

Experimental Protocol: HTS for Receptor Antagonists [16]

  • Cell Plating: Seed HEK293 cells stably expressing the target receptor (e.g., insect RyR or a specific GPCR) into black-walled, clear-bottom 96-well or 384-well microtiter plates at a density of 15,000-50,000 cells per well. Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Incubation: Remove the growth medium from the cells and add 100 µL of the dye loading buffer to each well. Incubate the plate for 30-60 minutes at 37 °C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition: Using an automated liquid handler, add 0.5 µL of library compounds (typically 10 mM in DMSO stock) to the assay plates for a final concentration of ~10 µM. Also include positive (known antagonist) and negative (DMSO vehicle) controls.

  • Pre-incubation: Incubate the plate for 5-15 minutes at room temperature to allow compounds to interact with the receptor.

  • Signal Detection: Place the assay plate into a fluorescence microplate reader (e.g., FlexStation or FLIPR). Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Agonist Stimulation: Using the instrument's integrated fluidics, add a pre-determined EC₈₀ concentration of a known agonist (e.g., caffeine for RyR, or a specific ligand for a GPCR) to stimulate calcium release.

  • Data Acquisition: Continue to record the fluorescence signal for 60-120 seconds post-stimulation.

  • Hit Identification: Analyze the kinetic data. Wells containing active antagonists will show a significantly reduced fluorescence signal peak compared to vehicle controls. Calculate the percent inhibition for each compound and select hits based on a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean).

Future Directions and Conclusion

This compound is a scaffold of significant contemporary relevance. Its application in agrochemicals is well-established, but its potential in medicinal chemistry remains ripe for exploration. The initial discovery of CFTR correctors containing a related moiety suggests broader therapeutic utility[1]. Future work should focus on:

  • Exploring Diverse Derivatives: Moving beyond benzamides to esters, hydrazides, and novel heterocyclic systems to uncover new biological activities.

  • New Therapeutic Targets: Screening libraries of these derivatives against other ion channels, kinases, and metabolic enzymes.

  • Refining SAR: Systematically probing substitutions on the aromatic ring to further optimize potency and pharmacokinetic properties for different targets.

References

A Technical Guide to the Solubility of 4-Chloro-2-(difluoromethoxy)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the solubility characteristics of 4-Chloro-2-(difluoromethoxy)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's behavior in various organic solvent systems. By integrating fundamental principles of solubility with practical experimental methodologies, this document aims to empower researchers to make informed decisions in formulation, purification, and analytical method development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For a compound like this compound, a substituted aromatic carboxylic acid, understanding its solubility profile in a range of organic solvents is paramount. This knowledge is crucial for designing effective crystallization processes, developing stable formulations, and establishing robust analytical methods for quality control. This guide will delve into the theoretical and practical aspects of the solubility of this specific molecule, providing a framework for its rational use in a scientific setting.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and associated physicochemical properties. The "like dissolves like" principle, which states that substances with similar polarities tend to be miscible, serves as a foundational concept.[1][2] The structure of this compound, with its combination of polar and non-polar moieties, suggests a nuanced solubility profile.

PropertyValueSource
Molecular Formula C₈H₅ClF₂O₃[3]
Molecular Weight 222.57 g/mol [3][4]
XLogP3 2.9[4]
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 3[4]
Polar Surface Area (PSA) 46.53 Ų[3]

The presence of a carboxylic acid group (-COOH) allows for hydrogen bonding, contributing to its solubility in polar protic solvents.[5] Conversely, the chlorinated aromatic ring and the difluoromethoxy group introduce non-polar characteristics, which will favor solubility in less polar organic solvents.[6] The calculated LogP value of 2.9 indicates a moderate lipophilicity, suggesting that while it will have some affinity for non-polar environments, it is not extremely hydrophobic.

Theoretical Solubility Profile in Organic Solvents

Based on the physicochemical properties and general principles of solubility for carboxylic acids, we can predict the solubility behavior of this compound in various classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor suggests good solubility in alcohols.[6] These solvents can effectively solvate both the polar -COOH group and, to a lesser extent, the aromatic ring.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the carboxyl group. Therefore, moderate to good solubility is expected.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar aromatic portion of the molecule suggests some solubility in these solvents through van der Waals interactions.[2] However, the highly polar carboxylic acid group will limit extensive solubility. For a similar compound, 4-chlorobenzoic acid, it is soluble in toluene.[7]

  • Ethers (e.g., Diethyl ether, Tetrahydrofuran): Ethers are good hydrogen bond acceptors and have a moderate polarity, making them effective solvents for many carboxylic acids.[6]

The following diagram illustrates the key molecular features influencing solubility and their interactions with different solvent types.

G cluster_solute This compound cluster_solvents Organic Solvents Solute C₈H₅ClF₂O₃ COOH -COOH (Polar, H-bond donor/acceptor) Solute->COOH Aromatic Chlorinated Aromatic Ring (Non-polar) Solute->Aromatic OCF2H -OCF₂H (Moderately Polar) Solute->OCF2H PolarProtic Polar Protic (e.g., Methanol) COOH->PolarProtic Strong Interaction (H-bonding) PolarAprotic Polar Aprotic (e.g., Acetone) COOH->PolarAprotic Moderate Interaction (H-bond acceptor) Aromatic->PolarProtic Less Favorable NonPolar Non-Polar (e.g., Hexane) Aromatic->NonPolar Favorable Interaction (van der Waals)

Caption: Key molecular interactions governing solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[8]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start: Prepare Saturated Solution equilibration Equilibrate at Constant Temperature (e.g., 24-72 hours with agitation) start->equilibration phase_separation Phase Separation (Centrifugation or Filtration) equilibration->phase_separation sampling Sample Supernatant phase_separation->sampling dilution Dilute Sample sampling->dilution quantification Quantify Concentration (e.g., HPLC-UV) dilution->quantification end End: Determine Solubility quantification->end

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol: Equilibrium Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity ≥98%)[3]

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)[9]

  • Volumetric flasks and pipettes

  • HPLC system with UV detector[9]

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials to pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.[9]

    • Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.[9]

    • Analyze the diluted samples and calibration standards using a validated HPLC method. A reversed-phase C18 column with a UV detector is typically suitable for benzoic acid derivatives.[9][10]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.[8] However, this relationship should be determined experimentally for each solvent system.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

  • Presence of Water: In some organic solvents, the presence of small amounts of water can significantly enhance the solubility of carboxylic acids.[11] This is an important consideration, especially when using non-anhydrous solvents.

  • pH (in aqueous-organic mixtures): While this guide focuses on organic solvents, it is important to note that in systems containing water, the pH will have a dramatic effect on the solubility of this acidic compound. Deprotonation of the carboxylic acid at higher pH values will lead to the formation of a more polar and, therefore, more water-soluble carboxylate salt.[2]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the fundamental principles of solubility, researchers can make reasoned predictions about its behavior. The detailed experimental protocol provides a robust framework for the quantitative determination of its solubility, which is essential for informed decision-making in pharmaceutical research and development. The interplay of the polar carboxylic acid group and the non-polar substituted aromatic ring dictates a nuanced solubility profile that must be characterized empirically for specific applications.

References

A Strategic Guide to Elucidating the Mechanism of Action of 4-Chloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(difluoromethoxy)benzoic acid is a synthetic organic compound with potential for biological activity, yet its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the molecular pathways through which this compound exerts its effects. By leveraging structural analogies to known bioactive molecules and employing a multi-tiered experimental approach, this document outlines a robust strategy for target identification, validation, and pathway analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and confidence in the generated data. This guide serves as a foundational whitepaper for initiating a thorough investigation into the pharmacological profile of this compound.

Introduction and Hypothesis Generation

The compound this compound possesses a unique combination of chemical moieties, including a chlorinated benzoic acid backbone and a difluoromethoxy group. While direct studies on this specific molecule are not extensively published, we can draw initial hypotheses from structurally related compounds.

For instance, other substituted benzoic acid derivatives have been shown to interact with a variety of biological targets. A notable example is 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), an intermediate metabolite of a small molecule compound that has been investigated for its inhibitory effects on the TGF-β/Smad signaling pathway in the context of pulmonary fibrosis.[1][2] DGM was found to reduce the phosphorylation of Smad2/3, key mediators in this pathway.[1] Another related class of compounds, such as 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has been identified as an inhibitor of the transmembrane protein 206 (TMEM206), a chloride ion channel activated by low pH.[3]

Based on these precedents, we can formulate two primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Modulation of Intracellular Signaling Pathways. Similar to DGM, this compound may interact with key components of signaling cascades, such as the TGF-β/Smad pathway, which are crucial in cellular processes like fibrosis and inflammation.

  • Hypothesis 2: Interaction with Ion Channels or Membrane Proteins. The structural features of the compound, particularly the chlorinated phenyl ring, may facilitate binding to transmembrane proteins, potentially acting as an inhibitor or modulator of ion channels like TMEM206.

This guide will outline the experimental workflows to test these hypotheses and uncover the definitive mechanism of action.

A Multi-Phased Experimental Approach for Mechanism of Action Elucidation

A systematic and tiered approach is essential to efficiently and accurately determine the mechanism of action. The following sections detail the proposed experimental plan.

Phase 1: Initial Cellular Phenotyping and Target Class Identification

The initial phase focuses on broad cellular assays to observe the phenotypic effects of the compound and narrow down the potential target classes.

Experimental Protocol 1: Cell Viability and Proliferation Assays

  • Cell Line Selection: Utilize a panel of relevant cell lines. For instance, based on the DGM precedent, A549 (human lung adenocarcinoma) and H1299 (human non-small cell lung carcinoma) cells would be appropriate to investigate effects on epithelial cells.[1]

  • Treatment: Treat cells with a dose-response range of this compound for various time points (e.g., 24, 48, 72 hours).

  • Assay Execution: Perform standard cell viability assays (e.g., MTT, PrestoBlue) and proliferation assays (e.g., BrdU incorporation, CyQUANT).[4][5]

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and anti-proliferative effects.

Data Presentation:

Cell LineAssayIC50 (µM) after 48h
A549MTT[Hypothetical Value]
H1299MTT[Hypothetical Value]
A549BrdU[Hypothetical Value]
H1299BrdU[Hypothetical Value]

Logical Workflow for Phase 1:

G cluster_0 Phase 1: Cellular Phenotyping Compound Compound Cell_Panel Panel of Cell Lines (e.g., A549, H1299) Compound->Cell_Panel Introduction Dose_Response Dose-Response Treatment Cell_Panel->Dose_Response Viability_Assay Cell Viability Assays (MTT, etc.) Dose_Response->Viability_Assay Proliferation_Assay Proliferation Assays (BrdU, etc.) Dose_Response->Proliferation_Assay Phenotypic_Outcome Determine IC50 & Phenotypic Effects Viability_Assay->Phenotypic_Outcome Proliferation_Assay->Phenotypic_Outcome

Caption: Workflow for initial cellular phenotyping of this compound.

Phase 2: Target Identification and Validation

Based on the phenotypic observations, the next phase aims to identify the specific molecular target(s).

Experimental Protocol 2: Affinity-Based Target Identification

  • Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare lysates from the cell line that showed the most significant phenotypic response in Phase 1.

  • Affinity Chromatography: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins.

  • Elution and Protein Identification: Elute the specifically bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Target Validation: Validate the identified targets using techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout to see if the absence of the target protein recapitulates the effect of the compound.[3]

Phase 3: In-depth Mechanistic Studies

Once a primary target or pathway is validated, in-depth studies are required to fully characterize the mechanism of action.

Scenario A: If a Target Enzyme is Identified

Experimental Protocol 3: Enzyme Inhibition Kinetics

  • Recombinant Enzyme: Obtain or produce a purified recombinant version of the target enzyme.

  • Enzyme Assay: Develop a robust enzyme assay to measure the activity of the enzyme.[6] This could be a spectrophotometric, fluorometric, or luminescent assay.[7]

  • IC50 Determination: Determine the IC50 of this compound against the purified enzyme.

  • Mechanism of Inhibition Studies: Perform kinetic studies by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[8][9] This is often visualized using a Lineweaver-Burk plot.[10]

Hypothetical Signaling Pathway (Enzyme Inhibition):

G Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Compound 4-Chloro-2- (difluoromethoxy) benzoic acid Inhibition Compound->Inhibition Inhibition->Enzyme

Caption: Hypothetical inhibition of a target enzyme by the compound.

Scenario B: If a Signaling Pathway is Implicated

Experimental Protocol 4: Pathway Analysis using Western Blotting

  • Cell Treatment: Treat cells with this compound at its EC50 concentration for various time points.

  • Protein Extraction: Extract total protein from the treated cells.

  • Western Blotting: Perform western blotting to analyze the expression and phosphorylation status of key proteins in the hypothesized pathway (e.g., Smad2/3, p-Smad2/3 for the TGF-β pathway).[1]

  • Data Quantification: Quantify the band intensities to determine the relative changes in protein levels and activation states.

Hypothetical Signaling Pathway (TGF-β Modulation):

G TGF_beta TGF-β1 Receptor TGF-β Receptor TGF_beta->Receptor pSmad p-Smad2/3 Receptor->pSmad Phosphorylation Complex Smad Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Compound 4-Chloro-2- (difluoromethoxy) benzoic acid Inhibition Compound->Inhibition Inhibition->pSmad

Caption: Hypothetical inhibition of the TGF-β/Smad signaling pathway.

Data Integration and Confirmation of Mechanism of Action

The final step involves integrating the data from all phases to construct a coherent model of the compound's mechanism of action. This model should explain the observed cellular phenotypes and be supported by direct evidence of target engagement and pathway modulation. Further validation can be achieved through in vivo studies in relevant animal models, such as a bleomycin-induced pulmonary fibrosis model if the anti-fibrotic pathway is confirmed.[1]

Conclusion

While the mechanism of action of this compound is currently undefined, a systematic and hypothesis-driven approach can effectively elucidate its biological function. The experimental workflows detailed in this guide provide a robust framework for researchers to progress from initial phenotypic screening to in-depth mechanistic studies. The insights gained from such an investigation will be crucial for determining the therapeutic potential of this novel compound.

References

An In-Depth Technical Guide to 4-Chloro-2-(difluoromethoxy)benzoic acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Chloro-2-(difluoromethoxy)benzoic acid, a critical building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document explores the compound's commercial availability, synthesis, key applications, and the scientific principles underpinning its use.

Introduction: A Key Fluorinated Intermediate

This compound (CAS No. 97914-60-8) is a specialized fluorinated benzoic acid derivative that has garnered significant attention in the pharmaceutical industry.[1] Its unique molecular architecture, featuring both a chloro and a difluoromethoxy substituent on the benzoic acid core, imparts desirable physicochemical properties that are highly sought after in drug design.[2] The incorporation of fluorine-containing motifs is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[2] The difluoromethoxy group, in particular, serves as a valuable bioisostere for hydroxyl or methoxy groups, offering a nuanced modulation of lipophilicity and electronic properties.[1]

Commercial Availability and Specifications

This compound is readily available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. Researchers can source this compound in various quantities, from laboratory-scale to bulk, ensuring a steady supply for research and development needs. When procuring this material, it is crucial to consider the purity, which is typically offered at ≥98%.

Property Value Source
CAS Number 97914-60-8[3][4]
Molecular Formula C₈H₅ClF₂O₃[3][4]
Molecular Weight 222.57 g/mol [3][4]
Typical Purity ≥98%[4]
Synonyms 2-(difluoroMethoxy)-4-chlorobenzoic acid[3][4]

Table 1: Physicochemical Properties and Identifiers

A comprehensive list of commercial suppliers is provided below to aid in procurement. It is recommended to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

Supplier Notes
ChemSceneOffers the compound with a purity of ≥98%.[4]
BLD PharmProvides the compound and related isomers.[5]
Allfluoro Pharmaceutical Co., Ltd.A specialized supplier of fluorinated compounds.[6]
Apollo ScientificA supplier of aromatic and heterocyclic compounds.[7]
AChemBlockOffers a range of building blocks for research.[8]

Table 2: Prominent Commercial Suppliers

Synthesis and Manufacturing

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the literature, its synthesis can be logically inferred from established organic chemistry principles and patents for similar compounds. A plausible and efficient synthetic route would commence with the commercially available 4-chloro-2-hydroxybenzoic acid. The key transformation is the introduction of the difluoromethoxy group, a process known as difluoromethylation.

Synthesis_Pathway cluster_0 Plausible Synthetic Route Start 4-Chloro-2-hydroxybenzoic acid (CAS: 5106-98-9) Intermediate Difluoromethylation (e.g., with chlorodifluoromethane) Start->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Product This compound (CAS: 97914-60-8) Intermediate->Product Workup and Purification

Caption: Plausible synthetic pathway for this compound.

This process would likely involve the deprotonation of the hydroxyl group of 4-chloro-2-hydroxybenzoic acid with a suitable base, followed by nucleophilic attack on a difluoromethylating agent such as chlorodifluoromethane (Freon 22) or a similar reagent. The reaction would be conducted in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. Purification would likely involve crystallization or chromatographic techniques to achieve the desired high purity.[9][10]

Application in Drug Discovery: A Case Study in Cystic Fibrosis

The primary and most significant application of this compound is as a pivotal building block in the synthesis of novel therapeutics. A prominent example is its use in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[11] Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, leading to a dysfunctional protein. CFTR correctors are small molecules that aim to restore the proper folding and trafficking of mutant CFTR protein to the cell surface.

This compound is a key component in the synthesis of the investigational CFTR corrector, ABBV/GLPG-2222.[11] In the synthesis of this complex molecule, the carboxylic acid functionality of this compound is utilized to form an amide bond with a chiral amine, a common and critical reaction in pharmaceutical synthesis.[11] The presence of the 4-chloro and 2-difluoromethoxy substituents on the benzoic acid ring is crucial for the molecule's overall activity and pharmacokinetic properties.[11] Structure-activity relationship (SAR) studies have shown that these substitutions can significantly impact the potency and metabolic stability of the final compound.[11][12]

Signaling_Pathway cluster_1 Role in CFTR Corrector Synthesis BuildingBlock This compound Coupling Amide Coupling Reaction BuildingBlock->Coupling Amine Chiral Amine Intermediate Amine->Coupling Product CFTR Corrector (e.g., ABBV/GLPG-2222) Coupling->Product

Caption: Role of the compound in the synthesis of CFTR correctors.

Experimental Protocol: Amide Coupling Reaction

The following is a representative, field-proven protocol for the amide coupling of this compound with a generic chiral amine, a foundational step in the synthesis of many pharmaceutical candidates.

Objective: To synthesize an amide derivative from this compound and a chiral amine.

Materials:

  • This compound

  • Chiral amine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add the chiral amine hydrochloride (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13][14][15]

Self-Validating System: The success of this protocol is validated at each stage. The formation of the activated ester with HATU can be inferred by a color change. Reaction completion is confirmed by the disappearance of the limiting reagent as monitored by TLC or LC-MS. The final product's identity and purity are confirmed by analytical techniques such as NMR and HPLC.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the identity and purity of this compound and its derivatives. The following analytical techniques are critical.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid.[11][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the compound.[11][16]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition.

Conclusion

This compound is a valuable and versatile building block in drug discovery and development. Its strategic use, particularly in the synthesis of CFTR modulators, highlights the importance of fluorinated intermediates in modern medicinal chemistry. This guide has provided a comprehensive overview of its commercial availability, synthesis, applications, and the experimental protocols necessary for its effective use in a research setting. By understanding the principles outlined herein, researchers can confidently incorporate this key intermediate into their synthetic strategies to develop the next generation of innovative therapeutics.

References

Spectroscopic Data of 4-Chloro-2-(difluoromethoxy)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Introduction

4-Chloro-2-(difluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid with significant applications as a building block in medicinal chemistry and materials science. Its chemical structure, featuring a chlorine atom, a difluoromethoxy group, and a carboxylic acid moiety, presents a unique combination of electronic and steric properties. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unequivocal identification and characterization of this compound.

The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated through comparative analysis with structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret spectroscopic data for complex organic molecules.

Compound Details:

  • Chemical Name: this compound

  • CAS Number: 97914-60-8[1]

  • Molecular Formula: C₈H₅ClF₂O₃[1]

  • Molecular Weight: 222.57 g/mol [1][2]

Overall Analytical Workflow

The comprehensive characterization of a molecule like this compound relies on the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow, from sample preparation to final structure confirmation, is a self-validating system where the results from each analysis must be consistent with the others.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation cluster_confirm Structure Validation Prep Weigh Compound & Dissolve in Appropriate Solvent (e.g., DMSO-d6 for NMR, MeCN for MS) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR Aliquot Sample IR FT-IR Spectroscopy (ATR) Prep->IR Aliquot Sample MS Mass Spectrometry (ESI-MS) Prep->MS Aliquot Sample Interp_NMR Analyze Chemical Shifts, Coupling Constants, Integration NMR->Interp_NMR Interp_IR Identify Functional Group Vibrations IR->Interp_IR Interp_MS Determine Molecular Ion, Isotopic Pattern, Fragmentation MS->Interp_MS Confirm Integrated Analysis: Confirm Connectivity & Final Structure Interp_NMR->Confirm Correlate Data Interp_IR->Confirm Correlate Data Interp_MS->Confirm Correlate Data

Caption: Integrated workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expertise & Experience: The "Why" Behind the Choices

We select a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) for a key reason: its ability to solubilize the polar carboxylic acid and, crucially, to engage in hydrogen bonding. This ensures that the acidic proton of the -COOH group is observable, typically as a broad singlet at a very downfield chemical shift (often >12 ppm), providing immediate confirmation of this functional group.[3] For ¹⁹F NMR, no special solvent is needed, but its acquisition provides a clean, highly sensitive window into the fluorine environment.[4][5]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra (δ 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer can be referenced internally.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition: Acquire the spectrum, which is typically very fast due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[5][6]

Predicted Spectral Data and Interpretation

The structure of this compound dictates a specific and predictable set of NMR signals.

G a Structure of this compound

Caption: Molecular structure with atom numbering for NMR assignment.

¹H NMR (Predicted in DMSO-d₆, 400 MHz)

The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) is key to confirming the substitution pattern.[7][8] The difluoromethoxy group (-OCF₂H) and the carboxylic acid (-COOH) are strongly electron-withdrawing, while the chlorine (-Cl) is also withdrawing. This combination leads to a predictable downfield shift for the aromatic protons.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J)IntegrationRationale
H-COOH~13.0br s-1HAcidic proton, exchange-broadened, shifted downfield due to H-bonding with DMSO.[3]
H-6~7.8-7.9dJ ≈ 8.5 Hz1HOrtho to the electron-withdrawing -COOH group, expected to be the most downfield aromatic proton.
H-5~7.6-7.7ddJ ≈ 8.5, 2.0 Hz1HOrtho to the -Cl group and meta to the -COOH group. Split by both H-6 and H-3.
H-3~7.4-7.5dJ ≈ 2.0 Hz1HMeta to the -Cl group and ortho to the -OCF₂H group. Shows only small meta coupling to H-5.
H-α~7.2-7.5tJHF ≈ 72-75 Hz1HThe proton on the difluoromethoxy group is split into a characteristic triplet by the two adjacent fluorine atoms.[9]
¹³C NMR (Predicted in DMSO-d₆, 100 MHz)

Aromatic carbons typically resonate between 120-150 ppm.[7] The signals are influenced by the electronegativity of the attached substituents.

  • C=O (Carboxylic Acid): ~165-170 ppm. Carbonyl carbons are significantly deshielded.[3]

  • C-2 (ipso-OCF₂H): ~150-155 ppm. Attached to the electronegative oxygen of the difluoromethoxy group.

  • C-4 (ipso-Cl): ~135-140 ppm. Deshielded by the attached chlorine.

  • C-1 (ipso-COOH): ~130-135 ppm.

  • C-6, C-5, C-3: ~120-130 ppm. The specific assignments require more advanced 2D NMR techniques but will fall within this range.

  • C-α (-OCF₂H): ~115-120 ppm (as a triplet due to C-F coupling, ¹JCF ≈ 250-300 Hz).[6]

¹⁹F NMR (Predicted)

Due to the high sensitivity of ¹⁹F NMR, a strong, clean signal is expected.[4]

  • -OCF₂H: A single signal is expected for the two equivalent fluorine atoms. This signal will appear as a doublet due to coupling with the single adjacent proton (JFH ≈ 72-75 Hz). The chemical shift is sensitive to the solvent and standard but will be in a characteristic region for difluoromethoxy groups.[5]

Infrared (IR) Spectroscopy

FT-IR spectroscopy excels at identifying functional groups. For this molecule, the carboxylic acid and the C-F bonds provide unmistakable signatures.[10]

Expertise & Experience: The "Why" Behind the Choices

The most revealing feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band, which often spans from 3300 cm⁻¹ down to 2500 cm⁻¹.[11][12] This breadth is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide distribution of O-H bond vibrational energies.[13] This feature, combined with the sharp, strong C=O stretch, is a definitive indicator of the carboxylic acid dimer. We use an Attenuated Total Reflectance (ATR) accessory because it is a fast, reliable method for analyzing solid samples with minimal preparation.

Experimental Protocol: FT-IR (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Predicted Spectral Data and Interpretation

The IR spectrum is interpreted by assigning absorption bands to the vibrational modes of specific functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
3300 - 2500Strong, very broadO-H stretch (in H-bonded dimer)This is the hallmark of a carboxylic acid. The broadness is due to extensive hydrogen bonding.[10][11]
~1700Strong, sharpC=O stretch (conjugated)The carbonyl stretch is very intense. Its position is slightly lowered from a typical saturated acid (~1710 cm⁻¹) due to conjugation with the aromatic ring.[3][13]
~1600, ~1475MediumC=C stretch (aromatic ring)These absorptions are characteristic of the benzene ring itself.
~1300MediumC-O stretch (coupled with O-H bend)This band is associated with the C-O single bond of the carboxylic acid group.[11]
1150 - 1050Strong, sharpC-F stretchC-F bonds produce very strong, characteristic absorptions in this region of the IR spectrum.
~920Medium, broadO-H bend (out-of-plane)Another characteristic, albeit broader, band for carboxylic acid dimers.[13]
~800-850Medium-StrongC-Cl stretchThe C-Cl bond vibration typically appears in this region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural confirmation.

Expertise & Experience: The "Why" Behind the Choices

For a molecule with a chlorine atom, mass spectrometry offers a unique diagnostic tool: the isotopic pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[14] This means that any ion containing a single chlorine atom will appear as a pair of peaks separated by 2 mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1.[15][16] Observing this pattern for the molecular ion is conclusive proof of the presence of one chlorine atom. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that is likely to yield a prominent molecular ion (or pseudo-molecular ion like [M-H]⁻) with minimal initial fragmentation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap instrument, for high-resolution mass accuracy.

  • Data Acquisition (Negative Ion Mode): Infuse the sample solution directly into the ESI source. Acquire the spectrum in negative ion mode, which is ideal for deprotonating the acidic carboxylic acid to form the [M-H]⁻ ion.

  • Data Analysis: Examine the full scan spectrum for the molecular ion cluster. If desired, perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.

Predicted Spectral Data and Interpretation
  • Molecular Weight (Exact Mass): 221.9895 Da[2]

Molecular Ion Region (Negative Mode ESI)

In negative mode ESI, the molecule will lose the acidic proton to form the [M-H]⁻ ion.

  • [M-H]⁻ Peak for ³⁵Cl isotope: m/z ≈ 221.0

  • [M-H]⁻ Peak for ³⁷Cl isotope: m/z ≈ 223.0

  • Expected Intensity Ratio: The peak at m/z 221.0 will be approximately three times more intense than the peak at m/z 223.0, confirming the presence of one chlorine atom.[14]

Key Fragmentation Pathways (from MS/MS of [M-H]⁻)

Fragmentation provides further structural evidence. Common losses from benzoic acid derivatives include the neutral loss of CO₂ or H₂O.

  • Loss of CO₂ (44 Da): A significant fragment at m/z ~177 (and m/z ~179) would correspond to the loss of carbon dioxide from the carboxylate anion.

  • Loss of the difluoromethoxy group: While less common as a primary fragmentation, subsequent losses related to this group could also be observed.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of this analysis lies in the convergence of all data points to support a single, unambiguous structure.

  • Mass Spectrometry establishes the correct molecular weight (222.57 g/mol ) and confirms the presence of one chlorine atom via the characteristic 3:1 isotopic pattern.

  • IR Spectroscopy definitively identifies the key functional groups: the broad O-H and sharp C=O stretches confirm the carboxylic acid, while strong C-F bands confirm the difluoromethoxy group.

  • NMR Spectroscopy provides the final, detailed map. ¹H NMR confirms the 1,2,4-trisubstituted aromatic ring pattern and shows the unique triplet for the -OCF₂H proton. ¹³C NMR confirms the presence of eight distinct carbon environments, including the carbonyl and the carbon attached to the fluorines.

Together, these three techniques form a robust, self-validating system. Any proposed structure must be consistent with all the observed spectroscopic data, providing the highest level of confidence for researchers in drug development and chemical synthesis.

References

potential biological activity of 4-Chloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-Chloro-2-(difluoromethoxy)benzoic acid

Abstract

This compound is a halogenated aromatic carboxylic acid that, while not extensively studied for its own biological activities, represents a compelling scaffold for drug discovery. Its structural motifs—a chlorinated benzoic acid core and a difluoromethoxy substituent—are present in numerous biologically active compounds. This technical guide synthesizes information from structurally related molecules to postulate potential biological activities, outlines strategic experimental workflows for investigation, and provides detailed protocols for researchers, scientists, and drug development professionals. We will explore its potential as an ion channel modulator, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR), and an anti-fibrotic agent, providing a hypothesis-driven framework for its evaluation as a novel therapeutic lead structure.

Introduction: Rationale for Investigation

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and other halogens is a well-established strategy for optimizing the pharmacological profile of lead compounds.[1] The difluoromethoxy group (-OCF₂H) is particularly valuable; it is more lipophilic than a methoxy group, acts as a bioisostere for hydroxyl or thiol groups, and can enhance metabolic stability and binding affinity through hydrogen bond donation.[2] When combined with a 4-chlorobenzoic acid backbone—a common feature in various therapeutic agents—the resulting molecule, this compound, becomes a high-potential starting point for drug discovery campaigns.

While direct biological data on this specific compound is sparse, its identity as a versatile chemical building block is recognized.[3][4] This guide moves beyond its role as a synthetic intermediate to build a data-driven case for its potential as a pharmacologically active agent. By examining the established activities of analogous structures, we can construct a logical framework for targeted screening and development.

Physicochemical Properties and Predicted Pharmacokinetic Profile

The predicted physicochemical properties of a compound are crucial for early-stage assessment of its drug-likeness. These parameters, summarized in Table 1, suggest that this compound possesses a favorable profile for oral bioavailability and membrane permeability, positioning it well within the chemical space of known drugs.

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Formula C₈H₅ClF₂O₃ [5]
Molecular Weight 222.57 g/mol [5]
XLogP3 2.9 [5]
Topological Polar Surface Area (TPSA) 46.5 Ų [5]
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 3 [5]

| Rotatable Bonds | 3 |[4] |

The XLogP3 value of 2.9 indicates moderate lipophilicity, which is often correlated with good absorption and distribution. The difluoromethoxy group contributes to this property while potentially improving metabolic stability compared to a simple methoxy group.[2] The TPSA and hydrogen bond counts are well within the typical ranges for orally bioavailable drugs, suggesting a good balance between solubility and permeability.

Hypothesized Biological Targets and Therapeutic Applications

Based on robust evidence from structurally similar compounds, we propose three primary avenues for investigating the biological activity of this compound.

Ion Channel Modulation

Recent research has identified benzoic acid derivatives as potent and specific inhibitors of ion channels.[3] Notably, 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA) was identified as a small molecule inhibitor of TMEM206, a chloride channel activated by low pH.[6] Given the structural similarity, it is plausible that this compound could exhibit inhibitory activity against TMEM206 or other ion channels, such as the related transient receptor potential melastatin 4 (TRPM4).[6] This presents a therapeutic opportunity in areas like cancer and neurological disorders where ion channel dysregulation is a key factor.[3]

G cluster_workflow Workflow: Ion Channel Screening Compound 4-Chloro-2- (difluoromethoxy) benzoic acid PrimaryScreen Primary Screen: Automated Patch-Clamp (Panel of Ion Channels) Compound->PrimaryScreen HitIdent Hit Identification (>50% Inhibition) PrimaryScreen->HitIdent DoseResponse Dose-Response Analysis (Manual Patch-Clamp) HitIdent->DoseResponse Confirmed Hits IC50 Determine IC₅₀ DoseResponse->IC50 Selectivity Selectivity Profiling (Against Related Channels) IC50->Selectivity MoA Mechanism of Action Studies (Voltage/Ligand Dependence) Selectivity->MoA Lead Lead Candidate MoA->Lead

Caption: Proposed workflow for ion channel activity screening.

CFTR Corrector for Cystic Fibrosis

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene. A significant breakthrough in CF treatment has been the development of small molecule "correctors" that rescue the trafficking and function of mutated CFTR protein. A highly potent CFTR corrector, ABBV/GLPG-2222, features a 7-(difluoromethoxy) group on a chromane ring linked to a benzoic acid moiety.[2] This compound demonstrated over 25-fold greater potency than the approved drug Lumacaftor.[2] The presence of the difluoromethoxy group was critical for improving both potency and clearance properties.[2] This strong precedent suggests that the this compound scaffold could be a foundational element for novel CFTR correctors.

G cluster_pathway CFTR Protein Processing and Corrector Action ER Endoplasmic Reticulum (ER) F508del F508del-CFTR (Misfolded) ER->F508del Synthesis Proteasome Proteasomal Degradation F508del->Proteasome ER-Associated Degradation Folding Corrected Folding F508del->Folding Corrector Potential Corrector: 4-Chloro-2-(difluoromethoxy) benzoic acid derivative Corrector->Folding Binds & Stabilizes Golgi Golgi Apparatus Folding->Golgi Trafficking Membrane Cell Membrane Golgi->Membrane MatureCFTR Mature, Functional CFTR Channel Membrane->MatureCFTR

Caption: Mechanism of CFTR correctors on F508del mutation.

Anti-Fibrotic Agent via TGF-β/Smad Pathway Inhibition

Idiopathic pulmonary fibrosis (IPF) is a progressive disease characterized by excessive extracellular matrix deposition. A key driver of this process is the transforming growth factor-β1 (TGF-β1), which induces the epithelial-mesenchymal transition (EMT) via the Smad signaling pathway.[7] Recently, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) was shown to inhibit TGF-β1-induced EMT in lung epithelial cells and alleviate bleomycin-induced pulmonary fibrosis in vivo.[7] DGM effectively blocked the phosphorylation of Smad2/3 proteins, a critical step in the signaling cascade.[7] The shared difluoromethoxy benzoic acid core between DGM and our topic compound strongly suggests a potential anti-fibrotic activity worth investigating.

G cluster_pathway TGF-β/Smad Signaling in Fibrosis TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor pSmad23 p-Smad2/3 Receptor->pSmad23 phosphorylates Smad23 Smad2/3 Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to EMT Epithelial-Mesenchymal Transition (EMT) & Fibrosis Nucleus->EMT alters gene expression Compound 4-Chloro-2-(difluoromethoxy) benzoic acid Compound->pSmad23 Proposed Inhibition

Caption: Proposed inhibition of the TGF-β/Smad pathway.

Strategic Derivatization for Library Development

The carboxylic acid moiety of this compound is an ideal handle for synthetic elaboration.[3] Creating a focused library of amide or ester derivatives is a proven strategy to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and pharmacokinetic properties. Coupling the parent acid with a diverse set of amines or alcohols can rapidly generate novel chemical entities for screening in the assays described below.

Proposed Experimental Protocols

To validate the hypothesized biological activities, the following detailed experimental protocols are proposed.

Protocol 1: In Vitro Ion Channel Screening via Patch-Clamp Electrophysiology

Objective: To determine if this compound inhibits TMEM206 currents.

  • Cell Culture: Culture HEK293 cells stably expressing human TMEM206. Maintain cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO₂.

  • Electrophysiology Setup: Use a whole-cell patch-clamp setup. The external solution should be (in mM): 150 NaCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH. The internal (pipette) solution should be (in mM): 150 CsCl, 1 MgCl₂, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Recording Procedure: a. Obtain a whole-cell gigaseal (>1 GΩ) on a TMEM206-expressing cell. b. Hold the cell at a potential of 0 mV. c. Apply voltage ramps from -100 mV to +100 mV over 200 ms every 5 seconds to elicit currents. d. Perfuse the cell with an acidic external solution (pH 4.5, buffered with MES instead of HEPES) to activate TMEM206 currents. e. Once a stable baseline current is established, apply the acidic solution containing various concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM). f. Record the current inhibition at each concentration.

  • Data Analysis: Measure the current density (pA/pF) at a specific voltage (e.g., +80 mV). Normalize the inhibited current to the baseline current. Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.[6]

Protocol 2: Assessment of CFTR Corrector Activity

Objective: To evaluate the ability of the compound to rescue the function of F508del-CFTR.

  • Cell Culture: Use Fischer Rat Thyroid (FRT) cells co-expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

  • Compound Treatment: a. Plate cells in a 96-well, black, clear-bottom plate. b. After 24 hours, treat the cells with this compound or its derivatives at various concentrations (e.g., 0.1 to 30 µM) in culture medium for 24 hours at 37°C to allow for potential correction of F508del-CFTR trafficking. Include a known corrector (e.g., Lumacaftor) as a positive control.

  • Functional Assay (YFP Quenching): a. Wash cells with a PBS buffer. b. Place the plate in a plate reader capable of monitoring fluorescence. c. Establish a baseline fluorescence reading. d. Add a PBS solution containing forskolin (10 µM) and genistein (50 µM) to activate CFTR. e. Immediately after activation, inject a PBS solution where chloride is replaced by iodide (NaI). f. Monitor the rate of YFP fluorescence quenching as iodide enters the cell through functional CFTR channels.

  • Data Analysis: Calculate the initial rate of quenching (dF/dt) for each well. Normalize the rates to the positive control and vehicle control to determine the percent correction activity for each concentration of the test compound.

Protocol 3: Investigating Anti-Fibrotic Potential via Western Blot

Objective: To determine if the compound inhibits TGF-β1-induced Smad2/3 phosphorylation.

  • Cell Culture and Treatment: a. Culture A549 lung epithelial cells in F-12K Medium with 10% FBS. b. Seed cells and allow them to adhere. Serum-starve the cells for 12-24 hours. c. Pre-treat cells with this compound (e.g., 1, 5, 10 µM) for 2 hours. d. Stimulate the cells with recombinant human TGF-β1 (5 ng/mL) for 6 hours.[7]

  • Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Quantify total protein concentration using a BCA assay.

  • Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate overnight at 4°C with primary antibodies against phospho-Smad2/3 and total Smad2/3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. d. Wash and incubate with HRP-conjugated secondary antibodies. e. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software. Calculate the ratio of phospho-Smad2/3 to total Smad2/3 for each condition. Compare the ratios in compound-treated samples to the TGF-β1-only control to determine the extent of inhibition.

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold for drug discovery. By leveraging structure-activity relationships from analogous compounds, we have constructed a compelling, hypothesis-driven rationale for its investigation as an ion channel modulator, a CFTR corrector, and an anti-fibrotic agent. The experimental protocols outlined in this guide provide a clear and robust roadmap for validating these potential activities. Successful identification of a primary biological activity would warrant the synthesis of a focused derivative library to optimize for potency and drug-like properties, potentially leading to the development of a novel class of therapeutics.

References

A Technical Guide to the Safe Handling of 4-Chloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-2-(difluoromethoxy)benzoic acid (CAS No. 97914-60-8) is a halogenated benzoic acid derivative increasingly utilized as a key building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring both a chloro and a difluoromethoxy group, imparts specific physicochemical properties that are valuable in drug discovery and materials science. However, these same structural features necessitate a comprehensive understanding of its potential hazards. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound, grounding every recommendation in established safety principles and authoritative data. The protocols herein are designed to be self-validating systems, ensuring a proactive rather than reactive approach to laboratory safety.

Section 1: Hazard Identification and Risk Assessment

The foundational step in safely handling any chemical is a thorough understanding of its intrinsic hazards. This compound is classified as a hazardous substance, primarily acting as an irritant to the skin, eyes, and respiratory system.[2][3] The acidic nature of the carboxylic acid group, combined with the halogen substituents, drives its irritant properties. When in contact with moist tissues, it can cause localized chemical irritation. Therefore, a comprehensive risk assessment must precede any laboratory work.

GHS Hazard Summary

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear and standardized summary of the compound's hazards.

Hazard ClassSignal WordGHS PictogramHazard Statement
Skin Irritation, Category 2Warning H315: Causes skin irritation.[2][3][4]
Serious Eye Irritation, Category 2AWarning H319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory Irritation)Warning H335: May cause respiratory irritation.[2][3][4]

Section 2: Physicochemical Profile

Understanding the physical and chemical properties of a substance is critical for predicting its behavior in the laboratory and planning appropriate handling procedures.

PropertyValueSource
CAS Number 97914-60-8[5][6]
Molecular Formula C₈H₅ClF₂O₃[5][6]
Molecular Weight 222.57 g/mol [5][6]
Appearance White to off-white crystalline powderGeneral property of benzoic acids[7][8]
logP (Octanol/Water Partition Coefficient) 2.6 - 2.9[5][6]
Storage Temperature 2-8 °C recommended for long-term storage

The logP value suggests a moderate potential for bioaccumulation and indicates that the compound is more soluble in organic solvents than in water.

Section 3: A Proactive Safety Framework: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Spill_Response_Workflow cluster_1 Emergency Spill Response Workflow Start Spill Occurs Assess Assess Hazard (Size, Location, Volatility) Start->Assess Alert Alert Personnel & Evacuate Immediate Area Assess->Alert MajorSpill Major Spill (>100g or Uncontrolled) Alert->MajorSpill CallHelp Call Emergency Response & Secure Area MajorSpill->CallHelp Yes MinorSpill Don Appropriate PPE MajorSpill->MinorSpill No (Minor Spill) Contain Contain Spill with Inert Absorbent MinorSpill->Contain Cleanup Carefully Scoop/Sweep into Waste Container Contain->Cleanup Decontaminate Decontaminate Area with Soap & Water Cleanup->Decontaminate Dispose Label & Dispose of Waste as Hazardous Decontaminate->Dispose End Restock Spill Kit & Report Incident Dispose->End

References

An In-Depth Technical Guide to 4-Chloro-2-(difluoromethoxy)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a lipophilic bioisostere for hydroxyl or thiol groups, offering a unique balance of polarity and metabolic resistance.

This guide provides a comprehensive technical overview of 4-Chloro-2-(difluoromethoxy)benzoic acid, a valuable building block in pharmaceutical research and development. While a singular, seminal publication detailing its initial "discovery" is not prominent in the historical literature, its synthesis is readily achieved through established and reliable chemical transformations. This document will detail the logical and field-proven synthetic pathways, the underlying chemical principles, and the rationale for its use in drug discovery programs.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for researchers in predicting the compound's behavior in various biological and chemical systems.

PropertyValueSource
CAS Number 97914-60-8[1][2][3]
Molecular Formula C₈H₅ClF₂O₃[1][2][3]
Molecular Weight 222.57 g/mol [1][4]
IUPAC Name This compound[4]
SMILES O=C(O)C1=CC=C(Cl)C=C1OC(F)F[1]

Retrosynthetic Analysis and Key Transformations

The synthesis of this compound is most logically approached via a two-step sequence starting from commercially available materials. The core strategy involves the initial synthesis of the phenolic precursor, followed by the crucial difluoromethylation of the hydroxyl group.

G Target This compound Precursor 4-Chloro-2-hydroxybenzoic acid Target->Precursor O-Difluoromethylation Difluoro_Reagent Difluoromethylating Reagent (e.g., Sodium chlorodifluoroacetate) Target->Difluoro_Reagent StartingMaterial 4-Chlorosalicylic acid Precursors (e.g., 4-Chlorotoluene) Precursor->StartingMaterial Synthesis of Phenolic Precursor

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Precursor - 4-Chloro-2-hydroxybenzoic Acid

The immediate precursor required for the introduction of the difluoromethoxy group is 4-Chloro-2-hydroxybenzoic acid (also known as 4-chlorosalicylic acid). This compound is commercially available from numerous suppliers.[5][6] For the purpose of this guide, we will consider it a starting material. However, for completeness, it is important to understand its synthesis, which is typically achieved through the oxidation of 4-chlorotoluene.

Part 2: The Core Transformation - O-Difluoromethylation of a Phenol

The introduction of the difluoromethoxy group onto the phenolic oxygen of 4-Chloro-2-hydroxybenzoic acid is the pivotal step in the synthesis. This transformation leverages the generation of difluorocarbene (:CF₂) as a highly reactive intermediate. Several methods exist for generating difluorocarbene, with one of the most practical and scalable approaches utilizing sodium chlorodifluoroacetate.

The underlying mechanism involves the thermal decarboxylation of sodium chlorodifluoroacetate to generate the electrophilic difluorocarbene. This carbene is then trapped by the nucleophilic phenoxide, which is formed in situ under basic conditions. Subsequent protonation yields the desired aryl difluoromethyl ether.

G cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack reagent ClCF₂CO₂Na (Sodium chlorodifluoroacetate) carbene :CF₂ (Difluorocarbene) reagent->carbene Δ (-NaCl, -CO₂) phenoxide Aryl-O⁻ (Phenoxide) intermediate Aryl-O-CF₂⁻ phenoxide->intermediate + :CF₂ product Aryl-O-CF₂H (Aryl difluoromethyl ether) intermediate->product + H⁺

Caption: Mechanism of O-difluoromethylation using a difluorocarbene source.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for the difluoromethylation of phenols.

Materials:

  • 4-Chloro-2-hydroxybenzoic acid

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-hydroxybenzoic acid (1.0 equiv.), cesium carbonate (1.5 equiv.), and sodium chlorodifluoroacetate (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMF and deionized water (e.g., a 9:1 v/v ratio of DMF to water).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidification: Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

The Significance of the Difluoromethoxy Group in Medicinal Chemistry

The incorporation of the -OCF₂H group, as seen in this compound, is a strategic decision in drug design. This moiety imparts several beneficial properties:

  • Metabolic Stability: The strong C-F bonds make the difluoromethoxy group resistant to oxidative metabolism, which can increase the half-life of a drug molecule.

  • Lipophilicity Modulation: The -OCF₂H group increases lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and oral bioavailability.[7]

  • Conformational Effects: The steric and electronic properties of the group can influence the molecule's conformation, potentially leading to improved binding at the target receptor.

  • Bioisosterism: It serves as a bioisostere for other functional groups, allowing chemists to fine-tune properties without drastically altering the core structure.

The presence of both a chlorine atom and a difluoromethoxy group on the benzoic acid scaffold provides a unique electronic and steric profile, making this compound a versatile starting point for creating libraries of novel molecules for screening in various therapeutic areas.[7][8] For instance, substituted benzoic acids are key intermediates in the development of active pharmaceutical ingredients for a wide range of diseases.[8]

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry in modern pharmaceutical research. While its specific history is woven into the broader development of fluorination methodologies rather than a single discovery event, its synthetic accessibility and valuable physicochemical properties have established it as a key building block. The protocols and principles outlined in this guide demonstrate a robust and reproducible pathway to this compound, empowering researchers to leverage its unique attributes in the design of next-generation therapeutics. The strategic use of such fluorinated intermediates is crucial for addressing the ongoing challenges of drug efficacy, selectivity, and metabolic stability.

References

Methodological & Application

The Strategic Utility of 4-Chloro-2-(difluoromethoxy)benzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Potential with a Versatile Fluorinated Building Block

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the repertoire of fluorinated building blocks, 4-Chloro-2-(difluoromethoxy)benzoic acid has emerged as a particularly valuable intermediate. Its unique substitution pattern—a chlorine atom, a difluoromethoxy group, and a carboxylic acid on a benzene ring—offers medicinal chemists a powerful tool to modulate key drug-like properties.

The difluoromethoxy (-OCHF₂) group is of special interest. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, such as a methoxy or hydroxyl group. The presence of the two fluorine atoms can significantly alter the acidity of the benzoic acid, influence the compound's conformation, and enhance its metabolic stability by blocking potential sites of oxidation. The chlorine atom further contributes to the electronic nature of the ring and provides an additional point for modifying the molecule's interaction with biological targets.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry. We will delve into its physicochemical properties, explore its application in the synthesis of potent bioactive molecules with a focus on Hedgehog signaling pathway inhibitors, and provide detailed, field-proven protocols for its use.

Physicochemical Properties and Strategic Advantages

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in drug design and synthesis. These properties, summarized in the table below, provide a foundation for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₈H₅ClF₂O₃PubChem[1]
Molecular Weight 222.57 g/mol PubChem[1]
CAS Number 97914-60-8PubChem[1]
XLogP3 2.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

The calculated LogP value suggests a moderate lipophilicity, which is often a desirable trait for oral bioavailability. The presence of both hydrogen bond donor and acceptor capabilities allows for diverse interactions with biological targets.

Application in the Synthesis of Hedgehog Signaling Pathway Inhibitors

A significant application of this compound is in the synthesis of inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway is a crucial regulator of embryonic development, and its aberrant activation has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

A key patent (WO2007071405A1) discloses the use of this compound as a starting material for the synthesis of novel pyrazole derivatives that exhibit potent inhibition of the Hh pathway. The general synthetic approach involves the coupling of this compound with a substituted pyrazole amine to form a key amide linkage.

Hedgehog Signaling Pathway Inhibition cluster_ligand Inhibitor cluster_pathway Hedgehog Signaling Pathway Ligand Pyrazole Derivative SMO Smoothened Receptor Ligand->SMO Inhibits Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds PTCH1->SMO Inhibits SUFU Suppressor of Fused SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Sequesters & Inhibits Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Genes Activates

Caption: Inhibition of the Smoothened (SMO) receptor by pyrazole derivatives.

Protocol 1: Synthesis of N-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)-4-chloro-2-(difluoromethoxy)benzamide (A Representative Hedgehog Pathway Inhibitor)

This protocol is adapted from the general procedures described in patent WO2007071405A1.

Materials:

  • This compound

  • 5-(pyridin-2-yl)-1H-pyrazol-3-amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add 5-(pyridin-2-yl)-1H-pyrazol-3-amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)-4-chloro-2-(difluoromethoxy)benzamide.

Synthesis_Workflow Start This compound + 5-(pyridin-2-yl)-1H-pyrazol-3-amine Reagents HATU, DIPEA, DMF Start->Reagents Reaction Amide Coupling Reagents->Reaction Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product N-(5-(pyridin-2-yl)-1H-pyrazol-3-yl)-4-chloro-2-(difluoromethoxy)benzamide Purification->Product

Caption: Workflow for the synthesis of a pyrazole-based Hh pathway inhibitor.

Insights from Analogues: The Role of the Difluoromethoxy Group in CFTR Modulators

While direct literature on the biological activity of this compound derivatives is emerging, valuable insights can be gleaned from structurally similar compounds. A notable example is the development of potent correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In a study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of a series of chromane derivatives.

Their work demonstrated that the introduction of a difluoromethoxy group at the 7-position of the chromane ring led to improved potency and clearance compared to a methoxy analog. This highlights the beneficial impact of the difluoromethoxy group on the pharmacokinetic profile of the molecule, a key consideration in drug development. While the parent benzoic acid in this study was not this compound, the findings underscore the strategic advantage of incorporating the -OCHF₂ group to enhance drug-like properties.

General Protocol for Amide Bond Formation

The carboxylic acid moiety of this compound is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry. The following is a general and robust protocol for the synthesis of amides from this building block.

Protocol 2: General Amide Coupling via Acyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Toluene

  • Desired primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine (TEA) or DIPEA)

  • Anhydrous DCM

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Amide Formation: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base (2.0 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling: Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with water. Separate the organic layer and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a reactive carboxylic acid, a chlorine atom, and a property-modulating difluoromethoxy group provides a powerful platform for the synthesis of novel therapeutic agents. As demonstrated by its application in the development of Hedgehog signaling pathway inhibitors and the insights gained from related CFTR modulators, this compound offers a strategic advantage in fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. The protocols provided herein offer a practical guide for the effective utilization of this promising intermediate in drug discovery programs. Future explorations into the synthesis of diverse heterocyclic scaffolds and the investigation of their biological activities will undoubtedly further solidify the importance of this compound in the armamentarium of medicinal chemistry.

References

Application Notes: 4-Chloro-2-(difluoromethoxy)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 4-Chloro-2-(difluoromethoxy)benzoic acid has emerged as a valuable building block for the synthesis of novel bioactive compounds, offering a unique combination of a reactive carboxylic acid handle, a metabolically robust difluoromethoxy group, and a chlorinated phenyl ring that provides a key site for further chemical modification.

The difluoromethoxy group (-OCF₂H) is of particular interest as it serves as a bioisostere for a hydroxyl or methoxy group, while offering improved metabolic stability and altered electronic characteristics. The presence of the chlorine atom provides an additional point of diversity for cross-coupling reactions, allowing for the construction of complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound, with a focus on its application in amide bond formation for the synthesis of potential therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₅ClF₂O₃ChemScene
Molecular Weight 222.57 g/mol ChemScene
CAS Number 97914-60-8ChemScene
Appearance White to off-white solidGeneric
Solubility Soluble in common organic solvents such as DMF, DMSO, and methanol.Generic

Core Application: Amide Bond Formation in the Synthesis of a TRPC4/5 Inhibitor

A prime example of the utility of this compound is its use as a key starting material in the synthesis of potent and selective inhibitors of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) ion channels. These channels are implicated in a variety of physiological and pathological processes, making them attractive targets for drug discovery.

The following protocol details the synthesis of N-(4-(trifluoromethoxy)phenyl)-4-chloro-2-(difluoromethoxy)benzamide, a key intermediate in the development of TRPC4/5 inhibitors, as described in patent WO2017027373A1.

Reaction Scheme

The synthesis proceeds in a two-step, one-pot sequence. First, the carboxylic acid is activated by conversion to its corresponding acyl chloride using oxalyl chloride. The highly reactive acyl chloride is then immediately reacted with the desired amine, 4-(trifluoromethoxy)aniline, to form the target amide.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling start This compound reagent1 Oxalyl Chloride, DMF (cat.) DCM, 0 °C to RT start->reagent1 intermediate 4-Chloro-2-(difluoromethoxy)benzoyl chloride reagent1->intermediate amine 4-(trifluoromethoxy)aniline, Et3N DCM, 0 °C to RT intermediate->amine product N-(4-(trifluoromethoxy)phenyl)-4-chloro- 2-(difluoromethoxy)benzamide amine->product

Caption: Synthetic workflow for the preparation of N-(4-(trifluoromethoxy)phenyl)-4-chloro-2-(difluoromethoxy)benzamide.

Detailed Experimental Protocol

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • 4-(trifluoromethoxy)aniline

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of argon, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1 hour. The progress of the acyl chloride formation can be monitored by the cessation of gas evolution.

  • Amide Coupling:

    • In a separate flask, prepare a solution of 4-(trifluoromethoxy)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool this amine solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared solution of 4-chloro-2-(difluoromethoxy)benzoyl chloride to the stirred amine solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction by the addition of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-(4-(trifluoromethoxy)phenyl)-4-chloro-2-(difluoromethoxy)benzamide.

Causality Behind Experimental Choices
  • Acyl Chloride Formation: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Oxalyl chloride is a preferred reagent for this transformation as the byproducts (CO, CO₂, and HCl) are gaseous and easily removed from the reaction mixture. The use of a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating agent.

  • Inert Atmosphere: Anhydrous conditions and an inert atmosphere are important to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

  • Use of a Base: Triethylamine is added in the amide coupling step to neutralize the hydrochloric acid that is formed during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Controlled Addition at Low Temperature: The dropwise addition of the acyl chloride to the amine solution at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

Broader Applications and Future Directions

The utility of this compound extends beyond the synthesis of TRPC4/5 inhibitors. The presence of the chloro-substituent opens the door to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino groups at the 4-position, providing a powerful tool for generating diverse chemical libraries for high-throughput screening in drug discovery programs.

G cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Potential Scaffolds start This compound amide Amide Coupling start->amide suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald product1 Bioactive Amides amide->product1 product2 Biaryl Structures suzuki->product2 product3 N-Aryl Derivatives buchwald->product3

Caption: Potential synthetic diversification of this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its unique combination of functional groups allows for straightforward elaboration into complex molecules with desirable pharmacological properties. The detailed protocol for amide bond formation provided herein serves as a practical guide for researchers and demonstrates a key application of this important synthetic intermediate. The potential for further diversification through cross-coupling reactions underscores its broad utility in the ongoing quest for novel therapeutic agents.

References

Application Notes and Protocols for the Development of Novel Pharmaceutical Intermediates from 4-Chloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Difluoromethoxy Moiety in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate key pharmaceutical properties. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable bioisostere for hydroxyl, thiol, and methoxy groups, providing a unique combination of moderate lipophilicity, metabolic stability, and the ability to act as a hydrogen bond donor. These attributes can lead to enhanced potency, improved pharmacokinetic profiles, and reduced metabolic liabilities.

4-Chloro-2-(difluoromethoxy)benzoic acid is a versatile building block that capitalizes on these advantages. Its structure presents three key points for diversification: the carboxylic acid, the aromatic chloro substituent, and the aromatic ring itself. This guide provides detailed protocols for the transformation of this starting material into a variety of valuable pharmaceutical intermediates, including amides, esters, biaryl compounds, and novel heterocyclic scaffolds. The causality behind experimental choices and self-validating aspects of each protocol are emphasized to ensure robust and reproducible results.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthetic planning.

PropertyValueSource
Molecular Formula C₈H₅ClF₂O₃--INVALID-LINK--
Molecular Weight 222.57 g/mol --INVALID-LINK--
CAS Number 97914-60-8--INVALID-LINK--
Appearance White to off-white solid[Generic Supplier Data]
Purity ≥98%--INVALID-LINK--

Safety and Handling

This compound and the reagents used in the following protocols should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Core Synthetic Transformations and Protocols

The following sections detail key synthetic transformations to generate a library of novel intermediates from this compound.

Amide Bond Formation: Accessing a Diverse Chemical Space

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. The resulting amides of this compound are valuable intermediates for a wide range of biologically active molecules.

G start Start: this compound + Amine activation Carboxylic Acid Activation (e.g., EDC/HOBt or HATU) start->activation coupling Nucleophilic Attack by Amine activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification product Product: Amide Derivative purification->product

Caption: General workflow for amide synthesis.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) for efficient amide bond formation under mild conditions. HOBt is included to suppress racemization and improve reaction efficiency.

Materials:

  • This compound

  • Primary or secondary amine (1.0 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0 eq) and DIPEA (2.0 eq).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Self-Validation: The formation of the amide can be confirmed by ¹H NMR, observing the appearance of a new amide N-H proton signal (for primary amine reactants) and characteristic shifts in the aromatic protons. The molecular weight can be confirmed by LC-MS.

Esterification: Modulating Lipophilicity and Solubility

Esterification of the carboxylic acid provides another avenue for creating intermediates with altered physicochemical properties, which can be crucial for optimizing drug-like characteristics.

This classic method involves the reaction of the carboxylic acid with an excess of alcohol under acidic catalysis.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol) (as solvent and reactant)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., 20 eq).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the product with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography if necessary.

Causality: The use of excess alcohol drives the equilibrium towards the ester product. The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of biaryl compounds (Suzuki-Miyaura coupling) and arylamines (Buchwald-Hartwig amination).

This reaction is a powerful tool for the formation of C-C bonds between the aryl chloride and a boronic acid or ester.

Materials:

  • Amide or ester derivative of this compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous, degassed 1,4-dioxane/water (4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with water and extract with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Expertise & Experience: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for the efficient oxidative addition of the palladium catalyst to the relatively unreactive aryl chloride.

This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted anilines.

Materials:

  • Amide or ester derivative of this compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • XPhos (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq) in a Schlenk tube.

  • Add the aryl chloride (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene and seal the tube.

  • Heat the reaction mixture at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Synthesis of Key Amine and Aldehyde Intermediates

The carboxylic acid can be converted into other valuable functional groups, such as an amine or an aldehyde, which serve as versatile starting points for further diversification.

G cluster_0 Aniline Synthesis cluster_1 Benzaldehyde Synthesis benzoic_acid_a 4-Chloro-2-(difluoromethoxy) benzoic acid acyl_azide Acyl Azide Intermediate benzoic_acid_a->acyl_azide DPPA, Et3N isocyanate Isocyanate Intermediate acyl_azide->isocyanate Heat (Curtius Rearrangement) aniline 4-Chloro-2-(difluoromethoxy)aniline isocyanate->aniline Aqueous Acid benzoic_acid_b 4-Chloro-2-(difluoromethoxy) benzoic acid acyl_chloride Acyl Chloride benzoic_acid_b->acyl_chloride SOCl2 or (COCl)2 benzaldehyde 4-Chloro-2-(difluoromethoxy) benzaldehyde acyl_chloride->benzaldehyde Rosenmund Reduction (H2, Pd/BaSO4)

Caption: Synthetic pathways to key aniline and benzaldehyde intermediates.

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous tert-butanol

  • Aqueous HCl

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous tert-butanol.

  • Add Et₃N (1.1 eq) followed by the dropwise addition of DPPA (1.1 eq) at room temperature.

  • Heat the reaction mixture to reflux for 3-4 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • To the resulting crude Boc-protected aniline, add aqueous HCl and heat to reflux for 1-2 hours to effect deprotection.

  • Cool the reaction, basify with aqueous NaOH, and extract with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude aniline, which can be purified by column chromatography or distillation.

The reduction of the carboxylic acid to the corresponding aldehyde can be achieved via a two-step process involving the formation of an acyl chloride followed by a Rosenmund reduction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Palladium on barium sulfate (Pd/BaSO₄) catalyst

  • Hydrogen gas (H₂)

  • Anhydrous toluene

Procedure:

  • Convert this compound to the corresponding acyl chloride by refluxing with an excess of SOCl₂ or by treatment with (COCl)₂ in the presence of a catalytic amount of DMF.

  • Remove the excess reagent under reduced pressure.

  • Dissolve the crude acyl chloride in anhydrous toluene and add the Pd/BaSO₄ catalyst.

  • Bubble hydrogen gas through the stirred solution at a controlled rate, or conduct the reaction under a hydrogen atmosphere.

  • Monitor the reaction by GC-MS. Over-reduction to the alcohol is a potential side reaction.

  • Upon completion, filter the catalyst, and concentrate the filtrate to obtain the crude benzaldehyde.

  • Purify by vacuum distillation or column chromatography.

Synthesis of Novel Benzoxaborole Intermediates

Benzoxaboroles are an important class of heterocyclic compounds with a wide range of biological activities. The 4-chloro-2-(difluoromethoxy)benzaldehyde synthesized in Protocol 4.2 can serve as a key precursor for novel benzoxaboroles.

This protocol describes a general method for the synthesis of benzoxaboroles from 2-bromobenzaldehydes, which can be adapted for our aldehyde intermediate after conversion of the chloro group to a bromo group if necessary, or by direct lithiation-borylation of a suitable precursor. A more direct route from a 2-formylphenylboronic acid is also possible.

Materials:

  • A suitable 2-halo- or 2-boronic acid-substituted benzaldehyde derived from 4-Chloro-2-(difluoromethoxy)benzaldehyde

  • Pinacolborane or a suitable boronic acid

  • Palladium catalyst (for cross-coupling routes) or an organolithium reagent (for lithiation-borylation)

  • Appropriate solvents and reagents for the specific chosen route

Expertise & Experience: The synthesis of benzoxaboroles often involves a palladium-catalyzed intramolecular O-arylation or a cyclization of a 2-formylphenylboronic acid. The specific protocol will depend on the chosen synthetic strategy to introduce the boron moiety. A common approach involves the conversion of the corresponding 2-bromobenzaldehyde to the benzoxaborole.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of novel pharmaceutical intermediates. The protocols outlined in this guide provide robust and reproducible methods for accessing amides, esters, biaryl compounds, arylamines, and key aniline and benzaldehyde building blocks. These intermediates, bearing the strategically important difluoromethoxy group, are well-positioned for further elaboration in drug discovery programs, offering the potential for improved potency, selectivity, and pharmacokinetic properties.

experimental procedure for the synthesis of CFTR modulators using this compound

Author: BenchChem Technical Support Team. Date: January 2026

Please provide the specific compound you would like to use for the synthesis of CFTR modulators. The experimental procedure will be tailored to the chemical properties and reactive functionalities of the specified starting material.

Once you provide the compound, I will generate a detailed application note and protocol that includes:

  • Introduction: Background on Cystic Fibrosis and the role of CFTR modulators.

  • Synthetic Strategy: An overview of the proposed synthetic route starting from your compound.

  • Detailed Experimental Protocol: Step-by-step instructions for the synthesis, purification, and characterization of the target CFTR modulator.

  • Data Analysis and Interpretation: Guidance on how to interpret the results from analytical techniques.

  • Troubleshooting: Potential issues and solutions for the synthetic procedure.

  • Visual Aids: Including chemical reaction schemes and workflow diagrams.

  • References: A comprehensive list of cited literature.

Application Note: Synthesis of 2-[4-Chloro-2-(difluoromethoxy)phenyl]-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Approach Utilizing Fluorinated Carboxylic Acids for the Development of Novel Benzimidazole Scaffolds

Introduction: The Benzimidazole Core and the Fluorine Advantage

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous marketed drugs with a wide range of biological activities, including antiulcer, antihypertensive, antiviral, and anticancer properties. The versatility of the benzimidazole system stems from its unique structural features and its ability to participate in various biological interactions. The synthesis of 2-substituted benzimidazoles is a cornerstone of many drug discovery programs.

A foundational and robust method for constructing this scaffold is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions and heat. The choice of the carboxylic acid is critical as it dictates the nature of the substituent at the 2-position, profoundly influencing the pharmacological profile of the final molecule.

In modern drug design, the strategic incorporation of fluorine atoms or fluorine-containing groups is a widely employed strategy to enhance key molecular properties. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to target proteins. The difluoromethoxy (-OCF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles. This application note provides a detailed protocol for the synthesis of a novel benzimidazole derivative using 4-Chloro-2-(difluoromethoxy)benzoic acid , a building block designed to impart these favorable properties.

Synthetic Strategy & Mechanism

The synthesis proceeds via the condensation of this compound with o-phenylenediamine. This reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TsOH), which facilitates both the initial amide formation and the subsequent dehydrative cyclization. The reaction is driven to completion by the removal of water, often achieved by azeotropic distillation with a suitable solvent like toluene.

Reaction Mechanism

The mechanism involves two key stages:

  • Amide Formation: The carboxylic acid is activated by the acid catalyst. The more nucleophilic amino group of the o-phenylenediamine attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to form an N-acyl-o-phenylenediamine intermediate after dehydration.

  • Dehydrative Cyclization: The second amino group of the intermediate performs an intramolecular nucleophilic attack on the amide carbonyl. This is followed by a final dehydration step, driven by the formation of the stable, aromatic benzimidazole ring.

Reaction_Mechanism Reactants o-Phenylenediamine + This compound Activation Protonated Carboxylic Acid Reactants->Activation + H+ Catalyst p-TsOH (H+) Catalyst->Activation Attack1 Nucleophilic Attack (Amide Formation) Activation->Attack1 Intermediate1 Tetrahedral Intermediate Attack1->Intermediate1 Amide N-Acyl Intermediate Intermediate1->Amide - H₂O Dehydration1 Dehydration (-H₂O) Dehydration1->Intermediate1 Attack2 Intramolecular Nucleophilic Attack Amide->Attack2 Intermediate2 Cyclized Intermediate Attack2->Intermediate2 Product 2-[4-Chloro-2-(difluoromethoxy)phenyl] -1H-benzimidazole Intermediate2->Product - H₂O Dehydration2 Dehydration (-H₂O) Dehydration2->Intermediate2

Caption: Reaction mechanism for the acid-catalyzed synthesis of benzimidazole.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-[4-Chloro-2-(difluoromethoxy)phenyl]-1H-benzimidazole on a 10 mmol scale.

Materials and Equipment:
  • Reactants:

    • This compound (MW: 224.57 g/mol , 10 mmol, 2.25 g)

    • o-Phenylenediamine (MW: 108.14 g/mol , 10 mmol, 1.08 g)

  • Catalyst:

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (MW: 190.22 g/mol , 2.0 mmol, 0.38 g)

  • Solvent:

    • Toluene (approx. 100 mL)

  • Workup Reagents:

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • 250 mL round-bottom flask

    • Dean-Stark apparatus and condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Buchner funnel and filter paper

    • Standard laboratory glassware

Experimental Workflow Diagram

Workflow Setup 1. Assemble Reaction (Flask, Dean-Stark, Condenser) Charge 2. Charge Reactants (Benzoic Acid, o-PDA, p-TsOH, Toluene) Setup->Charge Heat 3. Heat to Reflux (Azeotropic H₂O removal) Charge->Heat Monitor 4. Monitor Reaction (TLC) Heat->Monitor Monitor->Heat Incomplete Cool 5. Cool to RT & Remove Solvent Monitor->Cool Complete Workup 6. Aqueous Workup (NaHCO₃ wash, H₂O, Brine) Cool->Workup Dry 7. Dry & Concentrate (MgSO₄, Rotary Evaporator) Workup->Dry Purify 8. Purify Product (Recrystallization or Chromatography) Dry->Purify Characterize 9. Characterize (NMR, MS, m.p.) Purify->Characterize

Caption: Overall workflow for the synthesis and purification of the target benzimidazole.
Step-by-Step Procedure:

  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add this compound (2.25 g, 10 mmol), o-phenylenediamine (1.08 g, 10 mmol), and p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol). Add approximately 100 mL of toluene to the flask.

  • Heating and Reflux: Heat the mixture to reflux using a heating mantle. Toluene will begin to boil and condense, and water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction is typically complete when water ceases to collect in the trap (usually 3-6 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the bulk of the toluene using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in a suitable organic solvent like ethyl acetate (approx. 100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the p-TsOH catalyst, deionized water (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-[4-Chloro-2-(difluoromethoxy)phenyl]-1H-benzimidazole.

Data Presentation and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Table 1: Reaction Parameters and Expected Results
ParameterValue
Reactant 1 This compound
Reactant 2 o-Phenylenediamine
Catalyst p-Toluenesulfonic acid (p-TsOH)
Solvent Toluene
Temperature Reflux (~111 °C)
Reaction Time 3-6 hours
Expected Yield 75-90% (after purification)
Appearance Off-white to pale solid
Molecular Formula C₁₄H₉ClF₂N₂O
Molecular Weight 294.69 g/mol
Expected Characterization Data:
  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals corresponding to the aromatic protons of both the benzimidazole and the substituted phenyl ring, a broad singlet for the N-H proton of the imidazole, and a characteristic triplet for the -OCF₂H proton (δ approx. 6.8-7.5 ppm, J ≈ 74 Hz).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals for all 14 carbon atoms should be present, including the characteristic triplet for the -O CF₂H carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 295, with a characteristic isotopic pattern for the presence of one chlorine atom.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; insufficient heating; wet reagents or solvent.Ensure azeotropic removal of water is efficient. Use anhydrous toluene. Extend reaction time and monitor by TLC.
Reaction Stalls Catalyst deactivation.Add an additional portion of p-TsOH.
Product is Dark/Oily Side product formation due to overheating or air oxidation of o-phenylenediamine.Use high-purity o-phenylenediamine. Conduct the reaction under an inert atmosphere (N₂ or Ar). Purify via column chromatography.
Difficulty in Purification Impurities with similar polarity to the product.Optimize the recrystallization solvent system. If using chromatography, try a different eluent system or gradient.

Conclusion

The condensation of this compound with o-phenylenediamine provides an efficient and direct route to a novel, highly functionalized benzimidazole derivative. The protocol is robust and utilizes standard laboratory techniques, making it accessible for researchers in drug discovery and medicinal chemistry. The resulting scaffold, bearing both a chloro and a difluoromethoxy substituent, is a valuable building block for the synthesis of new chemical entities with potentially enhanced pharmacological properties, meriting further investigation in various therapeutic areas.

protocols for scaling up the synthesis of 4-Chloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 4-Chloro-2-(difluoromethoxy)benzoic acid

Introduction

This compound is a key building block in modern medicinal chemistry and drug discovery. The difluoromethoxy (-OCF2H) group is a valuable bioisostere for hydroxyl or thiol functionalities, capable of enhancing metabolic stability, modulating lipophilicity, and improving the overall pharmacokinetic profile of drug candidates.[1][2] Its presence in complex molecules, such as the cystic fibrosis transmembrane conductance regulator (CFTR) corrector ABBV/GLPG-2222, underscores its importance in developing novel therapeutics.[3]

This application note provides a comprehensive, scalable, and robust protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this guide delves into the rationale behind the chosen synthetic strategy, offering insights into process optimization and safety considerations critical for scale-up. The protocols described herein are designed for researchers, chemists, and process development scientists in the pharmaceutical and agrochemical industries, emphasizing operational simplicity, safety, and efficiency.

Overall Synthesis Strategy

The most efficient and scalable pathway to the target compound begins with the commercially available precursor, 4-Chloro-2-hydroxybenzoic acid. The key transformation is the selective O-difluoromethylation of the phenolic hydroxyl group. While several methods exist for this transformation, this guide focuses on the use of sodium chlorodifluoroacetate as the difluoromethylating agent. This reagent is an easily handled, bench-stable solid that serves as a difluorocarbene precursor, offering significant safety and operational advantages over gaseous reagents like chlorodifluoromethane (Freon 22).[2][4][5]

The two-stage process involves:

  • Esterification (Protection) : The carboxylic acid moiety of the starting material is first protected, typically as a methyl or ethyl ester, to prevent undesired side reactions.

  • O-Difluoromethylation : The phenolic hydroxyl group of the ester intermediate is then converted to the difluoromethyl ether.

  • Saponification (Deprotection) : The ester is hydrolyzed to yield the final carboxylic acid product.

A more direct, one-step approach from 4-Chloro-2-hydroxybenzoic acid is possible but often results in lower yields and more complex purification challenges on a larger scale due to competing reactions with the acidic proton of the carboxylic acid. The protected route ensures higher fidelity and purity.

Reaction_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: Difluoromethylation cluster_2 Step 3: Saponification start 4-Chloro-2-hydroxybenzoic acid ester Methyl 4-chloro-2-hydroxybenzoate start->ester MeOH, H₂SO₄ (cat.) difluoro_ester Methyl 4-chloro-2-(difluoromethoxy)benzoate ester->difluoro_ester ClCF₂CO₂Na, Cs₂CO₃, DMF product This compound difluoro_ester->product 1. NaOH (aq) 2. HCl (aq)

Caption: Overall three-step synthetic route.

Part 1: Ester Protection of 4-Chloro-2-hydroxybenzoic Acid

Rationale: Protecting the carboxylic acid as an ester prevents its deprotonation under the basic conditions required for difluoromethylation. This prevents the formation of carboxylate salts that could interfere with the reaction or complicate the workup. Fischer esterification using methanol and a catalytic amount of strong acid is a classic, cost-effective, and scalable method.

Protocol 1: Synthesis of Methyl 4-chloro-2-hydroxybenzoate

Materials:

  • 4-Chloro-2-hydroxybenzoic acid (CAS 5106-98-9)[6][7]

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-2-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous methanol (approx. 5-10 mL per gram of starting material). Stir to suspend the solid.

  • Carefully add concentrated sulfuric acid dropwise (approx. 0.05 eq).

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice-water (approx. 10x the volume of methanol used). A white precipitate should form.

  • Filter the solid precipitate and wash thoroughly with cold water to remove residual acid.

  • For higher purity, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methyl ester as a white solid.

Part 2: O-Difluoromethylation

Mechanistic Insight: The selected method relies on the thermal decarboxylation of sodium chlorodifluoroacetate to generate the highly electrophilic difluorocarbene (:CF₂).[2] Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide, which acts as a nucleophile, trapping the difluorocarbene. Subsequent protonation during aqueous workup yields the desired difluoromethyl ether.[2][8]

Mechanism reagent ClCF₂CO₂Na carbene [:CF₂] Difluorocarbene reagent->carbene Δ, -CO₂, -NaCl intermediate Ar-O-CF₂⁻ carbene->intermediate phenoxide Ar-O⁻ phenoxide->carbene Nucleophilic Attack product Ar-OCF₂H intermediate->product Protonation (Workup) Workflow cluster_ester Part 1: Esterification cluster_difluoro Part 2: Difluoromethylation cluster_sapon Part 3: Saponification & Isolation ester_setup Combine Starting Acid, MeOH, H₂SO₄ ester_reflux Reflux for 4-6h ester_setup->ester_reflux ester_precip Precipitate in Ice-Water ester_reflux->ester_precip ester_filter Filter & Dry Crude Ester ester_precip->ester_filter difluoro_setup Combine Ester, ClCF₂CO₂Na, Cs₂CO₃ in DMF under N₂ ester_filter->difluoro_setup To Next Step difluoro_heat Heat to 100°C for 12-24h (Vent CO₂!) difluoro_setup->difluoro_heat difluoro_quench Quench in Ice-Water difluoro_heat->difluoro_quench difluoro_extract Extract with Organic Solvent difluoro_quench->difluoro_extract difluoro_dry Dry & Concentrate Crude Product difluoro_extract->difluoro_dry sapon_setup Dissolve Crude Ester in THF/Water + NaOH difluoro_dry->sapon_setup To Next Step sapon_stir Stir at RT-50°C for 2-4h sapon_setup->sapon_stir sapon_acidify Remove THF, Cool in Ice, Acidify with HCl to pH 1-2 sapon_stir->sapon_acidify sapon_filter Filter Precipitate sapon_acidify->sapon_filter sapon_dry Wash with Cold Water & Dry Under Vacuum sapon_filter->sapon_dry

References

Application Notes and Protocols for Designing Kinase Inhibitors with a 4-Chloro-2-(difluoromethoxy)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of kinase inhibitor design, the identification of novel scaffolds that can be elaborated to generate potent and selective inhibitors is of paramount importance. Kinases, as a class of enzymes, play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The 4-Chloro-2-(difluoromethoxy)benzoic acid moiety represents a promising starting point for the development of a new generation of kinase inhibitors. Its unique combination of a halogenated phenyl ring and a difluoromethoxy group offers a tantalizing array of physicochemical properties that can be exploited for targeted drug design.

This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for leveraging the this compound scaffold in a kinase inhibitor discovery program. We will delve into the rationale behind experimental choices, provide step-by-step methodologies for key assays, and offer insights gleaned from extensive experience in the field of drug discovery.

Part 1: Scaffold Analysis and Strategic Considerations

Physicochemical Properties of the Scaffold

A thorough understanding of the physicochemical properties of the this compound scaffold is the bedrock upon which a successful drug discovery campaign is built.

PropertyValueSource
Molecular Formula C₈H₅ClF₂O₃--INVALID-LINK--
Molecular Weight 222.57 g/mol --INVALID-LINK--
XLogP3 2.9--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 3--INVALID-LINK--
Topological Polar Surface Area (TPSA) 46.5 Ų--INVALID-LINK--

The difluoromethoxy group is of particular interest. It is a bioisostere of a methoxy group but with significantly altered electronic properties. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of the carboxylic acid and influence the overall electron distribution of the aromatic ring. This can have profound effects on target engagement and metabolic stability.

Rationale for Kinase Target Selection

While there is a limited amount of publicly available data on kinase inhibitors derived from this specific scaffold, we can formulate a rational approach to target selection based on its structural features. The benzoic acid moiety is a common feature in many kinase inhibitors, often forming critical hydrogen bonds with the hinge region of the kinase domain. The chloro and difluoromethoxy substituents provide opportunities for specific interactions with hydrophobic pockets within the ATP-binding site.

Based on these features, promising kinase families to target with derivatives of this scaffold include:

  • Tyrosine Kinases: Many tyrosine kinase inhibitors utilize a substituted phenyl ring to occupy the hydrophobic pocket adjacent to the gatekeeper residue.

  • Serine/Threonine Kinases: The scaffold's ability to engage in hydrogen bonding makes it a suitable starting point for inhibitors of kinases such as Aurora kinases and CDKs.

  • Lipid Kinases: The scaffold's lipophilic character could be advantageous for targeting the often-greasy binding sites of lipid kinases like PI3K.

The following diagram illustrates a general workflow for a kinase inhibitor discovery program starting from our scaffold of interest.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Optimization cluster_2 Phase 3: Preclinical Scaffold 4-Chloro-2-(difluoromethoxy) benzoic acid Target_Selection Target Selection (e.g., Tyrosine Kinases) Scaffold->Target_Selection Library_Synthesis Library Synthesis (Amide Coupling) Target_Selection->Library_Synthesis HTS High-Throughput Screening (Biochemical Assays) Library_Synthesis->HTS Hit_Validation Hit Validation (Dose-Response) HTS->Hit_Validation SAR Structure-Activity Relationship (SAR) Hit_Validation->SAR Lead_Optimization Lead Optimization (ADME/Tox) SAR->Lead_Optimization In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo IND IND-Enabling Studies In_Vivo->IND

Caption: A generalized workflow for kinase inhibitor discovery.

Part 2: Synthetic Strategies and Library Generation

The carboxylic acid group of the this compound scaffold is the primary handle for chemical modification. Amide bond formation is a robust and versatile reaction for generating a diverse library of compounds for screening.

Protocol: General Amide Coupling using HATU

This protocol describes a reliable method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.[2]

Materials:

  • This compound (1.0 equivalent)

  • Desired amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Bioisosteric Replacement of the Carboxylic Acid

While the carboxylic acid is a valuable interaction point, it can also lead to poor cell permeability and metabolic liabilities.[3] Consideration should be given to replacing the carboxylic acid with a suitable bioisostere to improve the overall drug-like properties of the inhibitors.[4][5][6]

Common Carboxylic Acid Bioisosteres:

  • Tetrazoles: These are acidic heterocycles that can mimic the charge and hydrogen bonding properties of a carboxylic acid.[4]

  • Hydroxamic acids: These can also act as hydrogen bond donors and acceptors.[3]

  • Acyl sulfonamides: These are less acidic than carboxylic acids and can improve membrane permeability.[4]

The choice of bioisostere will be context-dependent and will require empirical testing to determine its effect on potency and pharmacokinetic properties.

Part 3: In Vitro Characterization of Inhibitors

Once a library of compounds has been synthesized, a cascade of in vitro assays is required to identify and characterize potent and selective inhibitors.

Biochemical Kinase Assays

Biochemical assays are essential for determining the intrinsic potency of a compound against the target kinase.[7][8] Several assay formats are available, each with its own advantages and disadvantages.

3.1.1. Protocol: TR-FRET Kinase Assay (e.g., HTRF™ KinEASE™)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for high-throughput screening due to their homogeneous format and high sensitivity.[9][10]

Materials:

  • HTRF™ KinEASE™ kit (or similar) containing:

    • Biotinylated substrate

    • Europium cryptate-labeled anti-phospho antibody

    • Streptavidin-XL665

  • Kinase of interest

  • ATP

  • Test compounds serially diluted in DMSO

  • Assay buffer

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare working solutions of the kinase, biotinylated substrate, and ATP in the assay buffer.

  • Dispense a small volume (e.g., 2 µL) of each test compound dilution into the assay plate.

  • Add the kinase and substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction by adding the detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) in a buffer containing EDTA.

  • Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and plot the data as a function of inhibitor concentration to determine the IC₅₀ value.

The following diagram illustrates the principle of a TR-FRET kinase assay.

G cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase Substrate Biotin-Substrate-P Kinase->Substrate + Antibody Eu-Antibody Substrate->Antibody SA_XL665 SA-XL665 Substrate->SA_XL665 ATP ATP ADP ADP ATP->ADP Antibody->SA_XL665 FRET FRET Signal SA_XL665->FRET Inhibitor Inhibitor Kinase_I Kinase Inhibitor->Kinase_I binds Substrate_I Biotin-Substrate Kinase_I->Substrate_I ATP_I ATP ATP_I->ATP_I No_FRET No FRET

Caption: Principle of a TR-FRET kinase assay.

Cell-Based Assays

While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial for confirming that a compound can engage its target in a cellular context and exert a downstream functional effect.[11][12]

3.2.1. Protocol: Western Blotting for Phospho-Protein Levels

Western blotting is a classic and reliable method for assessing the phosphorylation status of a kinase's substrate.

Materials:

  • Cultured cells expressing the target kinase

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for the desired time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-substrate).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

3.2.2. AlphaLISA SureFire Ultra Assays

For higher throughput cellular assays, AlphaLISA SureFire Ultra assays provide a sensitive, no-wash method to quantify protein phosphorylation in cell lysates.[13][14]

Part 4: In Vivo Evaluation

Promising lead compounds must be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and safety.[15][16][17]

Protocol: Mouse Xenograft Tumor Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the anti-tumor efficacy of kinase inhibitors.[16]

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Human cancer cell line with a dependency on the target kinase

  • Matrigel

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Implant the cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (vehicle control and test compound at various doses).

  • Administer the test compound according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume and mouse body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).

The following diagram outlines the key stages of an in vivo efficacy study.

G Implantation Tumor Cell Implantation Growth Tumor Growth (to 100-150 mm³) Implantation->Growth Randomization Randomization (Vehicle & Treatment Groups) Growth->Randomization Dosing Compound Dosing (e.g., daily p.o.) Randomization->Dosing Monitoring Monitoring (Tumor Volume & Body Weight) Dosing->Monitoring Endpoint Study Endpoint (Tumor Collection) Monitoring->Endpoint

Caption: Key stages of an in vivo xenograft study.

Conclusion: A Scaffold for Future Discoveries

The this compound scaffold presents a compelling starting point for the design and synthesis of novel kinase inhibitors. Its unique physicochemical properties, coupled with the robust synthetic and screening methodologies outlined in this guide, provide a solid foundation for a successful drug discovery program. By following a rational, data-driven approach, researchers can unlock the full potential of this promising scaffold and contribute to the development of the next generation of targeted therapies.

References

Application Notes and Protocols: In Vitro Profiling of 4-Chloro-2-(difluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Overview

The 4-Chloro-2-(difluoromethoxy)benzoic acid scaffold represents a privileged chemical structure in modern medicinal chemistry. The inclusion of a difluoromethoxy group can enhance metabolic stability and modulate physicochemical properties, such as lipophilicity and membrane permeability, making its derivatives attractive candidates for drug discovery programs[1]. This document provides a comprehensive guide for the in vitro characterization of novel derivatives based on this scaffold, with a primary focus on elucidating potential anti-inflammatory and immunomodulatory activities.

The high cost and ethical considerations associated with in vivo studies necessitate a robust, tiered in vitro screening strategy to identify and prioritize lead candidates efficiently.[2] This guide outlines a logical workflow, beginning with essential cytotoxicity profiling to establish a therapeutic window, followed by a suite of primary and secondary mechanistic assays designed to probe key inflammatory pathways. These assays are selected for their physiological relevance, reproducibility, and scalability, enabling researchers to build a comprehensive pharmacological profile for each test compound.

Essential First Steps: Compound Management and Preparation

Accurate and consistent compound handling is the foundation of reliable in vitro data. All derivatives of this compound should be handled with appropriate personal protective equipment.

Protocol 2.1: Solubilization and Stock Solution Preparation

  • Initial Solubilization: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution using a vortex mixer. Gentle warming (to 37°C) may be applied if necessary.

  • Stock Aliquoting and Storage: Aliquot the primary stock into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

  • Intermediate and Working Dilutions: For assays, prepare intermediate dilutions from the primary stock in 100% DMSO. Subsequent working dilutions should be made in the specific assay buffer or cell culture medium.

    • Causality: The final concentration of DMSO in the assay well must be carefully controlled (typically ≤0.5%) as it can exert biological effects and impact cell health, potentially confounding results. A vehicle control (medium with the equivalent final DMSO concentration) is mandatory for all experiments.

Tier 1 Screening: Foundational Cytotoxicity Profiling

Before assessing functional activity, it is critical to determine the concentration range at which a compound is non-toxic to the cellular systems being used.[3][4] This step prevents misinterpretation of data where a reduction in a measured signal may be due to cell death rather than specific target engagement.[5]

Protocol 3.1: Cell Viability Assessment (Resazurin Reduction Assay) This assay measures the metabolic capacity of living cells, where the non-fluorescent blue dye resazurin is reduced to the highly fluorescent pink resorufin by mitochondrial reductases.

  • Cell Seeding: Plate cells (e.g., HEK293, THP-1, or a relevant cell line for subsequent assays) in a 96-well clear-bottom black plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of each test compound in the appropriate cell culture medium. Add the dilutions to the cells and incubate for a period relevant to the planned functional assays (e.g., 24-48 hours). Include wells for vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO or Staurosporine).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10-20 µg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light.

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no cells" blank as 0%. Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the CC50 (Concentration Causing 50% Cytotoxicity).

Tier 2 Screening: Primary Anti-Inflammatory Assays

Compounds exhibiting a favorable cytotoxicity profile (CC50 > 30 µM) can proceed to primary functional screening. This tier is designed to identify "hits" by probing key nodes of the inflammatory response.

Assay Focus: Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins (PGs), which are key mediators of pain and inflammation.[6] Identifying COX-2 inhibitors is a classic strategy in anti-inflammatory drug discovery.[7]

Protocol 4.1: Fluorometric COX-2 Inhibitor Screening This assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a non-fluorescent probe.

  • Reagent Preparation: Prepare all reagents as specified by a commercial kit (e.g., from Sigma-Aldrich or Abcam). This includes Assay Buffer, COX Probe, and human recombinant COX-2 enzyme.

  • Reaction Setup: In a 96-well black plate, add Assay Buffer, test compounds at various concentrations, and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. Include wells for "Enzyme Control" (with vehicle) and "No Enzyme Control".

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the "No Enzyme Control".

  • Reaction Initiation: Initiate the reaction by adding Arachidonic Acid, the substrate for COX-2.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the Enzyme Control (100% activity) and No Enzyme Control (0% activity). Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Table 1: Representative Data Summary for COX-2 Inhibition Assay

Compound IDMax Inhibition (%)IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
Derivative A95.21.5> 50> 33.3
Derivative B45.1> 30> 50-
Celecoxib98.60.05> 50> 1000
Assay Focus: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8][9] Its inhibition is a major therapeutic goal for inflammatory diseases.

Protocol 4.2: TNF-α-Induced NF-κB Reporter Assay This assay utilizes a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element. Activation of the pathway by a stimulus like Tumor Necrosis Factor-alpha (TNF-α) drives luciferase expression.[8]

  • Cell Line: Use a cell line such as HEK293 or C2C12 stably transfected with an NF-κB-luciferase reporter construct.

  • Cell Seeding: Plate the reporter cells in a 96-well white plate and allow them to adhere overnight.

  • Compound Pre-incubation: Treat cells with serial dilutions of the test compounds for 1 hour. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

  • Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10-20 ng/mL to all wells except the "Unstimulated Control".

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate reagent. Measure the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the "Stimulated Vehicle Control" (100% activation) and "Unstimulated Control" (0% activation). Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Diagram 1: Experimental Workflow for In Vitro Profiling

G cluster_0 Tier 1: Profiling cluster_1 Tier 2: Primary Screening cluster_2 Tier 3: Hit Validation cluster_3 Data Analysis Cytotoxicity Cytotoxicity Assay (CC50 Determination) COX2 COX-2 Inhibition Assay (Biochemical, IC50) Cytotoxicity->COX2 Proceed if CC50 > 30 µM Nfkb NF-κB Reporter Assay (Cell-based, IC50) Cytotoxicity->Nfkb Proceed if CC50 > 30 µM TNFa TNF-α Release Assay (Cell-based, IC50) Cytotoxicity->TNFa Proceed if CC50 > 30 µM PGE2 PGE2 Release Assay (ELISA, IC50) COX2->PGE2 Confirm cellular effect GPR109A GPR109A Activation Assay (cAMP, EC50) Nfkb->GPR109A Investigate upstream target TNFa->GPR109A Investigate upstream target Analysis Hit Prioritization (Potency, Selectivity, MOA) GPR109A->Analysis PGE2->GPR109A Investigate upstream target PGE2->Analysis TestCompound Test Compound (4-Chloro-2-(difluoromethoxy) benzoic acid derivative) TestCompound->Cytotoxicity Determine Safe Concentration Range

Caption: Tiered screening approach for compound characterization.

Diagram 2: NF-κB Signaling Pathway and Assay Principle

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA NF-κB Response Element (DNA) NFkB_nuc->DNA Binds Luciferase Luciferase Gene Expression DNA->Luciferase Induces Light Light Signal (Luminescence) Luciferase->Light Produces Inhibitor Test Compound (Inhibitor) Inhibitor->IKK Inhibits

Caption: TNF-α induced NF-κB activation leading to luciferase expression.

Assay Focus: Pro-inflammatory Cytokine Release

A hallmark of inflammation is the production and release of cytokines. Measuring the inhibition of key cytokines like TNF-α or the downstream inflammatory mediator Prostaglandin E2 (PGE2) provides a physiologically relevant assessment of a compound's anti-inflammatory potential.

Protocol 4.3: TNF-α Release from LPS-Stimulated Monocytes This assay uses the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells that produce TNF-α upon stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria.[10]

  • Cell Differentiation (Optional but Recommended): Treat THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) at 50-100 ng/mL for 24-48 hours to induce differentiation into adherent macrophages. Replace with fresh, PMA-free medium and rest the cells for 24 hours.

  • Compound Treatment: Pre-treat the differentiated THP-1 cells with serial dilutions of test compounds for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to induce TNF-α production. Incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted TNF-α.

  • ELISA Measurement: Quantify the amount of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer's protocol.[11][12][13] This typically involves binding the TNF-α to a capture antibody, detecting with a detection antibody, and generating a colorimetric signal.[11]

  • Data Analysis: Generate a standard curve from the TNF-α standards provided in the kit. Use this curve to calculate the concentration of TNF-α in each sample. Normalize the data to the LPS-stimulated vehicle control (100% release) and unstimulated control (0% release). Plot percent inhibition vs. log concentration to determine the IC50.

Protocol 4.4: Prostaglandin E2 (PGE2) Release Assay This assay measures the production of PGE2, a direct product of COX-2 activity within a cellular context.

  • Cell Seeding and Treatment: Use a relevant cell line (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells). Seed cells and allow adherence. Pre-treat with test compounds for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., LPS for macrophages, IL-1β for A549 cells) for 18-24 hours to induce COX-2 expression and PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a competitive ELISA kit.[14][15][16]

  • Data Analysis: Calculate PGE2 concentrations from the standard curve and determine the IC50 for inhibition of PGE2 release.

Diagram 3: COX-2 Enzymatic Pathway and PGE2 Production

G AA Arachidonic Acid (from membrane) COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation Pain, Fever PGE2->Inflammation Mediates Inhibitor Test Compound (Inhibitor) Inhibitor->COX2 Blocks

Caption: Inhibition of the COX-2 pathway blocks PGE2 synthesis.

Tier 3 Screening: Target Deconvolution and Secondary Assays

If a compound shows activity in the primary cell-based assays, secondary assays can help confirm the mechanism of action or identify a specific molecular target. The G protein-coupled receptor 109A (GPR109A, also known as HCA2) is a known target for niacin and other acidic molecules and plays a role in modulating immune responses.[17]

Protocol 5.1: GPR109A Receptor Activation Assay (cAMP Measurement) GPR109A couples to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17] This assay measures the ability of a test compound to act as an agonist and reduce cAMP.

  • Cell Line: Use a cell line engineered to overexpress human GPR109A (e.g., CHO-K1 or HEK293).

  • Cell Seeding: Plate the GPR109A-expressing cells in a 384-well plate and incubate overnight.

  • Compound Treatment: Add serial dilutions of test compounds to the cells. Include a known GPR109A agonist (e.g., Niacin or Acifran) as a positive control.[17]

  • Adenylyl Cyclase Stimulation: Add Forskolin to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels. The agonist activity of the test compound will be measured as a reduction from this stimulated level.

  • Lysis and cAMP Detection: Incubate for 30 minutes, then lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or competitive ELISA).

  • Data Analysis: Normalize the data to the Forskolin-stimulated control (0% activity) and a baseline control (100% inhibition of cAMP production). Plot the percent activity against the log of the compound concentration to determine the EC50 value.

Diagram 4: GPR109A Gi-Coupled Signaling Pathway

G Agonist Test Compound (Agonist) GPR109A GPR109A Receptor Agonist->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC Response Downstream Cellular Effects (Anti-inflammatory) cAMP->Response Forskolin Forskolin Forskolin->AC Stimulates

Caption: Agonist activation of GPR109A leads to inhibition of cAMP production.

References

Application Notes and Protocols for 4-Chloro-2-(difluoromethoxy)benzoic acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility with a Fluorinated Building Block

4-Chloro-2-(difluoromethoxy)benzoic acid is a valuable fluorinated aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The strategic incorporation of a difluoromethoxy (-OCF₂H) group onto a chlorinated benzoic acid scaffold imparts a unique combination of physicochemical properties to target molecules. The difluoromethoxy moiety is often employed as a bioisostere for a methoxy or hydroxyl group, offering modulation of lipophilicity, metabolic stability, and target-binding interactions. The presence of the chlorine atom provides an additional vector for synthetic diversification or can be a key pharmacophoric element. The carboxylic acid functionality serves as a versatile handle for a wide array of chemical transformations, most notably amide bond formations and esterifications.

This guide provides an in-depth exploration of the use of this compound as a reagent, offering detailed protocols for its application in key chemical reactions and elucidating the scientific rationale behind the experimental choices.

Core Applications: Amide Bond Formation and Esterification

The primary utility of this compound in synthetic chemistry lies in its ability to participate in reactions typical of a carboxylic acid. The most common and impactful of these are amide bond formation and esterification, which are fundamental transformations in the synthesis of biologically active molecules.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond from this compound and a primary or secondary amine is a cornerstone reaction in the synthesis of novel pharmaceutical candidates. The resulting N-substituted benzamides are prevalent motifs in a wide range of therapeutic agents.

Mechanism and Rationale for Reagent Selection:

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" to a more reactive species. This is typically achieved using a coupling reagent. The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt). This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide, regenerating the coupling agent in a modified form.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid This compound Activated_Intermediate Reactive Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product N-Substituted Benzamide Activated_Intermediate->Amide_Product + Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH)

General Workflow for Amide Coupling.

Comparative Overview of Common Coupling Reagents:

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the nucleophilicity of the amine, the desired reaction conditions, and cost.

Coupling ReagentClassTypical YieldKey AdvantagesPotential Drawbacks
HATU Uronium SaltHighFast reaction times, effective for hindered substrates.Higher cost, potential for side reactions with primary amines if not used correctly.
EDC/HOBt CarbodiimideModerate to HighCost-effective, widely used. HOBt minimizes racemization.Formation of N-acylurea byproduct which can be difficult to remove.
T3P® Phosphonic AnhydrideHighExcellent for difficult couplings, water-soluble byproducts simplify work-up.Requires a base, which may not be suitable for all substrates.
CDI ImidazoliumModerateMild conditions, gaseous byproducts are easily removed.Slower reaction rates, may be less effective for challenging couplings.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the primary amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture. The base is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the HATU solution dropwise to the stirred reaction mixture at room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 4-chloro-2-(difluoromethoxy)benzamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Coupling reagents like HATU are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield.

  • Inert Atmosphere: Prevents side reactions with atmospheric components.

  • DIPEA: A non-nucleophilic base is used to avoid competing reactions with the activated carboxylic acid.

  • Order of Addition: While not always critical, adding the coupling reagent last can sometimes minimize side reactions.

  • Aqueous Work-up: Essential for removing the water-soluble byproducts of the coupling reaction (e.g., tetramethylurea from HATU) and unreacted starting materials.

Esterification: Synthesis of Ester Derivatives

Esterification of this compound is another important transformation, leading to the formation of ester derivatives that can have their own biological activities or serve as intermediates for further synthetic manipulations.

Fischer-Speier Esterification: A Classic Approach

The Fischer-Speier esterification is a straightforward and cost-effective method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst.

Fischer_Esterification Carboxylic_Acid This compound Ester Ester Product Carboxylic_Acid->Ester + Alcohol, H⁺ Alcohol Alcohol (R-OH) Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Water Water

Workflow for Fischer-Speier Esterification.

Detailed Protocol: Sulfuric Acid Catalyzed Esterification with Methanol

This protocol details the synthesis of methyl 4-chloro-2-(difluoromethoxy)benzoate.

Materials:

  • This compound

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol. The alcohol serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction is driven to completion by the large excess of methanol. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (or diethyl ether) and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude ester.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Expert Insights and Troubleshooting:

  • Driving the Equilibrium: Fischer esterification is a reversible reaction. Using a large excess of the alcohol or removing the water formed during the reaction (e.g., with a Dean-Stark apparatus for higher boiling alcohols) will drive the equilibrium towards the product.

  • Alternative Catalysts: Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used. For more sensitive substrates, milder methods involving reagents like DCC/DMAP or thionyl chloride followed by alcohol addition may be employed.

  • Monitoring Reaction Completion: Incomplete reactions can be pushed further by adding more catalyst or extending the reflux time.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful synthetic intermediate that provides a gateway to a diverse range of complex molecules, particularly in the field of drug discovery. Its unique electronic and steric properties, conferred by the difluoromethoxy and chloro substituents, make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. The robust and versatile reactivity of its carboxylic acid group, especially in amide coupling and esterification reactions, ensures its continued importance in the synthetic chemist's toolbox. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(difluoromethoxy)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields.

The primary and most reliable synthetic route to this compound involves the O-difluoromethylation of 4-chloro-2-hydroxybenzoic acid or its corresponding ester. This process, while straightforward in principle, has several critical parameters that can significantly impact the outcome.

Core Synthetic Workflow

The general transformation involves the reaction of a phenolic precursor with a difluorocarbene source or an equivalent electrophilic difluoromethylating agent. The most common pathway is illustrated below.

Synthetic_Workflow cluster_0 Pathway A: Direct Difluoromethylation cluster_1 Pathway B: Ester Protection Route A1 4-Chloro-2-hydroxybenzoic acid A2 Product: This compound A1->A2 1. Base (e.g., Cs₂CO₃, K₂CO₃) 2. Difluoromethylating Agent (e.g., ClCF₂COONa) 3. Solvent (e.g., DMF), Heat B1 4-Chloro-2-hydroxybenzoic acid B2 Methyl 4-chloro-2-hydroxybenzoate B1->B2 Esterification (e.g., MeOH, H₂SO₄) B3 Methyl 4-chloro-2-(difluoromethoxy)benzoate B2->B3 Difluoromethylation (Base, Reagent) B4 Product: This compound B3->B4 Hydrolysis (e.g., NaOH, H₂O)

Caption: General synthetic pathways to the target compound.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve common experimental failures.

Problem 1: Low or No Product Conversion

Question: My reaction has stalled. TLC and LC-MS analysis shows predominantly unreacted 4-chloro-2-hydroxybenzoic acid. What are the likely causes and solutions?

Answer: This is the most frequent issue and typically points to one of four areas: reagent activity, reaction conditions, base insufficiency, or the presence of inhibitors.

  • Reagent Quality and Stoichiometry:

    • Difluoromethylating Agent: The choice and quality of your difluoromethylating agent are paramount. If using sodium chlorodifluoroacetate (ClCF₂COONa), ensure it is dry and from a reliable source. It thermally decomposes to generate difluorocarbene (:CF₂), and moisture can interfere with this process[1][2]. We recommend using a significant excess (typically 2.5-3.0 equivalents) to ensure the reaction goes to completion, as some decomposition pathways may not lead to productive carbene formation[1].

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the standard solvent. Ensure you are using a dry grade. Water can protonate the phenolate, reducing its nucleophilicity and competitively reacting with the difluorocarbene.

  • Reaction Temperature:

    • The generation of difluorocarbene from ClCF₂COONa requires thermal decarboxylation. The reaction temperature must be high enough to facilitate this, typically around 100-120 °C[1]. If the temperature is too low, the carbene will not be generated at a sufficient rate, leading to a stalled reaction. Conversely, excessively high temperatures can lead to decomposition of the solvent or product.

  • Base Selection and Stoichiometry:

    • The phenolic proton must be removed to generate the nucleophilic phenolate. Cesium carbonate (Cs₂CO₃) is often preferred due to its high solubility in DMF and its ability to promote the reaction effectively[1][2]. Potassium carbonate (K₂CO₃) is a more economical alternative but may require longer reaction times or slightly higher temperatures due to lower solubility[3].

    • Ensure you are using at least 1.5 equivalents of base to deprotonate the phenol. If using the free acid starting material (Pathway A), you will need an additional equivalent to deprotonate the carboxylic acid, so a total of >2.5 equivalents is necessary. In our experience, incomplete deprotonation is a common cause of low yield.

  • Troubleshooting Workflow:

Troubleshooting_Low_Conversion start Low Conversion: Starting Material Remains check_reagents Verify Reagents: - Dry ClCF₂COONa (2.5-3 eq)? - Anhydrous DMF? - Active Base (1.5-2.5 eq)? start->check_reagents check_conditions Verify Conditions: - Temperature 100-120 °C? - Inert (N₂) atmosphere? - Adequate stirring? check_reagents->check_conditions Reagents OK rerun_protocol Action: Rerun experiment with verified reagents and conditions. check_reagents->rerun_protocol Reagents Faulty check_conditions->rerun_protocol Conditions Faulty consider_alt Action: Consider alternative reagent like HCF₂OTf for milder conditions. check_conditions->consider_alt Conditions OK success Problem Solved rerun_protocol->success consider_alt->success

Caption: Decision tree for troubleshooting low reaction conversion.

Problem 2: Significant Byproduct Formation

Question: My reaction is messy. I've isolated the product, but the yield is low due to a major byproduct. How can I identify and prevent it?

Answer: Byproduct formation often arises from the high reactivity of the difluorocarbene intermediate or reactions involving the starting material's other functional groups.

  • Formylation of the Phenol:

    • Under certain conditions, particularly if moisture is present or the reaction is not sufficiently basic, the difluoromethyl ether product can undergo hydrolysis to form an aryl formate. Research has shown that difluorocarbene can act as a carbon monoxide surrogate, leading to this formylation side reaction[4].

    • Prevention: Ensure strictly anhydrous conditions. The use of a strong, non-nucleophilic base and maintaining a high concentration of the phenolate can favor the desired O-difluoromethylation pathway.

  • Decarboxylation:

    • Benzoic acids, especially those with electron-donating groups like a hydroxyl or ether in the ortho position, can be susceptible to decarboxylation at high temperatures.

    • Prevention: Avoid excessive heating (>130 °C). If decarboxylation is a persistent issue, switching to the ester-protection route (Pathway B) is highly recommended. The ester group is much more stable under these conditions. The final hydrolysis step to regenerate the carboxylic acid is typically high-yielding and clean.

  • Reactions with Solvent:

    • At high temperatures, DMF can decompose. While less common, side reactions involving the solvent are possible.

    • Prevention: Maintain the recommended temperature range. If solvent-related byproducts are suspected, consider alternative high-boiling polar aprotic solvents like DMAc (N,N-Dimethylacetamide).

Frequently Asked Questions (FAQs)

Q1: Which difluoromethylating agent should I use?

A1: This depends on your scale, budget, and sensitivity to harsh conditions.

ReagentProsConsKey Reference
Sodium Chlorodifluoroacetate (ClCF₂COONa) Economical, bench-stable solid, well-documented.Requires high temperatures (100-120 °C).Organic Syntheses[1][2]
Ethyl Bromodifluoroacetate Milder conditions, proceeds via nucleophilic substitution.Can be less reactive for electron-poor phenols.Dond, B. D., et al.[3]
Difluoromethyltriflate (HCF₂OTf) Very reactive, allows for room temperature reactions, non-ozone-depleting.More expensive, reagent preparation required.Prakash, G. K. S., et al.[5]

For most lab-scale syntheses, sodium chlorodifluoroacetate offers the best balance of cost, ease of handling, and effectiveness[1][2].

Q2: Is it necessary to protect the carboxylic acid group by forming an ester?

A2: It is not strictly necessary, but it is often advisable. The direct difluoromethylation of 4-chloro-2-hydroxybenzoic acid (Pathway A) requires an extra equivalent of base to deprotonate the carboxylic acid. This can sometimes lead to solubility issues and side reactions like decarboxylation. The ester protection route (Pathway B) provides a cleaner reaction profile for the key difluoromethylation step, often resulting in a higher overall yield and easier purification despite adding two steps to the synthesis.

Q3: How critical is maintaining an inert atmosphere?

A3: While the difluorocarbene itself is not particularly oxygen-sensitive, the phenolate intermediate can be. More importantly, maintaining an inert (N₂ or Ar) atmosphere is crucial for ensuring anhydrous conditions. We strongly recommend degassing the solvent and running the reaction under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture, which can quench the phenolate and lead to side reactions[1].

Reference Experimental Protocol

This protocol is adapted from established procedures for the difluoromethylation of phenols using sodium chlorodifluoroacetate[1][2].

Objective: Synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate.

  • Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-chloro-2-hydroxybenzoate (1.0 eq), cesium carbonate (1.5 eq), and sodium chlorodifluoroacetate (2.8 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a starting material concentration of approximately 0.5 M.

  • Heating: Lower the flask into a preheated oil bath at 120 °C.

  • Reaction: Stir the mixture vigorously. The reaction will typically show vigorous bubbling as the decarboxylation proceeds. Monitor the reaction by TLC or LC-MS (A typical reaction time is 2-4 hours).

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure ester, which can then be hydrolyzed to the final acid product.

References

Technical Support Center: Purification of Crude 4-Chloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-(difluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the purification of this important synthetic intermediate. Our approach is grounded in practical, field-proven experience to ensure you achieve the desired purity for your downstream applications.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Crude this compound, often synthesized via the difluoromethylation of 4-chloro-2-hydroxybenzoic acid, can contain a variety of impurities that may interfere with downstream processes. This guide provides a comprehensive overview of the most effective purification methods and offers solutions to common challenges.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the reaction of 4-chloro-2-hydroxybenzoic acid with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base.

Based on this synthesis, the primary impurities are likely to be:

  • Unreacted Starting Material: 4-chloro-2-hydroxybenzoic acid.

  • Inorganic Salts: Residual base (e.g., cesium carbonate, potassium carbonate) and salts formed during the reaction (e.g., cesium chloride, potassium chloride).

  • Residual Solvents: High-boiling point solvents such as N,N-Dimethylformamide (DMF).

  • Byproducts of Difluoromethylation: Products arising from side reactions of the highly reactive difluorocarbene intermediate.

Purification Strategy Workflow

The choice of purification method depends on the scale of your experiment and the nature of the impurities. The following flowchart provides a general decision-making framework.

PurificationWorkflow start Crude this compound acid_base Acid-Base Extraction start->acid_base To remove basic and neutral impurities analysis Purity Analysis (HPLC, NMR) acid_base->analysis Assess purity recrystallization Recrystallization analysis2 Purity Analysis (HPLC, NMR) recrystallization->analysis2 Assess purity chromatography Column Chromatography pure_product Pure Product (>98% Purity) chromatography->pure_product Collect pure fractions analysis->recrystallization Purity <98% analysis->pure_product Purity >98% analysis2->chromatography Persistent impurities analysis2->pure_product Purity >98%

Pemetrexed Synthesis Technical Support Hub: A Guide to Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Pemetrexed and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Instead of a rigid protocol, this hub functions as a troubleshooting guide, structured in a question-and-answer format to directly address the specific challenges you may encounter in the lab. Our focus is on providing not just solutions, but a deep mechanistic understanding of why side reactions occur and how to prevent them, ensuring the integrity and purity of your final compound.

Core Synthesis Overview

The synthesis of Pemetrexed is a convergent process that generally involves two key stages: the construction of the 2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine core, followed by its coupling with a protected L-glutamic acid derivative. Side reactions can occur at any stage, from the formation of the heterocyclic core to the final deprotection steps.

Pemetrexed_Synthesis cluster_core Pyrrolo[2,3-d]pyrimidine Core Synthesis cluster_sidechain Side-Chain Preparation cluster_coupling Coupling & Final Steps A Pyrimidine Precursors B Pyrrole Ring Formation A->B C Core Intermediate (e.g., 4-[2-(2-amino-4-oxo-4,7-dihydro- 1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid) B->C F Peptide Coupling Reaction C->F D L-Glutamic Acid E Protection of Carboxyl Groups (e.g., Diethyl L-glutamate) D->E E->F G Protected Pemetrexed Ester F->G H Saponification / Deprotection G->H I Pemetrexed (Final API) H->I Racemization_Mechanism cluster_coupling During Coupling Step cluster_saponification During Saponification Step A Activated Carboxyl Group B Oxazolone Intermediate (Planar, Achiral Center) A->B Over-activation or strong base C Mixture of L and D Isomers B->C Nucleophilic Attack D Pemetrexed Diethyl Ester (L-form) E Enolate Intermediate (Planar) D->E Excess Base (NaOH) or High Temperature F Mixture of L and D Pemetrexed E->F Protonation Troubleshooting_Workflow start New Impurity Detected in Final Product ms_check Check Mass by LC-MS start->ms_check process_related Process-Related Impurity ms_check->process_related Mass matches known process impurity? degradation Degradation Product ms_check->degradation Mass matches known degradant OR is unknown? review_synthesis Review Synthesis Steps: - Reagents (Base, Solvent) - Stoichiometry - Temperature Control process_related->review_synthesis review_storage Review Storage & Handling: - pH of solutions - Exposure to light/air - Temperature degradation->review_storage optimize_synthesis Optimize Reaction Conditions review_synthesis->optimize_synthesis optimize_storage Implement Inert Atmosphere (N₂) and Light Protection review_storage->optimize_storage

Technical Support Center: Optimizing Coupling Reactions for 4-Chloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing coupling reactions involving 4-Chloro-2-(difluoromethoxy)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of utilizing this valuable building block in the synthesis of amides and esters. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your reaction success.

Introduction: Understanding the Substrate

This compound presents a unique set of characteristics that influence its reactivity in coupling reactions. The presence of a chlorine atom and a difluoromethoxy group on the aromatic ring significantly impacts the electronic nature of the carboxylic acid. The difluoromethoxy group, in particular, is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton.[1][2][3] This heightened acidity can be advantageous for activation but also necessitates careful consideration of the reaction conditions to avoid potential side reactions. Furthermore, while generally stable, the difluoromethoxy group's lability under certain hydrolytic conditions warrants attention.[4]

This guide will address the common challenges encountered when coupling this substrate and provide systematic approaches to optimize your reaction outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

Here we address specific issues you may encounter during your experiments with this compound.

Question 1: My amide coupling reaction with this compound is giving a low yield. What are the likely causes and how can I improve it?

Low yields in amide coupling reactions are a common issue and can stem from several factors.[5] For this particular substrate, the primary culprits are often incomplete activation of the carboxylic acid, side reactions involving the coupling partners, or suboptimal reaction conditions.[5][6]

Causality and Solutions:

  • Incomplete Carboxylic Acid Activation: The first step in any amide coupling is the activation of the carboxylic acid.[7] If the coupling reagent is not effective or used in insufficient amounts, this step will be inefficient.

    • Solution: Employ a high-performance coupling reagent. Uronium/aminium salts like HATU or HBTU are highly effective for activating substituted benzoic acids and often give rapid and clean reactions.[6][8][9] Phosphonium reagents such as PyBOP are also excellent choices.[8][10] If using a carbodiimide like EDC , the addition of an additive such as HOBt or OxymaPure is crucial to improve efficiency and minimize side reactions like N-acylurea formation.[6][11]

  • Suboptimal Base Selection: The choice and amount of base are critical. An appropriate base is needed to deprotonate the carboxylic acid and neutralize any acidic byproducts, but an inappropriate choice can lead to side reactions.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) .[9] This minimizes the risk of the base acting as a nucleophile. Typically, 2-3 equivalents of base are recommended.[9]

  • Reaction Temperature and Time: These parameters are crucial for balancing reaction rate and minimizing decomposition or side reactions.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C) during the activation step and then allow it to warm to room temperature after the addition of the amine.[9] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Dissolve this compound (1.0 eq.) and DIPEA (2.5 eq.) in an anhydrous aprotic solvent such as DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C using an ice bath.

  • Add HATU (1.1 eq.) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.[9][12]

  • Slowly add your amine (1.0-1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring while monitoring its progress.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am attempting an esterification with this compound and a primary alcohol, but the reaction is sluggish. What conditions should I explore?

Esterification of benzoic acids can be challenging, especially with less reactive alcohols. The principles of acid activation are similar to amide coupling, but the nucleophilicity of alcohols is generally lower than that of amines.

Causality and Solutions:

  • Insufficient Activation: Standard carbodiimide conditions may not be sufficient for efficient esterification.

    • Solution: Consider using a more potent activation method. The use of a carbodiimide like DCC or EDC in the presence of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is a classic and effective method for esterification.[13]

  • Reaction Conditions: Temperature and solvent can play a significant role.

    • Solution: Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may be necessary to drive the reaction to completion. Anhydrous conditions are paramount to prevent hydrolysis of the activated intermediate.

Experimental Protocol: General Procedure for Esterification using EDC/DMAP

  • Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous solvent like DCM.

  • Add EDC (1.5 eq.) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating may be applied.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 3: I am concerned about the stability of the difluoromethoxy group and the chloro-substituent under my coupling conditions. Are there any specific side reactions I should be aware of?

While the difluoromethoxy group is generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions.[4] The chloro-substituent is typically robust under standard amide and ester coupling conditions.

Causality and Solutions:

  • Hydrolysis of the Difluoromethoxy Group: Prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to the hydrolysis of the difluoromethoxy group.

    • Solution: Employ mild reaction conditions. The use of modern coupling reagents at or below room temperature minimizes this risk. Avoid unnecessarily long reaction times and harsh workup procedures.

  • Reactivity of the Chloro-Substituent: The chloro group is generally unreactive in the absence of transition metal catalysts.

    • Solution: Unless you are performing a one-pot reaction that also involves a cross-coupling step, the chloro group should remain intact. If subsequent reactions involve palladium catalysis (e.g., Suzuki or Buchwald-Hartwig coupling), be aware that this position can be functionalized.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for coupling reactions with this compound?

Aprotic solvents are generally preferred to avoid hydrolysis of the activated acid intermediate.[5] N,N-Dimethylformamide (DMF) , dichloromethane (DCM) , and acetonitrile (MeCN) are excellent choices. For some coupling reagents, such as T3P®, ethyl acetate can also be used.[6]

Q2: How do the electronic properties of this compound affect the coupling reaction?

The electron-withdrawing nature of both the chloro and difluoromethoxy groups increases the electrophilicity of the carboxylic acid's carbonyl carbon, which can facilitate nucleophilic attack by the amine or alcohol.[1][2] This can lead to faster reaction rates compared to electron-rich benzoic acids.

Q3: Can I use acyl chloride formation as an activation method?

Yes, converting the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a viable activation strategy.[17][18] However, these reagents are harsh and can be incompatible with sensitive functional groups on the coupling partner.[7][19] This method should be considered when other coupling reagents fail, especially with very unreactive amines.[18]

Q4: Are there any specific safety precautions I should take when working with this compound and the coupling reagents?

Always handle this compound and all coupling reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many coupling reagents and their byproducts can be hazardous. For instance, the byproduct of DCC is dicyclohexylurea, which is an insoluble solid, while the byproduct of EDC is water-soluble and easily removed during workup.[10][20]

Data Summary and Visualization

Table 1: Recommended Coupling Reagents and Conditions for Amide Formation

Coupling ReagentAdditive (if applicable)BaseSolventTypical TemperatureKey Advantages
HATU N/ADIPEADMF, DCM0 °C to RTHigh efficiency, fast reactions, good for hindered substrates.[6][8]
HBTU N/ADIPEADMF, DCM0 °C to RTSimilar to HATU, widely used.
EDC HOBt, OxymaPureDIPEA, TEADMF, DCM0 °C to RTCost-effective, water-soluble byproduct.[6][20]
PyBOP N/ADIPEADMF, DCM0 °C to RTReduces racemization, effective for sensitive substrates.[8]
T3P® Pyridine, DIPEAEthyl Acetate, DCM0 °C to RTWater-soluble byproducts, simplifies workup.[6]

Table 2: Recommended Conditions for Esterification

Activating ReagentCatalystBase (if needed)SolventTypical TemperatureKey Considerations
EDC / DCC DMAP (catalytic)N/ADCM, THFRT to 40 °CStandard and effective method for primary and secondary alcohols.
SOCl₂ / (COCl)₂ N/APyridine, TEADCM, Toluene0 °C to RTFor less reactive alcohols, generates acyl chloride in situ.

Experimental Workflow Visualization

Below is a generalized workflow for troubleshooting a challenging amide coupling reaction with this compound.

Troubleshooting_Workflow cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Pathways cluster_solutions Optimization Strategies Start Start with Standard Conditions (e.g., EDC/HOBt, DIPEA, DCM, RT) Analysis Monitor by LC-MS/TLC Start->Analysis Low_Conversion Low Conversion? Analysis->Low_Conversion Successful_Coupling Successful Coupling Analysis->Successful_Coupling Complete Conversion Side_Products Side Products Observed? Low_Conversion->Side_Products No Change_Reagent Switch to a Stronger Coupling Reagent (HATU, HBTU, PyBOP) Low_Conversion->Change_Reagent Yes Optimize_Conditions Adjust Temperature and/or Solvent Side_Products->Optimize_Conditions Yes Purification Optimize Purification Method Side_Products->Purification No, but purification is difficult Change_Reagent->Analysis Optimize_Conditions->Analysis Purification->Successful_Coupling

References

Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(difluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis campaign.

Introduction to the Synthesis and its Challenges

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The introduction of the difluoromethoxy group (-OCF₂H) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the scale-up of its synthesis presents unique challenges, including handling of specialized reagents, controlling reaction exotherms, and ensuring high purity of the final product. This guide will address these challenges in a practical, question-and-answer format.

The most common and scalable synthetic route involves a three-step sequence starting from the readily available 4-chloro-2-hydroxybenzoic acid:

  • Esterification: Protection of the carboxylic acid functionality as a methyl ester.

  • Difluoromethylation: Introduction of the difluoromethyl group onto the phenolic hydroxyl group.

  • Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.

This guide will be structured around the potential issues that can arise at each of these critical stages.

Visualizing the Workflow

To provide a clear overview of the synthetic process, the following diagram illustrates the key transformations and intermediate stages.

Synthesis_Workflow 4-Chloro-2-hydroxybenzoic acid 4-Chloro-2-hydroxybenzoic acid Methyl 4-chloro-2-hydroxybenzoate Methyl 4-chloro-2-hydroxybenzoate 4-Chloro-2-hydroxybenzoic acid->Methyl 4-chloro-2-hydroxybenzoate Esterification (MeOH, H₂SO₄) Methyl 4-chloro-2-(difluoromethoxy)benzoate Methyl 4-chloro-2-(difluoromethoxy)benzoate Methyl 4-chloro-2-hydroxybenzoate->Methyl 4-chloro-2-(difluoromethoxy)benzoate Difluoromethylation (NaO₂CCF₂Cl, K₂CO₃, DMF) This compound This compound Methyl 4-chloro-2-(difluoromethoxy)benzoate->this compound Hydrolysis (NaOH, H₂O/MeOH) Safety_Considerations cluster_0 Key Safety Concerns cluster_1 Mitigation Strategies Exotherm Exotherm Controlled Addition Controlled Addition Exotherm->Controlled Addition Efficient Cooling Efficient Cooling Exotherm->Efficient Cooling Gas Evolution (CO₂) Gas Evolution (CO₂) Pressure-Rated Reactor Pressure-Rated Reactor Gas Evolution (CO₂)->Pressure-Rated Reactor Reagent Handling Reagent Handling Inert Atmosphere Inert Atmosphere Reagent Handling->Inert Atmosphere Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Reagent Handling->Personal Protective Equipment (PPE)

stability issues of 4-Chloro-2-(difluoromethoxy)benzoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-(difluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound under acidic and basic conditions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

This compound is a unique molecule possessing a halogenated aromatic ring, a carboxylic acid group, and a difluoromethoxy ether linkage. This combination of functional groups presents specific stability considerations that must be addressed to ensure accurate and reproducible experimental results. This guide will walk you through the potential degradation pathways, provide methods to assess stability, and offer solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic or basic solutions?

The main stability concerns for this compound revolve around the potential hydrolysis of the difluoromethoxy group. While the C-F bond is generally strong, the ether linkage can be susceptible to cleavage under certain pH and temperature conditions.

  • Under acidic conditions: The ether oxygen can be protonated, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water. This could potentially lead to the cleavage of the difluoromethoxy group, yielding 4-chloro-2-hydroxybenzoic acid and difluoromethanol, which is unstable and can decompose further. The hydrolysis of trifluoromethyl groups to carboxylic acids under strongly acidic conditions suggests that the difluoromethyl group may also be labile, though potentially to a lesser extent[1].

  • Under basic conditions: While some difluoromethyl ethers are synthesized under mild aqueous basic conditions, suggesting a degree of stability, strong bases could promote hydrolysis[2][3]. The presence of the electron-withdrawing carboxylic acid group could influence the reactivity of the difluoromethoxy group.

  • Dehalogenation: While less common under simple acidic or basic conditions without other reagents or catalysts, dehalogenation of chlorinated aromatic compounds can occur under certain conditions, such as in the presence of specific microorganisms or under reducing conditions[4][5][6][7]. For typical laboratory handling, hydrolytic degradation of the difluoromethoxy group is the more immediate concern.

Q2: I am observing a loss of my compound in solution over time. Could this be due to degradation?

Yes, a time-dependent decrease in the concentration of this compound is a strong indicator of degradation. This is especially likely if the solution is prepared in a non-buffered aqueous solvent or stored at elevated temperatures. To confirm if degradation is occurring, it is crucial to monitor the purity of your solution over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC)[8][9][10]. The appearance of new peaks in the chromatogram alongside a decrease in the parent compound's peak area would confirm degradation.

Q3: What are the likely degradation products of this compound?

Based on the chemical structure, the most probable degradation products would arise from the hydrolysis of the difluoromethoxy group.

  • Primary Degradation Product: 4-chloro-2-hydroxybenzoic acid would be the expected product from the cleavage of the ether bond.

  • Secondary Degradation Products: The released difluoromethoxy group would likely be unstable and could potentially hydrolyze further to formic acid and fluoride ions[2].

It is also important to consider the possibility of other degradation pathways, such as decarboxylation under harsh conditions, although this is generally less likely for benzoic acids unless exposed to very high temperatures or specific catalysts.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound in stock or working solutions.Verify the purity of your compound stock. Prepare fresh solutions before use. Use buffered solutions to maintain a stable pH. Store solutions at low temperatures (2-8°C) and protected from light[10].
Appearance of new peaks in HPLC analysis Formation of degradation products.Characterize the new peaks using techniques like LC-MS to identify the degradation products[9]. This will help confirm the degradation pathway.
Loss of compound potency in solution Hydrolysis of the difluoromethoxy group.Check and adjust the pH of your solution. For similar compounds, a neutral to slightly acidic pH is often optimal. Avoid highly alkaline or strongly acidic conditions[10].
Precipitation of the compound from solution Change in pH affecting solubility.Ensure the pH of the solution is appropriate to maintain solubility. The solubility of benzoic acid derivatives can be pH-dependent.

Experimental Protocols

To proactively address stability, it is recommended to perform forced degradation studies. These studies intentionally stress the compound to accelerate degradation and identify potential liabilities[11][12][13].

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a basic forced degradation study.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂) (for oxidative stress, as a control)

  • Methanol or Acetonitrile (as co-solvent if needed for solubility)

  • HPLC system with a suitable C18 column and UV detector[8][9]

  • pH meter

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

  • Control Sample: Prepare a control sample by diluting the stock solution in the same solvent used for the stress conditions (without the stressor).

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours). Protect samples from light.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by HPLC.

Protocol 2: Monitoring Degradation by HPLC

This protocol describes a general method for monitoring the degradation of this compound in an aqueous solution over time.

Materials:

  • Stock solution of this compound

  • Buffered aqueous solution at the desired pH

  • HPLC system with a C18 column and UV detector

  • Incubator or water bath

Procedure:

  • Prepare a working solution of the compound in the buffered aqueous solution.

  • Analyze an initial sample ("time zero") by HPLC to determine the initial peak area.

  • Incubate the solution under the desired experimental conditions.

  • At predetermined time intervals, withdraw an aliquot and analyze by HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks.

  • Calculate the percentage of degradation at each time point relative to the "time zero" sample.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic Condition (e.g., 0.1M HCl) prep->acid Incubate at controlled temp base Basic Condition (e.g., 0.1M NaOH) prep->base Incubate at controlled temp control Control (Solvent Only) prep->control Incubate at controlled temp hplc HPLC Analysis (Monitor Parent & Degradants) acid->hplc Analyze at time points base->hplc Analyze at time points control->hplc Analyze at time points lcms LC-MS Analysis (Identify Degradants) hplc->lcms If new peaks appear data Data Analysis (Determine Degradation Rate) hplc->data

Caption: Workflow for assessing the stability of this compound.

Predicted Degradation Pathway

G parent This compound intermediate Protonated Ether (Acidic) or Nucleophilic Attack Site (Basic) parent->intermediate H+ or OH- product1 4-Chloro-2-hydroxybenzoic acid intermediate->product1 Hydrolysis product2 [HCF2OH] (unstable) intermediate->product2 Hydrolysis product3 Formic Acid + Fluoride Ions product2->product3 Decomposition

Caption: Predicted hydrolytic degradation pathway under acidic or basic conditions.

References

Technical Support Center: Purification of 4-Chloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-(difluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, we provide troubleshooting advice and frequently asked questions to assist you in your experimental work.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Persistent Impurities After Recrystallization

Question: I have performed a recrystallization of my crude this compound, but analytical tests (HPLC, NMR) still show the presence of significant impurities. What could be the cause and how can I improve the purity?

Answer:

This is a common challenge that can stem from several factors related to the recrystallization process and the nature of the impurities themselves.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The success of recrystallization hinges on selecting a solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[1][2] If the impurities have similar solubility profiles to your product, a single-solvent recrystallization may be ineffective.

    • Solution: Experiment with different solvent systems. For substituted benzoic acids, common choices include ethanol/water, acetone/hexane, or toluene.[3] A mixed-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization, can be particularly effective.[3]

  • Presence of Isomeric Impurities: The synthesis of this compound can sometimes lead to the formation of positional isomers which can be difficult to separate by recrystallization due to their similar physical properties.

    • Solution: If isomeric impurities are suspected, column chromatography is often the most effective purification method.[3][4] Normal-phase chromatography using a silica gel stationary phase and a mobile phase gradient of hexane and ethyl acetate is a good starting point.

  • Incomplete Removal of Starting Materials or Reagents: Unreacted starting materials or residual reagents from the synthesis can co-crystallize with the product.

    • Solution: Consider a pre-purification step. An acid-base extraction can be highly effective for removing non-acidic impurities.[5] Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to convert the benzoic acid to its water-soluble salt. The organic layer containing neutral impurities can then be discarded. Acidification of the aqueous layer will precipitate the purified benzoic acid.

Issue 2: Oily Precipitate Instead of Crystals

Question: When I cool my recrystallization solution, the product separates as an oil rather than forming solid crystals. Why is this happening and what can I do to fix it?

Answer:

"Oiling out" is a phenomenon that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that precipitation occurs above the compound's melting point.

Potential Causes and Solutions:

  • High Initial Concentration: If the solution is too concentrated, the saturation point may be reached at a temperature where the compound is still molten.

    • Solution: Use a larger volume of solvent to create a more dilute solution. This will lower the temperature at which crystallization begins.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over the ordered arrangement of a crystal lattice.[2]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Insulating the flask can help to slow the cooling process.

  • Presence of Impurities: Impurities can depress the melting point of the product, making it more prone to oiling out.

    • Solution: Try to remove some of the impurities before recrystallization using a technique like a charcoal treatment (if colored impurities are present) or an initial wash.[3]

Issue 3: Low Recovery After Purification

Question: My purified this compound is very pure, but I have a very low yield. How can I improve my recovery without sacrificing purity?

Answer:

Low recovery is a frequent trade-off for high purity. However, there are ways to optimize the process to maximize your yield.

Potential Causes and Solutions:

  • Using Too Much Solvent: While it's important to fully dissolve the compound, using an excessive amount of solvent will keep more of your product in solution even after cooling, leading to a lower yield.[1]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] This can be done by adding the solvent in small portions to the heated mixture until dissolution is complete.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some of the product can crystallize on the filter paper or in the funnel.

    • Solution: Ensure that the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration. This can be done by passing hot solvent through the setup just before filtering your solution.

  • Incomplete Crystallization: The crystallization process may not have been allowed to go to completion.

    • Solution: After slow cooling to room temperature, ensure the flask is placed in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize the precipitation of the product.[6]

II. Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: The physical properties can be summarized as follows:

PropertyValue
Molecular Formula C₈H₅ClF₂O₃
Molecular Weight 222.57 g/mol [7][8]
Appearance Typically a white to off-white solid
Purity (typical) ≥95% - ≥98%[7][9]

Q2: What are the common impurities I should be aware of during the synthesis of this compound?

A2: Depending on the synthetic route, common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Other positional isomers of the chloro or difluoromethoxy groups on the benzoic acid ring.

  • Related Halogenated Benzoic Acids: For example, intermediates from the synthetic pathway that have not been fully converted.[10][11][12]

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting even small amounts of impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify the structures of any impurities present.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) for powerful impurity profiling.[14]

Q4: What are the key safety precautions when handling this compound?

A4: It is important to handle this compound with appropriate safety measures. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[15][16][17] Always consult the specific Safety Data Sheet (SDS) for the material you are using. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[15][16]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[15][17]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[16]

III. Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound using a mixed-solvent system of ethanol and water. Optimization may be required based on the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

IV. Visualization of the Purification Workflow

Purification_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude Product add_hot_ethanol Add Minimum Hot Ethanol crude_product->add_hot_ethanol dissolved_solution Dissolved Solution add_hot_ethanol->dissolved_solution add_hot_water Add Hot Water (to cloud point) dissolved_solution->add_hot_water add_hot_ethanol_clear Add Hot Ethanol (to clarify) add_hot_water->add_hot_ethanol_clear slow_cool Slow Cooling add_hot_ethanol_clear->slow_cool ice_bath Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals purified_product Purified Product dry_crystals->purified_product

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Troubleshooting Analytical Challenges in Monoclonal Antibody (mAb) Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for monoclonal antibody (mAb) characterization. As a cornerstone of modern medicine, the structural and functional integrity of a mAb therapeutic is paramount to its safety and efficacy. However, their large size (~150 kDa) and complex post-translational modifications (PTMs) present significant analytical challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analytical characterization of these complex biomolecules. We will move beyond simple procedural lists to explain the underlying scientific principles, enabling you to make informed decisions in your experimental design.

The inherent heterogeneity of mAbs, arising from manufacturing processes or storage, results in a variety of product-related variants that must be carefully monitored. These include:

  • Size Variants: Aggregates and fragments that can impact immunogenicity and efficacy.

  • Charge Variants: Acidic or basic species arising from modifications like deamidation or C-terminal lysine truncation, which can alter binding and stability.

  • Glycosylation Variants: The pattern of N-linked glycans in the Fc region, which is critical for effector functions.[3][4]

  • Higher-Order Structure (HOS): The correct three-dimensional folding is essential for the biological activity of the drug.[5][6]

This resource provides structured, in-depth troubleshooting guides in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Size Variant Analysis - Troubleshooting Size Exclusion Chromatography (SEC-HPLC)

Size Exclusion Chromatography (SEC) is the gold-standard method for quantifying aggregates and fragments due to its gentle, non-denaturing separation mechanism based on the hydrodynamic radius of molecules.[7] However, achieving accurate and reproducible results requires careful attention to method parameters to avoid non-ideal chromatographic behavior.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing poor peak shape (fronting or tailing) in my SEC chromatogram?

A1: Poor peak shape is typically a sign of either column issues or undesirable secondary interactions between the mAb and the stationary phase.

  • Peak Tailing: This is often caused by secondary ionic or hydrophobic interactions between the analyte and the column packing material. The silanol groups on silica-based columns can carry a negative charge and ionically interact with positively charged regions of the mAb.[8] Tailing can also result from a poorly packed column bed or excessive system volumes (e.g., long tubing).[9]

  • Peak Fronting: This is most commonly a result of column overload, either due to excessive sample volume or concentration.[9] A viscous sample can also lead to fronting.

Troubleshooting Steps:

  • Mitigate Secondary Interactions: The most effective way to reduce ionic interactions is to increase the ionic strength of the mobile phase. Adding 150–300 mM of a salt like NaCl or Arginine to the phosphate buffer is a standard practice.[7] This masks the charged sites on both the protein and the stationary phase.

  • Check Sample Load: Reduce the injected sample volume or dilute the sample. For most analytical SEC columns, protein concentrations should be maintained below 50 mg/mL to avoid viscosity-related issues.[9]

  • Verify Column Health: Perform a column performance test with a standard (e.g., caffeine or a protein standard) to ensure the column is packed efficiently. If the column is contaminated, follow the manufacturer's cleaning-in-place (CIP) protocol.[8][9]

Q2: My mAb is showing unexpected late elution (retention). What is the cause and how can I fix it?

A2: In ideal SEC, all species should elute before the total column volume (Vt). Elution after this point indicates that an interaction other than size exclusion is occurring, most commonly hydrophobic or strong ionic interactions, which retain the protein on the column. This is a critical issue as it can cause low-molecular-weight fragments to be underestimated or co-elute with the monomer peak.

Causality & Solution:

  • Hydrophobic Interactions: Highly hydrophobic mAbs or antibody-drug conjugates (ADCs) can interact with the stationary phase.[7] This can be mitigated by adding a small amount of a polar organic solvent (e.g., 5-15% isopropanol or acetonitrile) to the mobile phase to disrupt these interactions.

  • Ionic Interactions: As discussed in Q1, insufficient salt in the mobile phase can lead to strong ionic binding. Ensure your mobile phase contains an adequate salt concentration (see Table 1).

  • Mobile Phase pH: The pH of the mobile phase should be carefully selected to be near physiological pH (6.8-7.4) to ensure the protein is stable and carries a net charge that minimizes interaction with the column material.

ParameterTypical RangePurpose
Buffer 25-100 mM Sodium PhosphateMaintains stable pH.
pH 6.8 - 7.2Ensures protein stability and minimizes charge-based interactions.
Salt 150-400 mM NaCl, KCl, or ArginineReduces secondary ionic interactions with the stationary phase.
Organic Modifier 5-15% Isopropanol (Optional)Reduces secondary hydrophobic interactions, especially for ADCs.
A summary of typical mobile phase conditions for mAb SEC analysis.[7][10]

Q3: The resolution between my monomer and high-molecular-weight (HMW) aggregate peaks is poor. How can I improve it?

A3: Resolution in SEC is governed by column efficiency, particle size, pore size, and operational parameters.

Optimization Strategy:

  • Select the Right Column: Ensure the column's pore size is appropriate for separating mAb monomers (~150 kDa) from dimers (~300 kDa) and larger species. A 200 Å pore size is often a good starting point for standard mAbs.[10]

  • Reduce Flow Rate: SEC is an efficiency-driven separation. Lowering the flow rate increases the time for molecules to diffuse into and out of the pores, which improves resolution.[9]

  • Minimize System Dispersion: Extra-column volume (from the injector to the detector) can cause significant band broadening, which kills resolution. Use a modern UHPLC system with low dispersion (<15 µL), and use tubing with the smallest possible internal diameter and length.[8][10]

  • Optimize Mobile Phase: While the primary role of the mobile phase is to prevent secondary interactions, certain additives like arginine can also act as aggregate disruptors, sometimes improving peak shape and resolution.

Workflow & Visualization

Below is a troubleshooting workflow for common SEC-HPLC issues.

SEC_Troubleshooting start Start: SEC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No shape_type Tailing or Fronting? peak_shape->shape_type Yes retention Unexpected Retention? resolution->retention No fix_resolution Decrease Flow Rate. Optimize Column (Pore Size). Minimize System Dispersion. resolution->fix_resolution Yes fix_retention Increase Mobile Phase Ionic Strength. Add Organic Modifier (e.g., IPA). Verify Mobile Phase pH. retention->fix_retention Yes end Problem Resolved retention->end No tailing Tailing shape_type->tailing fronting Fronting shape_type->fronting fix_tailing Increase Mobile Phase Ionic Strength (e.g., 300mM NaCl). Check for column contamination. tailing->fix_tailing fix_fronting Reduce Sample Concentration/Volume. Check for sample viscosity. fronting->fix_fronting fix_tailing->end fix_fronting->end fix_resolution->end fix_retention->end

A troubleshooting workflow for common SEC-HPLC issues.

Section 2: Charge Variant Analysis - Troubleshooting Ion-Exchange Chromatography (IEX-HPLC)

Ion-exchange chromatography (IEX) is a high-resolution technique used to separate mAb variants based on differences in surface charge.[11] These charge differences arise from PTMs such as deamidation (more acidic), C-terminal lysine truncation (less basic), or sialylation (more acidic). The separation relies on the reversible interaction of the charged mAb with an oppositely charged stationary phase, with elution typically achieved by a salt or pH gradient.

Frequently Asked Questions & Troubleshooting

Q1: My mAb is not binding to the IEX column, or the recovery is very low. What should I check first?

A1: Failure to bind in IEX is almost always due to an incorrect relationship between the mobile phase pH, the protein's isoelectric point (pI), and the column type (cation vs. anion exchange).

Causality & Solution:

  • For Cation Exchange (CEX): The most common mode for mAbs. The stationary phase is negatively charged. For the mAb (which is positively charged) to bind, the starting buffer pH must be below the mAb's pI. A good starting point is a pH at least 0.5 to 1 unit below the pI.[12][13]

  • For Anion Exchange (AEX): The stationary phase is positively charged. For the mAb (which is negatively charged) to bind, the starting buffer pH must be above the mAb's pI.[11]

  • Sample & Buffer Mismatch: The pH and ionic strength of the sample must match the starting buffer (Buffer A). If the sample has a high salt concentration or the wrong pH, the protein will flow through without binding.[12] Perform a buffer exchange on your sample using a desalting column if necessary.[12]

  • High Ionic Strength in Starting Buffer: The starting buffer should have a low salt concentration (e.g., <10 mM) to ensure strong binding.

Q2: I'm seeing poor resolution between charge variants. How can I optimize my gradient?

A2: Optimizing the elution gradient is key to resolving closely related charge variants.

Optimization Strategy:

  • Shallow the Gradient: A shallower salt or pH gradient increases the separation window for each variant, improving resolution. A linear gradient ending between 500 mM and 1 M salt is typical, but making the slope less steep can significantly enhance separation.[13]

  • Switch to a pH Gradient: For some mAbs, a pH gradient can provide a different selectivity and better resolution than a salt gradient. This requires specialized buffer systems (e.g., Pharmalyte) but can be highly effective.

  • Optimize Starting pH: Small adjustments to the starting pH (e.g., ± 0.2 units) can alter the net charge of the variants and improve their separation.

Buffer SystemUseful pH RangeType
Phosphate6.2 - 8.2CEX/AEX
MES5.5 - 6.7CEX
Acetate3.8 - 5.2CEX
Tris7.5 - 9.0AEX
Commonly used buffers for IEX chromatography of proteins.[13]

Q3: My retention times are drifting between runs. What causes this instability?

A3: Retention time instability in IEX is often linked to the mobile phase or the column itself.

Troubleshooting Steps:

  • Buffer Preparation: IEX is extremely sensitive to mobile phase pH and ionic strength. Buffers must be prepared accurately and consistently. Even minor differences in pH (± 0.05 units) can cause significant shifts. It is critical to pH the buffers after all components have been added.[13]

  • Column Equilibration: Insufficient equilibration between runs is a major cause of drift. Ensure the column is equilibrated with at least 5-10 column volumes of the starting buffer before each injection.[13]

  • Temperature Control: Use a column thermostat. Temperature affects both buffer pH and protein conformation, which in turn impacts retention time.

Experimental Protocol: Optimizing Mobile Phase pH for CEX

This protocol outlines a systematic approach to finding the optimal starting pH for a cation exchange separation of a mAb with an unknown or estimated pI.

Objective: To determine the starting buffer pH that provides strong binding and optimal selectivity.

Methodology:

  • Prepare a Series of Buffers: Prepare your starting buffer (e.g., 20 mM MES) at several pH values around the estimated pI. For a mAb with an estimated pI of 8.0, you might prepare buffers at pH 5.8, 6.0, 6.2, and 6.4.

  • Equilibrate the Column: Equilibrate the strong cation exchange column thoroughly with the first buffer (e.g., pH 5.8).

  • Inject the Sample: Inject the mAb sample (after buffer exchange into the starting buffer).

  • Run a Generic Gradient: Apply a relatively steep salt gradient (e.g., 0 to 500 mM NaCl in 20 minutes) to elute the bound protein.

  • Analyze the Chromatogram: Observe the retention time of the main peak. A very early elution suggests the pH is too high (weak binding), while a very late elution suggests the pH is much lower than necessary.

  • Repeat for Each pH: Re-equilibrate the column with the next buffer in the series (e.g., pH 6.0) and repeat the injection and gradient run.

  • Select the Optimal pH: Choose the pH that provides a strong retention time for the main peak while also showing the best initial separation of any visible acidic or basic variants. This pH will be the starting point for further gradient optimization.

Section 3: Glycosylation Analysis - Common Pitfalls & FAQs

N-glycosylation is a critical quality attribute (CQA) of mAbs, as the glycan structures attached to the Fc domain modulate effector functions like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[3] Characterizing the complex mixture of glycans is a significant analytical challenge.

Frequently Asked Questions & Troubleshooting

Q1: What are the main strategies for analyzing mAb N-glycans?

A1: Glycan analysis can be performed at three main levels, each offering a trade-off between speed and depth of information.

  • Intact Mass Analysis: The mAb is analyzed directly by LC-MS. This is a fast method for assessing the major glycoforms (e.g., G0F, G1F, G2F) and provides a "fingerprint" of the overall glycosylation pattern. However, it cannot distinguish which glycan is on which of the two heavy chains.[3][14]

  • Subunit Analysis: The mAb is digested with an enzyme like IdeS, which cleaves it into F(ab')2 and Fc/2 fragments. Analyzing the Fc/2 fragment (~25 kDa) by LC-MS provides a much clearer spectrum of the individual glycans. This is a robust method for quantitative analysis.[3][14]

  • Released Glycan Analysis: Glycans are enzymatically cleaved from the protein using PNGase F, labeled with a fluorescent dye (like 2-AB), and then analyzed by HILIC-FLR-MS.[15] This is the most detailed and sensitive approach, allowing for the separation and identification of isomeric glycans and low-abundance species.[16]

Q2: I'm getting low recovery or signal after enzymatic release and labeling of glycans. What could be wrong?

A2: This is a multi-step process with several potential failure points.

Troubleshooting Steps:

  • Incomplete Denaturation: The PNGase F enzyme needs access to the glycosylation site. Ensure the mAb is fully denatured (e.g., using RapiGest or DTT/iodoacetamide) before adding the enzyme.

  • Enzyme Inactivity: Check the expiration date and storage conditions of your PNGase F. Run a positive control (like RNase B) to confirm enzyme activity.

  • Labeling Reaction Failure: The labeling reaction with fluorescent dyes like 2-AB is sensitive to pH and temperature. Ensure the reaction conditions are optimal as per the kit manufacturer's protocol. Excess water can also quench the reaction. Ensure samples are fully dried down before adding the labeling reagent.

  • Sample Cleanup: After labeling, excess dye must be removed. Inefficient cleanup can lead to a high background signal that obscures the glycan peaks. Ensure your HILIC SPE cleanup procedure is working effectively.

Workflow & Visualization

The diagram below illustrates the different analytical levels for mAb glycan characterization.

Glycan_Analysis_Levels mAb Intact mAb (~150 kDa) intact_analysis Intact Mass Analysis (LC-MS) mAb->intact_analysis subunit_prep IdeS Digestion mAb->subunit_prep released_prep PNGase F Digestion + Fluorescent Labeling (2-AB) mAb->released_prep intact_result Result: Overall glycoform profile (e.g., G0F/G0F, G0F/G1F) Fast but low resolution. intact_analysis->intact_result subunit_analysis Subunit Analysis (Fc/2) (LC-MS) subunit_prep->subunit_analysis subunit_result Result: Individual glycan profile (e.g., G0F, G1F, G2F) Good balance of speed and detail. subunit_analysis->subunit_result released_analysis Released Glycan Analysis (HILIC-FLR-MS) released_prep->released_analysis released_result Result: Detailed, isomeric separation of individual glycans. Highest resolution and sensitivity. released_analysis->released_result

Workflow illustrating the different levels of mAb N-glycan analysis.

Section 4: Mass Spectrometry - Overcoming Common Hurdles

Mass spectrometry (MS) is an indispensable tool for mAb characterization, providing precise mass measurements that confirm primary structure and identify PTMs.[17][18] It can be applied at the intact, subunit, or peptide level (peptide mapping).

Frequently Asked Questions & Troubleshooting

Q1: My intact mass spectrum is of low quality (low signal, broad peaks). How can I improve it?

A1: The quality of intact mass spectra for large molecules like mAbs is highly dependent on sample preparation and instrument settings.

Troubleshooting Steps:

  • Desalting: The presence of non-volatile salts (from buffers) is the most common cause of poor ESI-MS signal. Ensure the sample is thoroughly desalted online using a reversed-phase trap or offline with appropriate spin columns before infusion.

  • Heterogeneity: The multiple glycoforms on a mAb create a cluster of peaks, which can appear as one broad, unresolved peak if the instrument's resolution is insufficient.[18] Analysis at the subunit level can simplify the spectrum and improve quality.

  • Instrument Tuning: Use an appropriate tuning compound for the high m/z range (e.g., cesium iodide) to calibrate the instrument. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve gentle desolvation without causing fragmentation or aggregation.

Q2: Why is it challenging to get 100% sequence coverage in peptide mapping?

A2: Peptide mapping involves digesting the mAb into smaller peptides with an enzyme (typically trypsin) and analyzing them by LC-MS/MS. Achieving 100% coverage is difficult due to several factors:

  • Peptide Properties: Some peptides are very small and hydrophilic, making them poorly retained on standard C18 columns. Others may be very large and hydrophobic, making them difficult to elute or ionize.

  • Missed Cleavages: Steric hindrance around certain cleavage sites can prevent the enzyme from accessing them, leading to large, undigested peptides.

  • PTMs: Modifications can alter the retention time and fragmentation behavior of peptides, making them difficult to identify with standard database search algorithms.

Improvement Strategies:

  • Use Multiple Enzymes: Digesting the protein in parallel with a second enzyme with different cleavage specificity (e.g., Glu-C, Asp-N) can generate overlapping peptides that cover the gaps left by trypsin.

  • Optimize Chromatography: Use a long gradient and a high-resolution column to separate as many peptides as possible. Sometimes, using a different stationary phase (e.g., C8) can help with hydrophobic peptides.

  • Advanced Fragmentation: For difficult-to-sequence peptides, consider using alternative fragmentation techniques like Electron-Transfer Dissociation (ETD) if your instrument supports it.

Section 5: Higher-Order Structure (HOS) Analysis - Foundational Questions

The secondary, tertiary, and quaternary structures of a mAb—collectively its Higher-Order Structure (HOS)—are critical for its function.[19] Regulatory agencies require HOS assessment to ensure manufacturing consistency and to establish biosimilarity.[6]

Frequently Asked Questions

Q1: What are the primary techniques for HOS assessment and what are their limitations?

A1: No single technique can fully characterize HOS, so a panel of complementary methods is used.

  • Circular Dichroism (CD) Spectroscopy: Provides information on the secondary structure content (alpha-helix, beta-sheet). It is a rapid, low-resolution technique that gives a global "fingerprint" of the structure.

  • Differential Scanning Calorimetry (DSC): Measures the thermal stability of the mAb's domains. Changes in the melting temperature (Tm) can indicate structural perturbations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide atomic-resolution structural information. 2D-NMR methods are particularly powerful for comparing the HOS of a biosimilar to a reference product.[20][21] However, the large size of an intact mAb makes NMR analysis challenging.[19]

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): A powerful MS-based technique that measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent. It provides information on solvent accessibility and protein dynamics, allowing for the mapping of conformational changes at the peptide level.[5]

Q2: How can forced degradation studies be used to probe HOS?

A2: Forced degradation (or stress testing) involves subjecting the mAb to harsh conditions (e.g., high temperature, extreme pH, light, oxidation) to induce degradation.[22][23] While primarily used to identify degradation pathways and develop stability-indicating methods, it is also a valuable tool for probing HOS. By stressing the molecule, you can identify "hot spots" in the structure that are susceptible to unfolding or modification. Comparing the degradation profiles of different batches or a biosimilar and a reference product under stress can reveal subtle differences in their conformational stability.[24][25] This approach is an expectation of regulatory agencies like the FDA and EMA.[22][23]

References

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of 4-Chloro-2-(difluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity determination of 4-Chloro-2-(difluoromethoxy)benzoic acid, a key intermediate in pharmaceutical synthesis. The methodologies discussed are designed for researchers, analytical development scientists, and quality control professionals, emphasizing the scientific rationale behind procedural choices to ensure robust and reliable data. Our approach is grounded in principles outlined by major pharmacopeias and regulatory bodies.[1][2][3][4]

The purity of an active pharmaceutical ingredient (API) or its intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[5][6] HPLC stands as the gold standard for this assessment due to its high resolution, sensitivity, and quantitative accuracy.[6] This document details a primary, optimized gradient HPLC method and compares it with two alternative approaches, providing the data and logic necessary to select the most suitable method for a specific analytical objective.

The Analytical Challenge

This compound is an aromatic carboxylic acid. Its structure presents specific characteristics that inform the chromatographic strategy:

  • Aromatic Ring: Provides a strong chromophore for UV detection.

  • Carboxylic Acid Group: An ionizable moiety whose protonation state is pH-dependent. Controlling the pH of the mobile phase is critical to ensure a consistent retention time and sharp peak shape.

  • Halogen and Difluoromethoxy Groups: These substituents increase the hydrophobicity of the molecule, suggesting that reversed-phase chromatography is the most appropriate separation mode.

The primary goal of a purity method is to separate the main compound from all potential impurities, which may include starting materials, by-products, and degradation products.[7][8] Therefore, the method must be "stability-indicating," meaning it can resolve the active compound from any degradants formed under stress conditions (e.g., acid, base, oxidation, heat, light).[7][9]

Method 1: The Optimized Gradient C18 Method for Comprehensive Impurity Profiling

This primary method is designed for comprehensive analysis, providing high-resolution separation of a wide range of potential impurities. It employs a gradient elution on a C18 stationary phase, the workhorse of reversed-phase chromatography.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column offers broad hydrophobic retention, making it ideal for separating the main, relatively non-polar analyte from both more polar and more non-polar impurities.

  • Mobile Phase (Acidified Water/Acetonitrile): The mobile phase consists of an aqueous component and an organic modifier.

    • Aqueous Component: Water with 0.1% Phosphoric Acid (pH ~2.5). The low pH ensures the carboxylic acid group of the analyte and any acidic impurities are fully protonated (non-ionized). This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate integration and quantification.

    • Organic Modifier: Acetonitrile is chosen for its strong elution strength, low viscosity, and low UV cutoff, allowing for detection at lower wavelengths if necessary.

  • Gradient Elution: A gradient is essential for a stability-indicating method.[7] It begins with a higher percentage of the aqueous phase to retain and resolve polar impurities that elute early. The concentration of acetonitrile is then increased over time to elute the main analyte and, subsequently, any highly non-polar impurities that are strongly retained on the column. This approach ensures a complete impurity profile is captured in a single, efficient run.

  • UV Detection: Based on the UV spectrum of similar aromatic carboxylic acids, a detection wavelength of 230 nm is selected.[10] This wavelength provides a good response for the main analyte while also offering sufficient sensitivity for a broad range of potential impurities that share the aromatic core.

Experimental Workflow for HPLC Purity Determination

The following diagram illustrates the logical flow of the purity analysis process, from sample handling to the final report.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting s1 Weigh Analyte Sample & Reference Standard s2 Dissolve in Diluent (e.g., 50:50 ACN:Water) s1->s2 s3 Sonicate to Ensure Complete Dissolution s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 System Equilibration with Mobile Phase s4->h1 h2 System Suitability Test (SST) (Inject Reference Standard) h1->h2 h3 Analyze Blank (Diluent Injection) h2->h3 d3 Verify SST Results (Tailing, Resolution, etc.) h2->d3 Check Criteria h4 Analyze Samples (Bracketing Standards) h3->h4 d1 Integrate Chromatograms h4->d1 d2 Calculate Purity (% Area Normalization) d1->d2 d2->d3 d4 Generate Final Report d3->d4

Caption: Workflow for HPLC Purity Analysis.

Comparison of HPLC Methodologies

While the optimized gradient C18 method is excellent for development and validation, alternative methods may be preferable for specific applications, such as routine quality control (QC), where speed and simplicity are paramount.

ParameterMethod 1: Optimized Gradient C18Method 2: Alternative Phenyl-HexylMethod 3: Isocratic C18 (QC)
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% H₃PO₄ in Water0.1% H₃PO₄ in WaterN/A
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)60:40 ACN: (0.1% H₃PO₄ in Water)
Elution Mode GradientGradientIsocratic
Gradient Program 5% B to 95% B in 20 min5% B to 95% B in 20 minN/A
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temp. 30 °C30 °C30 °C
Detection UV at 230 nmUV at 230 nmUV at 230 nm
Injection Vol. 10 µL10 µL10 µL
Primary Use R&D, Stability, ValidationOrthogonal Method, Impurity IDRoutine QC, Batch Release

Rationale for Alternatives:

  • Method 2 (Phenyl-Hexyl Column): This column provides an alternative selectivity. The phenyl groups in the stationary phase can induce π-π interactions with the aromatic ring of the analyte and its impurities. This can change the elution order and improve the resolution of critical pairs that may co-elute on a standard C18 column, making it an excellent orthogonal method for validating the primary method.

  • Method 3 (Isocratic C18): An isocratic method uses a constant mobile phase composition.[11] Its primary advantages are simplicity and speed. Once the impurity profile is well-understood and it is confirmed that all known impurities are well-resolved from the main peak, an isocratic method can be developed for routine QC testing. This eliminates the need for gradient re-equilibration between injections, increasing sample throughput. However, it is less suitable for unknown samples as it may fail to elute highly retained, non-polar impurities.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical, yet realistic, performance data to illustrate the trade-offs between the three methods. The data assumes the presence of two key impurities: Impurity A (more polar) and Impurity B (less polar) than the main analyte.

Performance MetricMethod 1: Gradient C18Method 2: Phenyl-HexylMethod 3: Isocratic C18
Retention Time (Analyte) 12.5 min11.8 min7.2 min
Resolution (Analyte/Imp. A) 4.55.22.8
Resolution (Analyte/Imp. B) 6.86.13.5
Tailing Factor (Analyte) 1.11.21.1
Run Time 25 min25 min12 min
Calculated Purity 99.85%99.86%99.84%

This data illustrates that while the gradient methods provide superior resolution, the isocratic method offers a significantly faster run time with acceptable, albeit lower, resolution, making it suitable for a controlled QC environment.

Choosing the Right Analytical Method

The selection of an HPLC method is driven by the specific requirements of the analysis at different stages of drug development.

G start Define Analytical Goal q1 Comprehensive Impurity Profiling? start->q1 q2 Confirm Peak Purity / Resolve Co-elution? q1->q2 No m1 Use Method 1: Optimized Gradient C18 q1->m1 Yes q3 Routine QC / High Throughput? q2->q3 No m2 Use Method 2: Alternative Phenyl-Hexyl q2->m2 Yes q3->start No / Re-evaluate m3 Use Method 3: Isocratic C18 q3->m3 Yes

Caption: Decision tree for HPLC method selection.

Alternative Purity Determination Techniques

While HPLC is the primary technique for purity analysis of organic molecules, orthogonal methods are often employed to provide a more comprehensive characterization and to confirm purity values, especially for qualifying reference standards.[12]

  • Quantitative NMR (qNMR): This technique can determine the purity of a substance without the need for a reference standard of the same compound.[13] It provides an absolute measure of purity by comparing the integral of analyte signals to that of a certified internal standard of known purity.[13]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly crystalline substances by measuring the melting point depression caused by impurities. It is considered an absolute method for compounds that are at least 98% pure.[12]

Detailed Experimental Protocol: Method 1

This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, in accordance with regulatory expectations.[2][14][15]

1.0 Objective To determine the purity of this compound by reversed-phase HPLC with UV detection.

2.0 Materials and Reagents

  • This compound Reference Standard and Test Sample

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Water (HPLC Grade)

3.0 Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 230 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    22.0 95
    22.1 5

    | 25.0 | 5 |

4.0 Solution Preparation

  • Diluent: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Add ~30 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with diluent.

  • Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the Test Sample.

5.0 System Suitability Test (SST)

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Reference Standard Solution.

  • Evaluate the following parameters. The system is deemed suitable for use if all criteria are met.

    • Tailing Factor: Must be between 0.8 and 1.8.[2][16]

    • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0% for the five replicate injections.[17]

    • Resolution: If a known impurity standard is available, the resolution between the main peak and the impurity peak must be ≥ 2.0.

6.0 Analytical Procedure

  • Once system suitability is confirmed, inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Test Sample Solution in duplicate.

  • Inject a Reference Standard Solution after a specified number of sample injections (e.g., every 6-10 samples) to ensure system performance remains consistent.

7.0 Calculation Calculate the purity of the sample using the area normalization method. The percentage purity is calculated by dividing the peak area of the main analyte by the total area of all peaks in the chromatogram and multiplying by 100.

Purity (%) = (Area_Analyte / Total_Area_All_Peaks) * 100

References

A Senior Application Scientist's Guide to the Characterization of 4-Chloro-2-(difluoromethoxy)benzoic Acid: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-2-(difluoromethoxy)benzoic acid, a halogenated aromatic compound, presents a unique analytical challenge due to the confluence of a chloro-substituent and a difluoromethoxy group. This guide provides an in-depth, Nuclear Magnetic Resonance (NMR) focused characterization of this molecule, underpinned by comparative data from alternative analytical techniques. The methodologies and interpretations presented herein are grounded in established principles and aim to provide a robust framework for the analysis of similarly complex small molecules.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structure determination of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F, etc.) provides unparalleled insight into connectivity, stereochemistry, and even intermolecular interactions. For a molecule like this compound, a multi-nuclear NMR approach is not just beneficial, but essential for complete characterization.

Experimental Protocol: NMR Analysis

A standardized and meticulously executed experimental protocol is the foundation of reliable NMR data. The following represents a field-proven methodology for the acquisition of high-quality NMR spectra for this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the acidic proton. DMSO-d₆ is often preferred for ensuring the observation of the carboxylic acid proton.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra if the spectrometer's internal lock is not used for referencing. For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrum can be referenced indirectly.

2. NMR Spectrometer Setup and Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1][2]

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Employ techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The chemical shift range for organofluorine compounds is broad; a typical range for a difluoromethoxy group is around -80 to -90 ppm.[3][4][5]

    • ¹⁹F is a highly sensitive nucleus, so fewer scans are generally required compared to ¹³C NMR.[4][6]

  • 2D NMR (Optional but Recommended):

    • Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons.

    • Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and piecing together the molecular framework.

Interpreting the NMR Data: A Predictive Analysis

Molecular Structure and Numbering

Caption: Numbering scheme for this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show signals for the aromatic protons, the proton of the difluoromethoxy group, and the carboxylic acid proton.

  • Aromatic Region (7.0-8.5 ppm): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.

    • H6: This proton is ortho to the carboxylic acid group and will likely appear as a doublet.

    • H3 and H5: These protons will be doublets or doublets of doublets due to coupling with each other and with H6. The presence of the electron-withdrawing chlorine and difluoromethoxy groups will influence their chemical shifts.

  • Difluoromethoxy Proton (H8): This proton will appear as a triplet due to coupling with the two equivalent fluorine atoms (JHF). The typical coupling constant for geminal H-F coupling is large, around 50-75 Hz.[3] The chemical shift is expected in the range of 6.5-7.5 ppm.[3]

  • Carboxylic Acid Proton: This proton will appear as a broad singlet at a downfield chemical shift, typically >10 ppm, and its position can be concentration and solvent-dependent.[1]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The difluoromethoxy group will cause splitting of the carbon signals due to C-F coupling.

  • Carboxylic Carbon (C7): Expected around 165-170 ppm.

  • Aromatic Carbons (C1-C6): These will appear in the range of 110-160 ppm.

    • C2: This carbon, directly attached to the difluoromethoxy group, will be significantly affected by the electronegative oxygen and fluorine atoms and will show a downfield shift. It will also exhibit coupling to the fluorine atoms (²JCF).

    • C4: The carbon bearing the chlorine atom will also be shifted downfield.

    • The other aromatic carbons will have chemical shifts influenced by the substitution pattern. Long-range C-F couplings may also be observed.[7]

  • Difluoromethoxy Carbon (C8): This carbon will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF). This coupling constant is typically large, in the range of 200-250 Hz.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides a direct window into the fluorine environment.

  • A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group.

  • This signal will appear as a doublet due to coupling with the geminal proton (JFH), with a coupling constant of around 50-75 Hz.[3]

  • The chemical shift is anticipated to be in the range of -80 to -90 ppm relative to CFCl₃.[3][4]

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary and often essential information.

Technique Strengths for this compound Limitations
NMR Spectroscopy - Unambiguous structure determination. - Provides detailed information on connectivity and chemical environment. - Quantitative analysis is possible (qNMR).[8]- Relatively low sensitivity compared to MS. - Requires higher sample concentrations.
Mass Spectrometry (MS) - High sensitivity, excellent for trace analysis. - Provides accurate molecular weight information. - Fragmentation patterns can offer structural clues. The presence of chlorine will give a characteristic M+2 isotopic pattern.[9]- Does not provide detailed connectivity information on its own. - Isomers are often indistinguishable without chromatographic separation.
High-Performance Liquid Chromatography (HPLC) - Excellent for assessing purity and for separating the target compound from impurities.[1][10] - Can be coupled with MS for LC-MS analysis.- Does not provide structural information on its own. - Requires a suitable chromophore for UV detection.
Gas Chromatography (GC) - High-resolution separation for volatile compounds. - Can be coupled with MS for GC-MS analysis.- The carboxylic acid group may require derivatization to improve volatility and prevent peak tailing.

Workflow for Comprehensive Characterization

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Complementary Analysis Synthesis Synthesis Purity_Check Purity Assessment (HPLC/LC-MS) Synthesis->Purity_Check Crude Product Purification Purification Purity_Check->Purification Purified_Sample Purified Sample NMR_Analysis NMR_Analysis Purified_Sample->NMR_Analysis Primary Technique MS_Analysis MS_Analysis Purified_Sample->MS_Analysis Molecular Weight Structure_Confirmation Structure_Confirmation NMR_Analysis->Structure_Confirmation ¹H, ¹³C, ¹⁹F, 2D Final_Report Comprehensive Characterization Report Structure_Confirmation->Final_Report Fragmentation_Pattern Fragmentation_Pattern MS_Analysis->Fragmentation_Pattern Fragmentation_Pattern->Final_Report Purification->Purified_Sample

Caption: Recommended workflow for the comprehensive characterization of this compound.

Conclusion

The comprehensive characterization of this compound necessitates a multi-faceted analytical approach, with NMR spectroscopy at its core. The predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, based on established principles and data from analogous structures, provides a robust framework for its identification and structural confirmation. When integrated with data from mass spectrometry and chromatography, a complete and unambiguous picture of the molecule's identity, purity, and structure can be achieved. This guide serves as a testament to the power of a synergistic analytical strategy in modern chemical research and development.

References

A Comparative Guide to LC-MS Methods for the Identification of 4-Chloro-2-(difluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the identification of derivatives of 4-Chloro-2-(difluoromethoxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical strategy.

Foundational Principles: Analyte and Matrix Considerations

The successful identification of derivatives begins with a thorough understanding of the parent molecule and the environment in which it's analyzed. This compound is a halogenated aromatic carboxylic acid. Its derivatives, particularly in a drug development context, are often metabolites formed through metabolic processes like hydroxylation, glucuronidation, or sulfation. These modifications significantly alter the physicochemical properties of the parent molecule, which is the central challenge for any single analytical method.

Key Physicochemical Properties of the Parent Compound:

The properties of the parent compound, this compound, dictate the initial choice of analytical conditions.

PropertyValueImplication for LC-MS Analysis
Molecular FormulaC₈H₅ClF₂O₃Provides the basis for accurate mass measurement.
Molecular Weight222.57 g/mol Defines the target mass range for MS detection.[1][2]
XLogP3~2.9Indicates moderate lipophilicity, suitable for Reversed-Phase Liquid Chromatography (RPLC).[1]
pKa (Predicted)~2.5 - 3.5As a carboxylic acid, it will be deprotonated and negatively charged at typical mobile phase pH (>4), making it ideal for negative mode electrospray ionization (ESI).
Polar Surface Area46.5 ŲA moderate value; metabolic derivatives will have a significantly higher PSA.[1]

Metabolic derivatives are typically more polar than the parent drug. For instance, hydroxylation adds a polar hydroxyl group, and conjugation with glucuronic acid or sulfate dramatically increases hydrophilicity. Therefore, a robust method must be capable of retaining and separating both the moderately lipophilic parent compound and its highly polar derivatives.

Strategic Decision Workflow for Method Selection

Choosing the optimal LC-MS method is not a linear process but a series of informed decisions. The following diagram illustrates the key decision points covered in this guide.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: MS Detection & Identification Matrix Biological Matrix (e.g., Plasma, Urine) PPT Protein Precipitation (PPT) (Fast, Non-selective) Matrix->PPT High Throughput Screening LLE Liquid-Liquid Extraction (LLE) (Cleaner, More Selective) Matrix->LLE Moderate Complexity SPE Solid-Phase Extraction (SPE) (Cleanest, Most Selective) Matrix->SPE Highest Purity Needed Analyte Target Analytes (Parent + Derivatives) SPE->Analyte RPLC Reversed-Phase LC (RPLC) (Good for Parent Compound) Analyte->RPLC LogP > 0 HILIC HILIC (Good for Polar Derivatives) Analyte->HILIC LogP < 0 Highly Polar ESI Electrospray Ionization (ESI) (For Polar, Ionizable Analytes) RPLC->ESI HILIC->ESI Ions Generated Ions HRMS High-Resolution MS (HRMS) (Identification, Structure) ESI->HRMS Unknown ID QqQ Triple Quadrupole (QqQ) (Quantification) ESI->QqQ Known Target APCI APCI (For Less Polar Analytes) APCI->HRMS APCI->QqQ

Caption: High-level decision workflow for selecting an appropriate LC-MS method.

Comparative Analysis of Sample Preparation Techniques

Sample preparation is critical for robust and sensitive LC-MS analysis, as it removes matrix components (e.g., proteins, salts, phospholipids) that can cause ion suppression and contaminate the instrument.[3] The choice of technique represents a trade-off between speed, cost, and cleanliness.[4]

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile).[5]Fast, simple, inexpensive, and suitable for automation.[4][5]Non-selective; significant matrix components (salts, phospholipids) remain in the supernatant, leading to potential ion suppression.High-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between the aqueous sample and a water-immiscible organic solvent based on polarity and pH.[5]Provides a cleaner extract than PPT by removing many polar interferences; can concentrate the analyte.[4][5]More labor-intensive, requires solvent optimization, can be difficult to automate, and may have emulsion formation issues.Assays requiring better cleanliness than PPT without the complexity of SPE.
Solid-Phase Extraction (SPE) Analytes are isolated from the matrix by passing the sample through a solid sorbent that retains the analytes, which are then eluted with a different solvent.[3]Offers the highest degree of selectivity and concentration, resulting in the cleanest extracts and highest sensitivity.[4]Most complex, time-consuming, and expensive method; requires significant method development.Definitive identification and characterization studies where maximum sensitivity and minimal matrix effects are required.

Recommendation: For comprehensive derivative/metabolite identification, Solid-Phase Extraction (SPE) is the preferred method due to its superior cleanup. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can effectively capture the parent compound and a wide range of its more polar, charged derivatives.

Chromatographic Separation Strategies: RPLC vs. HILIC

No single chromatographic mode is perfect for separating a parent drug and all its metabolites. The choice between Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) depends on the primary analytes of interest.

Reversed-Phase Liquid Chromatography (RPLC)

RPLC separates molecules based on their hydrophobicity. It is the default starting point for molecules with a LogP > 0.

  • Mechanism : Uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Nonpolar analytes are retained longer.

  • Suitability : Excellent for the parent compound (LogP ~2.9) and moderately polar derivatives.

  • Challenge : Very polar derivatives, such as glucuronide or sulfate conjugates, may have little to no retention and elute in the solvent front (void volume), where they can co-elute with remaining matrix components, leading to poor separation and ion suppression.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that excels at retaining and separating very polar compounds.[7][8]

  • Mechanism : Uses a polar stationary phase (e.g., unbonded silica, amide) and a mobile phase with a high concentration of organic solvent. A polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.[7]

  • Suitability : Ideal for highly polar derivatives that are poorly retained by RPLC.[8][9]

  • Advantage : The high organic content of the mobile phase promotes more efficient desolvation in the ESI source, often leading to enhanced MS signal intensity compared to the highly aqueous mobile phases used for polar analytes in RPLC.[6]

ParameterReversed-Phase LC (e.g., C18)HILIC (e.g., Amide)
Primary Retention Parent compound and less polar derivativesHighly polar, hydrophilic derivatives
Mobile Phase High aqueous content for polar analytesHigh organic content (>70% ACN)
MS Sensitivity Can be lower for early-eluting polar compounds due to high water contentOften enhanced due to efficient solvent evaporation in the ESI source.[6]
Key Challenge Poor retention of very polar metabolites.Poor retention of the nonpolar parent compound.

Recommendation: For a complete profile, a dual-method approach is optimal.

  • RPLC-MS: To identify the parent compound and lipophilic derivatives.

  • HILIC-MS: To specifically target and identify the highly polar, hydrophilic derivatives.[6]

Ionization and Mass Analysis: A Two-Tiered Comparison

Part A: Ionization Source Selection (ESI vs. APCI)

The ionization source converts the analytes eluting from the LC column into gas-phase ions for MS analysis. The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is primarily based on the analyte's polarity and thermal stability.[10]

  • Electrospray Ionization (ESI) : A soft ionization technique ideal for polar, ionizable, and non-volatile molecules. It works by applying a high voltage to a liquid to create an aerosol, leading to charged droplets and eventually gas-phase ions.[11][12] Given that this compound has an acidic proton, it will readily deprotonate to form [M-H]⁻ ions. ESI is the superior choice for this compound and its polar derivatives.

  • Atmospheric Pressure Chemical Ionization (APCI) : Better suited for less polar, more volatile compounds that are thermally stable.[11][13] It involves vaporizing the sample in a heated nebulizer and then using a corona discharge to create reactant ions from the mobile phase, which then ionize the analyte.[10] While it might work for the parent compound, it is less effective for the non-volatile, highly polar conjugated derivatives.

Recommendation: Electrospray Ionization (ESI) in negative ion mode is the unequivocal choice. The carboxylic acid moiety of the parent compound and the acidic groups of sulfate and glucuronide conjugates are all readily ionized in negative mode.

Part B: Mass Analyzer Selection (HRMS vs. Triple Quadrupole)

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The goal of identification necessitates a different tool than the goal of quantification.

  • Triple Quadrupole (QqQ) MS : The gold standard for targeted quantification. It is highly sensitive and selective for analyzing known compounds using modes like Selected Reaction Monitoring (SRM). However, it is not designed for identifying unknown compounds as it is a nominal mass instrument.

  • High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap and Time-of-Flight (TOF) provide high mass resolution and accuracy.[14][15] This capability is essential for identifying unknown derivatives for two key reasons:

    • Elemental Formula Determination : By measuring the mass of an ion with high accuracy (<5 ppm), it is possible to determine its unique elemental formula, drastically narrowing down potential structures.[16][17]

    • Isobaric Separation : HRMS can distinguish between ions that have the same nominal mass but different elemental compositions (isobars), which is critical in complex biological matrices.[15][18]

Recommendation: For the purpose of identifying unknown derivatives, High-Resolution Mass Spectrometry (HRMS) is mandatory. It provides the accurate mass data needed for confident formula assignment and structural elucidation.[14][16]

Recommended Protocol: SPE-RPLC-HRMS for Comprehensive Profiling

This protocol provides a robust workflow for extracting and identifying derivatives of this compound from a biological matrix like plasma.

Step-by-Step Methodology
  • Sample Pre-treatment :

    • Thaw 200 µL of plasma on ice.

    • Add 600 µL of an internal standard solution (e.g., a stable isotope-labeled version of the parent compound) in 1% formic acid in water.

    • Vortex for 30 seconds to mix.

  • Solid-Phase Extraction (SPE) :

    • Use a mixed-mode anion exchange SPE plate/cartridge.

    • Condition : Wash with 1 mL methanol, followed by 1 mL water.

    • Equilibrate : Wash with 1 mL of 1% formic acid in water.

    • Load : Load the pre-treated sample onto the cartridge.

    • Wash 1 : Wash with 1 mL of 1% formic acid in water to remove salts and polar interferences.

    • Wash 2 : Wash with 1 mL of 50:50 methanol:water to remove less polar interferences.

    • Elute : Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry Down : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[19]

    • Reconstitute : Reconstitute the dried residue in 100 µL of 95:5 water:acetonitrile for RPLC analysis.[19]

  • RPLC-HRMS Analysis :

    • LC Column : C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 15 minutes.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

    • MS System : Orbitrap or Q-TOF based HRMS instrument.

    • Ionization Mode : ESI, Negative.

    • Scan Mode : Full scan MS from m/z 100-800 with a resolution of >60,000. Use data-dependent MS/MS (dd-MS2) to acquire fragmentation spectra for the most intense ions.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis Plasma 1. Plasma Sample + Internal Standard SPE 2. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Plasma->SPE Dry 3. Evaporation (Nitrogen Stream) SPE->Dry Recon 4. Reconstitution (Injection Solvent) Dry->Recon Inject 5. LC Injection (RPLC Separation) Recon->Inject Ionize 6. ESI Source (-) (Ion Generation) Inject->Ionize Analyze 7. HRMS Analyzer (Accurate Mass Measurement) Ionize->Analyze Data 8. Data Processing (Metabolite Identification) Analyze->Data

Caption: Detailed workflow from sample preparation to data analysis.

Conclusion

The identification of derivatives of this compound requires a multi-faceted analytical strategy. While RPLC is effective for the parent compound, HILIC is often necessary to resolve its highly polar metabolites. For comprehensive profiling, a clean sample extract obtained via SPE is paramount. The combination of ESI in negative ion mode with High-Resolution Mass Spectrometry provides the necessary sensitivity and specificity for confident structural elucidation. By understanding the causality behind each methodological choice—from sample preparation to final detection—researchers can develop robust, reliable, and scientifically sound methods for characterizing these critical analytes in complex matrices.

References

A Comparative Guide to the Reactivity of 4-Chloro-2-(difluoromethoxy)benzoic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the tailored reactivity of aromatic carboxylic acids is of paramount importance for the synthesis of novel compounds with desired physicochemical and biological properties. 4-Chloro-2-(difluoromethoxy)benzoic acid is a versatile building block, distinguished by the unique electronic properties of the difluoromethoxy group. This guide provides a comparative analysis of its reactivity against three structurally similar compounds: 2,4-dichlorobenzoic acid, 4-chloro-2-methoxybenzoic acid, and 4-chloro-2-hydroxybenzoic acid. Understanding the subtle yet significant differences in their reactivity profiles is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing new synthetic pathways.

This in-depth guide will explore the electronic effects of the various substituents, compare the acidity of the carboxylic acid moiety, and provide a standardized experimental protocol for a representative esterification reaction to contextualize these differences in a practical synthetic setting.

The Panel of Compared Benzoic Acids

The selection of these analogs allows for a systematic evaluation of the impact of the ortho-substituent on the reactivity of the 4-chlorinated benzoic acid core. The difluoromethoxy (-OCHF₂), chloro (-Cl), methoxy (-OCH₃), and hydroxyl (-OH) groups each impart distinct inductive and resonance effects, which modulate the electron density of the aromatic ring and the acidity of the carboxylic acid.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of the four benzoic acid derivatives is presented below. These properties provide initial insights into their chemical behavior.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)
This compound C₈H₅ClF₂O₃222.57Not availableEstimated to be < 3.86
2,4-Dichlorobenzoic acid C₇H₄Cl₂O₂191.01157-160[1]~2.8[2]
4-Chloro-2-methoxybenzoic acid C₈H₇ClO₃186.59146-148[3]3.86 (Predicted)[4]
4-Chloro-2-hydroxybenzoic acid C₇H₅ClO₃172.57210-212[5]4.54 (for 4-hydroxybenzoic acid)[6]

Understanding Reactivity through Electronic Effects

The reactivity of a substituted benzoic acid is primarily governed by the electronic effects of its substituents. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of electrons). The Hammett equation provides a quantitative means to assess these effects through substituent constants (σ).[7][8]

The Unique Influence of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is of particular interest as it combines the features of an ether and a polyfluorinated alkyl group. It is considered a moderately electron-withdrawing substituent.[9] The two fluorine atoms are strongly electronegative, leading to a significant inductive electron withdrawal (-I effect). While the oxygen atom can participate in resonance donation (+R effect), this is substantially diminished by the electron-withdrawing fluorine atoms. The -OCHF₂ group can also act as a hydrogen bond donor, a property not shared by the methoxy group.[9]

The following diagram illustrates the interplay of inductive and resonance effects for the different ortho-substituents, which in turn influences the acidity of the carboxylic acid proton.

electronic_effects cluster_acid Benzoic Acid Core COOH COOH Ring 4-Chlorophenyl Ring->COOH Acidity influenced by substituent at C2 OCHF2 -OCHF₂ OCHF2->Ring -I > +R (Strongly electron-withdrawing) Cl -Cl Cl->Ring -I > +R (Electron-withdrawing) OCH3 -OCH₃ OCH3->Ring +R > -I (Electron-donating) OH -OH OH->Ring +R > -I (Strongly electron-donating) fischer_esterification_workflow start Start setup Reaction Setup: - Add benzoic acid derivative to flask - Add excess methanol (as reactant and solvent) - Add catalytic amount of conc. H₂SO₄ start->setup reflux Reflux (e.g., 65°C for 1-4 hours) Monitor reaction by TLC setup->reflux workup Aqueous Work-up: - Cool reaction mixture - Pour into water - Extract with an organic solvent (e.g., ethyl acetate) reflux->workup neutralize Neutralization: - Wash organic layer with NaHCO₃ solution workup->neutralize dry Drying and Concentration: - Wash with brine - Dry over anhydrous Na₂SO₄ - Evaporate solvent neutralize->dry purify Purification (if necessary): - Column chromatography or distillation dry->purify end End: Characterize final ester product purify->end

References

A Comparative Analysis of the Biological Activity of Curcumin and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of Curcumin

Curcumin, the vibrant yellow polyphenol derived from the rhizome of Curcuma longa, has been a subject of intense scientific investigation for decades. Its pleiotropic biological activities, including anti-inflammatory, antioxidant, and anticancer properties, make it a highly attractive therapeutic agent.[1][2][3] However, the clinical translation of curcumin has been significantly hampered by inherent physicochemical limitations.[4][5] Chief among these are its poor aqueous solubility, low oral bioavailability, and rapid metabolic degradation, which collectively prevent it from reaching therapeutic concentrations in target tissues.[2][4][6]

This challenge has catalyzed the rational design and synthesis of curcumin analogs. By strategically modifying the parent structure—typically the β-diketone moiety, phenyl rings, or the heptadienone linker—researchers aim to create new chemical entities with improved pharmacokinetic profiles and enhanced biological potency.[6][7] This guide provides a comparative analysis of the biological activity of curcumin against two well-characterized synthetic analogs, EF24 and UBS109 , focusing on their anticancer efficacy. We will delve into the mechanistic underpinnings of their enhanced activity, provide detailed experimental protocols for their evaluation, and present a side-by-side comparison of their cytotoxic potency.

The Analogs: Rational Design for Enhanced Potency

The development of analogs like EF24 and UBS109 stems from a clear understanding of curcumin's structural liabilities. The β-diketone group, for instance, is a primary site for rapid metabolism.[5] Synthetic strategies often involve replacing this unstable linker to improve metabolic stability.

  • EF24 (3,5-Bis(2-fluorobenzylidene)-4-piperidone): This monoketone analog of curcumin demonstrates significantly improved bioavailability and more potent bioactivity compared to the parent compound.[1][8][9] Its design circumvents the metabolic instability of the β-diketone moiety. EF24 has been shown to be more efficacious and less toxic than the classical chemotherapy drug cisplatin in certain contexts.[1]

  • UBS109: This analog was also developed to overcome the poor solubility and weak potency of curcumin.[4] Pharmacokinetic studies in mice have shown that UBS109 achieves peak plasma concentrations rapidly, with a longer elimination half-life compared to what is typically observed for curcumin.[4] Like EF24, it exhibits potent anticancer activity and has been investigated for its effects on both tumor growth and bone metastasis.[10][11]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism through which curcumin and its analogs exert their anticancer and anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][12] NF-κB is a transcription factor that plays a central role in regulating genes involved in inflammation, cell survival, proliferation, and angiogenesis—hallmarks of cancer.[13]

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, bind to DNA, and initiate the transcription of target genes that promote cancer cell survival and proliferation.[12][13]

Curcumin has been shown to inhibit multiple steps in this pathway, including the activation of IKK.[12] Its more potent analogs, like EF24 and EF31 (a related analog), are even more effective inhibitors of IKKβ, leading to a more profound blockade of NF-κB nuclear translocation and activity.[12][14][15] UBS109 has also been shown to decrease the levels of phosphorylated IKKβ and phosphorylated p65 (a key NF-κB subunit), effectively suppressing the pathway.[4]

G cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Targets for Proteasome->IkBa_NFkB Degrades IκBα NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Gene Gene Transcription (Survival, Proliferation) Analogs Curcumin Analogs (EF24, UBS109) Analogs->IKK Inhibit NFkB_n->Gene Activates

Caption: Inhibition of the NF-κB signaling pathway by curcumin analogs.

Comparative Anticancer Activity: In Vitro Cytotoxicity

The most direct method for comparing the anticancer potency of these compounds is by determining their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required to inhibit a biological process, such as cell proliferation, by 50%.[16] A lower IC50 value indicates a more potent compound. This is typically measured using a cell viability assay, such as the MTT assay.

The following table summarizes publicly available data on the cytotoxic activity of Curcumin, EF24, and UBS109 against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 / GI50 (µM)Source
EF24 MelanomaSkin Cancer0.7[17]
EF24 MDA-MB-231Breast Cancer0.8[17]
EF31 (related analog)NF-κB-dependent linesVarious~5 (NF-κB inhibition)[14][15]
P1 (related analog)HeLaCervical Cancer0.69[18]
P1 (related analog)A549Lung Cancer1.24[18]
Curcumin NF-κB-dependent linesVarious>50 (NF-κB inhibition)[14][15]

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[19] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[19][20]

Causality Behind Experimental Choices:

  • Cell Density: Seeding cells at a density that ensures they are in the logarithmic growth phase during treatment is crucial for accurately assessing cytotoxic effects, as opposed to cytostatic ones.[20]

  • DMSO Concentration: The final concentration of the solvent (DMSO) must be kept low (typically ≤ 0.5%) and consistent across all wells to prevent solvent-induced cytotoxicity, which would confound the results.[19]

  • Controls: Including "vehicle control" (cells treated with DMSO only) and "medium only" (no cells) wells is essential. The vehicle control serves as the 100% viability reference, while the medium control provides the background absorbance to be subtracted from all readings.[19]

G A 1. Cell Seeding (5,000-10,000 cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) Allows cells to adhere and resume growth. A->B C 3. Drug Treatment (Add serial dilutions of Curcumin/Analogs) B->C D 4. Incubation (48-72h, 37°C, 5% CO2) Exposure period for cytotoxic effects. C->D E 5. Add MTT Reagent (10-50 µL of 5 mg/mL solution) D->E F 6. Incubation (2-4h, 37°C, 5% CO2) Allows formazan crystal formation in viable cells. E->F G 7. Solubilization (Remove media, add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm using a microplate reader) G->H I 9. Data Analysis (Calculate % Viability and plot dose-response curve to determine IC50) H->I

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture, ensuring high viability (>95%).

    • Dilute the cell suspension to the desired concentration in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well.[20]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each compound (Curcumin, EF24, UBS109) in sterile DMSO.

    • Perform serial dilutions of the stock solutions in a complete culture medium to achieve the desired final concentrations. A common range to test is 0.1 µM to 100 µM.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells containing medium with the same final DMSO concentration.[19]

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time is a critical variable and can result in different IC50 values.[16]

  • MTT Addition and Formazan Formation:

    • After the treatment period, add 10-50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[19][20]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[19][20]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[19]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[19][21]

Discussion and Conclusion

The comparative data unequivocally demonstrate that synthetic analogs of curcumin, such as EF24, possess significantly enhanced biological activity.[1][9] By overcoming the inherent limitations of the parent compound, these analogs exhibit cytotoxic potency against cancer cell lines at concentrations that are orders of magnitude lower than curcumin itself.[1][14] The primary mechanism for this enhanced activity is often a more potent inhibition of key pro-survival signaling pathways like NF-κB.[1][15]

The development of these analogs represents a successful application of medicinal chemistry principles to improve upon a promising natural product. While curcumin remains a valuable research tool and lead compound, its direct clinical utility is limited.[2][3] Analogs like EF24 and UBS109, with their improved stability, bioavailability, and potency, represent a more viable path toward clinical application.[1][4] Future research will continue to refine these structures, aiming for even greater target specificity and reduced off-target toxicity, moving these powerful compounds from the laboratory bench to the patient's bedside.

References

A Comparative Guide to the Synthetic Validation of 4-Chloro-2-(difluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-(difluoromethoxy)benzoic acid is a key building block in modern medicinal chemistry and drug development. The incorporation of the difluoromethoxy group (–OCF₂H) into aromatic scaffolds is a widely used strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. As a bioisostere for hydroxyl or thiol groups, the difluoromethoxy moiety can significantly improve the pharmacokinetic profile of a molecule. Given its importance, the development of a robust, scalable, and well-validated synthetic route is paramount for ensuring a consistent and high-purity supply for research and development pipelines.

This guide provides an in-depth comparison of two viable synthetic routes for this compound, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, be it for small-scale laboratory synthesis or large-scale manufacturing.

PART 1: Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are presented here. The first route employs a protection-difluoromethylation-deprotection sequence starting from a commercially available hydroxybenzoic acid derivative. The second route involves the synthesis of a key benzaldehyde intermediate followed by oxidation to the final carboxylic acid.

Route 1: Three-Step Synthesis from 2-Chloro-4-hydroxybenzoic Acid

This route is a classic and reliable method that leverages the well-established chemistry of O-difluoromethylation of phenols. The carboxylic acid functionality of the starting material is first protected as an ester to prevent interference with the basic conditions of the subsequent difluoromethylation step.

Logical Workflow for Route 1

cluster_0 Route 1: Protection-Difluoromethylation-Deprotection A Start: 2-Chloro-4-hydroxybenzoic acid B Step 1: Esterification (Protection of Carboxylic Acid) A->B MeOH, H₂SO₄ (cat.) C Intermediate: Methyl 2-chloro-4-hydroxybenzoate B->C D Step 2: O-Difluoromethylation C->D NaO₂CCF₂Cl, DMF/H₂O E Intermediate: Methyl 4-chloro-2-(difluoromethoxy)benzoate D->E F Step 3: Hydrolysis (Deprotection) E->F NaOH, H₂O/MeOH G Final Product: this compound F->G

Caption: Workflow for the synthesis of this compound via Route 1.

Causality Behind Experimental Choices:

  • Esterification (Step 1): The carboxylic acid is protonated under acidic conditions, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The use of a catalytic amount of sulfuric acid is a standard and cost-effective method for Fischer esterification.

  • O-Difluoromethylation (Step 2): This step proceeds via the generation of a difluorocarbene (:CF₂) intermediate from sodium 2-chloro-2,2-difluoroacetate upon heating.[1] The phenoxide, formed by the deprotonation of the hydroxyl group by a base (in this case, the basicity of the reaction mixture is sufficient), acts as a nucleophile and traps the highly reactive difluorocarbene. The use of a polar aprotic solvent like DMF is crucial for this reaction.

  • Hydrolysis (Step 3): The methyl ester is saponified using a strong base like sodium hydroxide. The reaction is typically carried out in a mixture of water and an organic solvent like methanol to ensure the solubility of the ester. Acidification in the final workup step protonates the carboxylate to yield the desired benzoic acid.

Experimental Protocol for Route 1

Step 1: Synthesis of Methyl 2-chloro-4-hydroxybenzoate

  • To a solution of 2-chloro-4-hydroxybenzoic acid (50 g, 0.29 mol) in methanol (500 mL), add concentrated sulfuric acid (5 mL) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-chloro-4-hydroxybenzoate as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-chloro-2-(difluoromethoxy)benzoate

  • To a mixture of methyl 2-chloro-4-hydroxybenzoate (40 g, 0.21 mol) and cesium carbonate (104 g, 0.32 mol) in DMF (400 mL) and water (30 mL), add sodium 2-chloro-2,2-difluoroacetate (81 g, 0.53 mol).[1]

  • Heat the reaction mixture to 100-110 °C and stir for 3-4 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour into ice water (1 L).

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 4-chloro-2-(difluoromethoxy)benzoate.

Step 3: Synthesis of this compound

  • Dissolve methyl 4-chloro-2-(difluoromethoxy)benzoate (30 g, 0.13 mol) in a mixture of methanol (150 mL) and water (50 mL).

  • Add sodium hydroxide (10.4 g, 0.26 mol) and heat the mixture to 60 °C for 2-3 hours.

  • After completion of the reaction (monitored by TLC), cool to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water (200 mL) and wash with diethyl ether (100 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Route 2: Two-Step Synthesis via a Benzaldehyde Intermediate

This alternative route involves the synthesis of the corresponding benzaldehyde, which is then oxidized to the carboxylic acid. This approach can be advantageous if the aldehyde intermediate is readily accessible.

Logical Workflow for Route 2

cluster_1 Route 2: Aldehyde Synthesis and Oxidation H Start: 3-Chloro-4-(difluoromethoxy)aniline I Step 1: Sandmeyer Reaction H->I 1. NaNO₂, HCl 2. CuCN, KCN J Intermediate: 4-Chloro-2-(difluoromethoxy)benzonitrile I->J K Step 2: Reduction J->K DIBAL-H L Intermediate: 4-Chloro-2-(difluoromethoxy)benzaldehyde K->L M Step 3: Oxidation L->M KMnO₄ or NaClO₂ N Final Product: this compound M->N

Caption: Workflow for the synthesis of this compound via Route 2.

Causality Behind Experimental Choices:

  • Sandmeyer Reaction (Step 1): This is a reliable method for converting an aryl amine to a nitrile. The aniline is first diazotized with sodium nitrite in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) cyanide salt to introduce the nitrile group.

  • Reduction (Step 2): The nitrile is selectively reduced to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.

  • Oxidation (Step 3): The aldehyde is oxidized to the carboxylic acid. A variety of oxidizing agents can be used, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). The Pinnick oxidation using NaClO₂ is often preferred for its high efficiency and tolerance of other functional groups.

Experimental Protocol for Route 2

(Note: The synthesis of the starting material, 3-Chloro-4-(difluoromethoxy)aniline, is a multi-step process that is not detailed here for brevity but would be a consideration in the overall route evaluation.)

Step 1: Synthesis of 4-Chloro-2-(difluoromethoxy)benzonitrile

  • Add 3-Chloro-4-(difluoromethoxy)aniline (30 g, 0.16 mol) to a mixture of concentrated hydrochloric acid (40 mL) and water (100 mL).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (12 g, 0.17 mol) in water (30 mL) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (17 g, 0.19 mol) and potassium cyanide (25 g, 0.38 mol) in water (100 mL) at 60-70 °C.

  • Add the cold diazonium salt solution to the cyanide solution portion-wise, allowing for gas evolution to subside between additions.

  • After the addition is complete, heat the mixture at 80 °C for 1 hour.

  • Cool to room temperature, extract with toluene (3 x 150 mL), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the benzonitrile.

Step 2: Synthesis of 4-Chloro-2-(difluoromethoxy)benzaldehyde

  • Dissolve 4-chloro-2-(difluoromethoxy)benzonitrile (20 g, 0.099 mol) in anhydrous toluene (200 mL) and cool to -78 °C under a nitrogen atmosphere.

  • Add DIBAL-H (1.0 M in hexanes, 110 mL, 0.11 mol) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol (20 mL), followed by 1 M HCl (150 mL).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to give the crude aldehyde, which can be used directly in the next step.

Step 3: Synthesis of this compound

  • Dissolve the crude 4-chloro-2-(difluoromethoxy)benzaldehyde (18 g, 0.088 mol) in a mixture of tert-butanol (200 mL) and 2-methyl-2-butene (50 mL).

  • In a separate flask, dissolve sodium chlorite (20 g, 0.22 mol) and sodium dihydrogen phosphate (20 g, 0.17 mol) in water (100 mL).

  • Add the aqueous solution to the aldehyde solution at room temperature and stir vigorously for 4-6 hours.

  • After the reaction is complete, add water (200 mL) and extract with ethyl acetate (2 x 150 mL).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.

PART 2: Performance Comparison and Data Summary

ParameterRoute 1Route 2
Starting Material 2-Chloro-4-hydroxybenzoic acid3-Chloro-4-(difluoromethoxy)aniline
Number of Steps 33
Overall Yield (Typical) 60-70%50-60%
Reagent Availability Starting material is readily available.Starting material is a specialty chemical.
Key Reagents Sodium 2-chloro-2,2-difluoroacetate, NaOHNaNO₂, CuCN, DIBAL-H, NaClO₂
Safety Considerations High temperatures in difluoromethylation step.Use of highly toxic cyanides. Pyrophoric DIBAL-H.
Scalability GoodModerate (handling of cyanides and DIBAL-H can be challenging on a large scale).

PART 3: Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 is the recommended route for most applications, particularly for laboratory-scale synthesis and initial scale-up. Its primary advantages are the use of a readily available and inexpensive starting material and the avoidance of highly toxic reagents like cyanides. The three steps involve standard, well-understood transformations, making the process robust and reproducible.

Route 2 may be considered if the starting aniline is available through other synthetic efforts or if there is a specific need to avoid the high temperatures of the difluoromethylation step in Route 1. However, the significant safety concerns associated with the use of cyanides and DIBAL-H, as well as the specialty nature of the starting material, make this route less attractive for general use and large-scale production.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, available equipment, and the safety protocols in place. This guide provides the necessary data and rationale to support an informed decision.

References

A Researcher's Guide to Spectroscopic Comparison of Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Isomeric Differentiation

In the molecular world, subtle differences in atomic arrangement can lead to profound changes in function, efficacy, and safety. Isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of their atoms—are central to this principle. For researchers in drug development and materials science, the ability to unambiguously distinguish between isomers is not merely an academic exercise; it is a critical requirement for ensuring product safety, optimizing biological activity, and securing intellectual property. A classic example is the tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen. This underscores the necessity of precise analytical techniques capable of resolving and characterizing isomeric forms.

Spectroscopy offers a powerful, non-destructive suite of tools to probe the unique physical and chemical properties arising from these structural nuances. Each spectroscopic technique interacts with molecules in a distinct way, providing a unique "fingerprint" based on nuclear environments, vibrational modes, electronic transitions, or mass-to-charge ratios. This guide provides an in-depth comparison of key spectroscopic methods for isomer differentiation, grounded in fundamental principles and supported by practical, field-proven experimental protocols.

Strategic Approach to Isomer Analysis

The choice of spectroscopic technique is dictated by the type of isomerism . A logical workflow is essential for efficient and conclusive analysis.

Isomer_Analysis_Workflow cluster_0 Problem Definition cluster_1 Technique Selection cluster_2 Analysis & Conclusion Start Identify Isomeric Mixture Decision What type of isomerism? Start->Decision NMR NMR Spectroscopy Decision->NMR Constitutional Diastereomers IR IR Spectroscopy Decision->IR Constitutional (esp. Regioisomers) MS Mass Spectrometry (often with separation) Decision->MS Constitutional Chiroptical UV-Vis & Chiroptical Spectroscopy Decision->Chiroptical Geometric Isomers Enantiomers Analysis Data Acquisition & Interpretation NMR->Analysis IR->Analysis MS->Analysis Chiroptical->Analysis Conclusion Structure Elucidation & Isomer Differentiation Analysis->Conclusion

Caption: Workflow for selecting the appropriate spectroscopic technique based on the type of isomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers and diastereomers. It probes the magnetic environments of atomic nuclei (most commonly ¹H and ¹³C), which are exquisitely sensitive to the molecule's electronic structure and the spatial arrangement of neighboring atoms.

Principle of Differentiation
  • Constitutional Isomers: Have different connectivity, leading to fundamentally different numbers of signals, chemical shifts (positions of signals), and coupling patterns (splitting of signals).

  • Diastereomers: Have the same connectivity but different 3D arrangements. While their spectra may be more similar than those of constitutional isomers, their distinct spatial environments result in different chemical shifts and coupling constants. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions, are particularly powerful for differentiating diastereomers.[1] Protons that are close in space in one diastereomer but far apart in another will show a NOESY correlation only in the former.[1][2]

Case Study: Distinguishing Diastereomers

For diastereomers, differences in the spatial orientation of atoms lead to distinct NMR spectra.[3] Advanced 2D NMR experiments like NOESY or its exchange spectroscopy variant (EXSY) can be used to identify protons that are close in space or are undergoing chemical exchange, respectively.[4][5] For example, in cyclic compounds, cis and trans isomers can be definitively assigned by observing NOE correlations between protons on the same face of the ring, which will be absent for the trans isomer.[1]

Experimental Protocol: ¹H NMR Sample Preparation

A high-quality spectrum is contingent on meticulous sample preparation. This protocol ensures optimal spectral resolution and minimal artifacts.

  • Sample Weighing: Accurately weigh 5-25 mg of the purified isomeric compound for a standard ¹H NMR experiment.[6][7] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[6]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[8] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.[8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration (Critical Step): To remove any particulate matter which severely degrades spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[7] Cotton wool should be avoided as solvents can leach impurities from it.

  • Tube and Volume: Use a clean, high-quality 5 mm NMR tube. The final sample height should be sufficient for the instrument, typically around 4-5 cm.[6][7]

  • Internal Standard: Although residual solvent peaks can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can provide a more accurate chemical shift calibration.[9]

  • Degassing (Optional): For sensitive experiments or samples prone to oxidation, oxygen can be removed by bubbling an inert gas like nitrogen or argon through the solution (with care) or by using several freeze-pump-thaw cycles.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending). The frequencies of these vibrations are determined by the masses of the atoms and the strengths of the bonds connecting them. It is particularly effective for distinguishing constitutional isomers with different functional groups or substitution patterns.

Principle of Differentiation

Isomers often possess unique vibrational modes that result in distinct IR spectra. This is especially true in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations unique to the overall molecular structure occur.

  • Functional Group Isomers: (e.g., propanal vs. propanone) show dramatically different spectra due to the presence of distinct functional groups (C=O stretch in different environments, C-H aldehyde stretch).

  • Positional Isomers (Regioisomers): (e.g., ortho-, meta-, and para-xylene) exhibit characteristic differences in their out-of-plane C-H bending vibrations in the fingerprint region.

Case Study: ortho-, meta-, and para-Xylene

The substitution pattern on the benzene ring in xylene isomers directly influences the C-H out-of-plane bending vibrations, providing a clear method for differentiation.[10][11]

IsomerSubstitution PatternCharacteristic C-H Bend (cm⁻¹)
ortho-Xylene 1,2-disubstituted735 - 750[10]
meta-Xylene 1,3-disubstituted750 - 810[10]
para-Xylene 1,4-disubstituted790 - 850[10]

These distinct, strong absorption bands allow for the unambiguous identification of each regioisomer from a simple IR spectrum.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common, convenient method that requires minimal sample preparation for liquids and solids.[13]

  • Background Scan: Ensure the ATR crystal (e.g., diamond, ZnSe) is clean. Run a background scan with the empty, clean crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O vapor), which will be automatically subtracted from the sample spectrum.[13][14]

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[13]

  • Apply Pressure: For solid samples, use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good contact, which is essential for a high-quality spectrum.[13]

  • Acquire Spectrum: Collect the sample spectrum. The instrument's software will ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.[14]

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe after the measurement to prevent cross-contamination.

FTIR_Workflow A Clean ATR Crystal B Run Background Scan (No Sample) A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process Data (Background Subtraction) D->E F Clean Crystal E->F

Caption: Standard experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Differentiating by Mass and Fragmentation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While isomers have the same molecular mass and thus the same molecular ion peak, their different structures can lead to distinct fragmentation patterns upon ionization.[15][16]

Principle of Differentiation

When a molecule is ionized (e.g., by electron impact), it forms a molecular ion that can undergo fragmentation. The stability of the bonds within the molecule dictates which fragments are most likely to form. Constitutional isomers, having different bond arrangements, often fragment in different ways, leading to mass spectra with different fragment ions or different relative abundances of the same fragments.[15][17] Tandem mass spectrometry (MS/MS) can further enhance differentiation by isolating a specific ion and fragmenting it again.[18][19]

For highly similar isomers, advanced techniques like Ion Mobility-Mass Spectrometry (IM-MS) provide an orthogonal separation dimension. IM-MS separates ions based on their size and shape (collision cross-section) before they enter the mass analyzer, allowing for the resolution of isomers that produce identical fragments.[20][21][22][23]

Case Study: Distinguishing Sugar Phosphates

A set of six sugar phosphate isomers (e.g., glucose-1-phosphate, glucose-6-phosphate) can be challenging to differentiate. While they may co-elute chromatographically and show similar primary mass spectra, different fragmentation techniques like Collision-Induced Dissociation (CID) and Ultraviolet Photodissociation (UVPD) can generate unique, diagnostic fragment ions for each isomer, enabling their unambiguous identification.[19]

UV-Visible & Chiroptical Spectroscopy: Probing Electronic Systems

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. It is particularly useful for differentiating geometric isomers (cis/trans) of molecules containing chromophores, especially conjugated systems.

  • Principle: The spatial arrangement of atoms in geometric isomers affects the planarity and extent of the conjugated π-electron system. The more planar and extended the conjugation, the smaller the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of longer wavelength (lower energy) light.

  • Case Study: cis- and trans-Stilbene: trans-Stilbene is more planar than cis-stilbene, where steric hindrance between the phenyl rings forces them to twist out of plane.[24] This enhanced planarity in the trans isomer allows for greater π-conjugation.[24] Consequently, trans-stilbene absorbs light at a longer wavelength (λ_max ≈ 295 nm) compared to cis-stilbene (λ_max ≈ 280 nm).[24][25] The more efficient orbital overlap in the trans isomer also leads to a higher molar extinction coefficient (a more intense absorption band).[24]

Isomerλ_max (in hexane)Molar Extinction Coefficient (ε)Key Feature
cis-Stilbene ~280 nm[24]LowerSteric hindrance reduces planarity and conjugation.
trans-Stilbene ~295 nm[24]HigherGreater planarity allows for more effective π-conjugation, causing a red shift.[24]
Chiroptical Spectroscopy (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is an essential technique for distinguishing between enantiomers—non-superimposable mirror-image isomers.

  • Principle: Enantiomers interact differently with circularly polarized light. A CD spectrometer measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce CD spectra that are equal in magnitude but opposite in sign (mirror images).[26] An equimolar (racemic) mixture of two enantiomers will be CD-inactive.

  • Case Study: (R)- and (S)-Carvone: These two enantiomers are responsible for the distinct smells of spearmint and caraway, respectively.[27] Their CD spectra are mirror images of each other, allowing for their clear differentiation and for the determination of enantiomeric purity in a sample.[27][28] The sign of the Cotton effect in the CD spectrum provides the definitive distinction between the two enantiomers.[29]

Conclusion

The differentiation of isomers is a multifaceted analytical challenge that requires a strategic application of spectroscopic techniques. NMR spectroscopy remains the definitive tool for elucidating the precise connectivity and stereochemistry of constitutional isomers and diastereomers. IR spectroscopy provides a rapid and effective method for identifying isomers based on differences in functional groups and fingerprint vibrations. Mass spectrometry excels at distinguishing isomers through unique fragmentation patterns, with advanced methods like ion mobility providing further resolving power. Finally, UV-Vis and chiroptical methods like Circular Dichroism are indispensable for characterizing geometric isomers and enantiomers, respectively. By understanding the principles and applying the robust protocols detailed in this guide, researchers can confidently navigate the complexities of isomer analysis, ensuring the accuracy and integrity of their scientific endeavors.

References

A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation of Clearance for Drug Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals, understanding a drug candidate's clearance is a cornerstone of predicting its pharmacokinetic profile, safety, and efficacy. An accurate projection of how a drug is eliminated from the body is critical for designing successful clinical trials and establishing effective dosing regimens. This guide provides an in-depth comparison of methodologies for establishing an in vitro-in vivo correlation (IVIVC) for the clearance of drug derivatives, grounded in scientific principles and field-proven insights.

The Imperative of Clearance Prediction

Clearance (CL) is the pharmacokinetic parameter that quantifies the rate of drug elimination from the body, relative to its concentration in the plasma. It is a critical determinant of a drug's half-life and steady-state concentration. Early and accurate prediction of human clearance is a pivotal goal in drug discovery, as it helps to avoid costly late-stage failures due to undesirable pharmacokinetic properties.[1] The process of predicting in vivo clearance from in vitro data is known as in vitro-in vivo extrapolation (IVIVE).[2][3]

The fundamental premise of IVIVE for clearance is that the metabolic processes observed in a controlled laboratory setting can be mathematically scaled to forecast the behavior of a drug in a complex biological system. This guide will dissect the key experimental systems and modeling approaches that form the basis of this predictive science.

Part 1: Foundational In Vitro Clearance Determination

The journey to a successful IVIVC begins with robust and reproducible in vitro data. The choice of the in vitro system is a critical experimental decision, dictated by the specific properties of the drug derivative and the metabolic pathways under investigation.

Choosing the Right In Vitro System: A Comparative Analysis

Several in vitro systems are commonly employed to assess metabolic stability and determine intrinsic clearance (CLint), the inherent ability of the liver to metabolize a drug.[3][4]

In Vitro System Description Advantages Disadvantages
Liver Microsomes Subcellular fractions of the liver containing cytochrome P450 (CYP) enzymes.[5][6]Cost-effective, high-throughput, well-characterized for Phase I metabolism.[6][7]Lacks Phase II enzymes and transporters; may not reflect the full metabolic capacity of the liver.[4][7]
Liver S9 Fraction A supernatant fraction containing both microsomal and cytosolic enzymes.[5][8]Includes both Phase I and Phase II metabolic enzymes.[4][8]Can have lower specific enzyme activity compared to microsomes.
Hepatocytes Intact liver cells, available as fresh or cryopreserved suspensions or plated cultures.Considered the "gold standard" as they contain a full complement of metabolic enzymes and transporters.[9]More expensive, lower throughput, and can have greater inter-donor variability.[7][10]
Recombinant Enzymes Individual drug-metabolizing enzymes (e.g., specific CYPs) expressed in a cellular system.Allows for the study of a specific metabolic pathway in isolation.Does not capture the interplay between different enzymes and pathways.

Expert Insight: The selection of the in vitro system should be a strategic one. For high-throughput screening of early-stage derivatives primarily cleared by CYP enzymes, liver microsomes are often the most efficient choice.[1][6] However, for compounds where Phase II metabolism or transporter-mediated uptake is anticipated to be significant, hepatocytes are the more physiologically relevant and predictive model.[11]

Experimental Protocol: Determining In Vitro Intrinsic Clearance (CLint) using the Substrate Depletion Approach

The substrate depletion method is a widely used technique to measure in vitro CLint.[12] This protocol outlines the key steps for a typical experiment using liver microsomes.

Materials:

  • Test compound and positive control compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Organic solvent (e.g., acetonitrile, methanol) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive control. Thaw the pooled HLM on ice.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound at the desired concentration. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear portion of this plot represents the elimination rate constant (k).

  • CLint Calculation: Calculate the intrinsic clearance using the following equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Causality Behind Choices: The use of a pooled lot of microsomes from multiple donors helps to average out individual metabolic differences. The NADPH regenerating system is crucial as it provides the necessary cofactors for CYP enzyme activity.[5] Quenching with a cold organic solvent is essential to halt all enzymatic activity instantaneously, ensuring accurate time-point measurements.

Part 2: In Vivo Clearance Determination in Preclinical Species

To establish a correlation, in vivo clearance data from appropriate animal models is required. These studies provide a crucial link between the simplified in vitro environment and the complex physiological reality.[13]

Experimental Workflow: In Vivo Pharmacokinetic Study

in_vivo_workflow cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Analysis & Calculation Animal_Acclimation Animal Acclimation & Fasting Dose_Prep Dose Formulation Preparation Dosing Drug Administration (IV or Oral) Dose_Prep->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Bioanalysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis CL_Calculation Clearance (CL) Calculation PK_Analysis->CL_Calculation

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol for In Vivo Clearance Determination
  • Animal Model Selection: Choose an appropriate animal species (e.g., rat, mouse, dog, non-human primate). The choice often depends on which species' metabolic profile most closely resembles that of humans for the compound class.[14]

  • Dose Administration: Administer the drug derivative intravenously (IV) to determine systemic clearance directly. Oral administration can also be performed to assess oral clearance and bioavailability.[14]

  • Blood Sampling: Collect serial blood samples at predetermined time points.

  • Plasma Analysis: Process the blood samples to obtain plasma and quantify the drug concentration using a validated bioanalytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data. For an IV dose, clearance is calculated as: CL = Dose / AUCinf where AUCinf is the area under the concentration-time curve from time zero to infinity.

Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation

With both in vitro and in vivo data in hand, the next step is to establish a quantitative relationship. This is typically achieved through scaling methods or more complex modeling approaches.

Scaling Methods: From In Vitro CLint to In Vivo CL

1. Physiological Scaling (IVIVE): This is a bottom-up approach that uses physiological parameters to scale the in vitro CLint to an in vivo hepatic clearance (CLh).[2]

The well-stirred model is a commonly used physiological model:[15][16]

CLh = (Qh * fu * CLint) / (Qh + fu * CLint)

Where:

  • Qh: Hepatic blood flow

  • fu: Fraction of unbound drug in plasma

  • CLint: In vitro intrinsic clearance scaled to the whole liver

Scaling CLint: From Microsomes: CLint (liver) = CLint (in vitro) * (mg microsomal protein/g liver) * (g liver weight)

From Hepatocytes: CLint (liver) = CLint (in vitro) * (millions of hepatocytes/g liver) * (g liver weight)

2. Allometric Scaling: This is a top-down, empirical approach that uses pharmacokinetic data from multiple animal species to predict human parameters.[17] It is based on the principle that many physiological parameters scale with body weight according to a power law:[18]

Y = a * W^b

Where:

  • Y: The pharmacokinetic parameter of interest (e.g., clearance)

  • W: Body weight

  • a: Allometric coefficient

  • b: Allometric exponent

By plotting the log of the clearance versus the log of the body weight for several species, a linear relationship can be established, which can then be extrapolated to predict human clearance.[18]

Advanced Modeling: Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling represents a more sophisticated, mechanistic approach to IVIVC.[19][20] These models are multi-compartment models that represent the body as a series of interconnected physiological compartments (organs and tissues).[21][22]

PBPK_Model Central Central Compartment (Blood/Plasma) Liver Liver (Metabolism) Central->Liver Q_L Kidney Kidney (Excretion) Central->Kidney Q_K Lung Lung Central->Lung Q_Lu Heart Heart Central->Heart Q_H Brain Brain Central->Brain Q_B Adipose Adipose Central->Adipose Q_A Other Other Tissues Central->Other Q_O Metabolites Metabolites Liver->Metabolites CL_met Excretion Excretion Kidney->Excretion CL_ren

Caption: Simplified structure of a PBPK model.

PBPK models integrate in vitro data (like CLint), compound-specific physicochemical properties, and species-specific physiological parameters to simulate the drug's ADME (absorption, distribution, metabolism, and excretion) profile.[21][22] This allows for the prediction of clearance in humans and can also be used to simulate various scenarios, such as different dosing regimens or patient populations.[19]

Part 4: Navigating Discrepancies and Ensuring Trustworthiness

A perfect one-to-one correlation between in vitro and in vivo clearance is rare. Understanding the potential sources of discrepancy is key to refining predictive models and building confidence in the results.

Common Reasons for Poor IVIVC:

  • Extrahepatic Metabolism: In vitro liver systems will not account for metabolism occurring in other tissues like the gut wall, kidneys, or lungs.

  • Transporter-Mediated Processes: If drug uptake into hepatocytes is the rate-limiting step, in vitro systems that do not fully capture transporter kinetics can underpredict clearance.[1]

  • Incorrect Scaling Factors: The physiological scaling factors used can have a significant impact on the prediction and may not be accurate for all drugs.[15][16]

  • Plasma Protein Binding: Differences in plasma protein binding between species and between the in vitro and in vivo environments can lead to discrepancies.

  • Low Clearance Compounds: Accurately measuring the slow metabolism of low-clearance compounds in vitro can be challenging, sometimes requiring specialized techniques like the hepatocyte relay method.[11][23][24]

Self-Validating Systems: To build trustworthiness into the IVIVC process, it is essential to include control compounds with well-characterized human pharmacokinetics in every experiment. A successful correlation for these controls provides confidence in the experimental setup and the scaling approach. Furthermore, establishing a good IVIVC in preclinical species first can validate the methodology before extrapolating to humans.[23][25]

Comparative Summary of Predictive Approaches

Approach Principle Data Requirement Pros Cons
Physiological Scaling (IVIVE) Mechanistic, bottom-upIn vitro CLint, fu, physiological parametersMechanistic basis, can provide insights into clearance pathwaysSensitive to the accuracy of in vitro data and scaling factors
Allometric Scaling Empirical, top-downIn vivo clearance from multiple animal speciesSimple, does not require in vitro dataLacks mechanistic insight, assumes clearance scales with body weight which is not always true[20]
PBPK Modeling Mechanistic, systems-basedIn vitro data, physicochemical properties, extensive physiological dataHighly predictive, allows for simulation of various scenarios[19]Complex, requires specialized software and expertise

Final Recommendation: For a comprehensive and robust IVIVC of clearance for drug derivatives, a multi-pronged approach is recommended. Start with high-quality in vitro data from the most appropriate system (often hepatocytes). Use this data in both physiological scaling models for an initial prediction and as an input for more complex PBPK models. Concurrently, perform allometric scaling with in vivo data from at least three species. When the predictions from these different approaches converge, it provides a high degree of confidence in the projected human clearance. This integrated strategy, grounded in sound experimental practice and validated with control compounds, provides the most reliable path to predicting the clinical performance of new drug candidates.

References

A Comparative Guide to the Efficacy of Gefitinib vs. Traditional Chemotherapy in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of oncology has been revolutionized by the advent of targeted therapies, shifting the paradigm from a "one-size-fits-all" approach to personalized medicine. This guide provides an in-depth technical comparison of Gefitinib (Iressa), a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), and traditional cytotoxic chemotherapy for the treatment of Non-Small Cell Lung Cancer (NSCLC) harboring specific EGFR mutations. For researchers, scientists, and drug development professionals, understanding the nuances of their comparative efficacy, mechanisms of action, and the experimental data that underpins their clinical use is paramount.

Gefitinib, a synthetic anilinoquinazoline compound, represents a pivotal development in precision oncology.[1] Its efficacy is particularly pronounced in NSCLC patients whose tumors harbor activating mutations in the EGFR gene.[2][3] This guide will dissect the molecular basis for this targeted efficacy and contrast it with the broader, less specific mechanism of traditional chemotherapy.

Mechanism of Action: A Tale of Two Strategies

Gefitinib: Precision Targeting of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][4] In certain cancers, including a subset of NSCLC, mutations in the EGFR gene lead to its constitutive activation, creating a constant "on" signal that drives uncontrolled cell growth and division.[2][3]

Gefitinib's mechanism of action is centered on its ability to selectively and reversibly inhibit the tyrosine kinase activity of EGFR.[1][2][5] It achieves this by competing with adenosine triphosphate (ATP) for its binding site within the intracellular catalytic domain of the receptor.[3][5][6] By blocking ATP binding, gefitinib prevents the autophosphorylation of EGFR, a critical step in the activation of downstream signaling cascades.[1][3][5] The primary pathways inhibited include the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cancer cell proliferation and survival.[5][7][8] This targeted inhibition leads to cell cycle arrest and apoptosis (programmed cell death) in EGFR-dependent tumor cells.[2][3]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Gefitinib inhibits EGFR signaling.

Traditional Chemotherapy: A Broad-Spectrum Cytotoxic Approach

In contrast, traditional chemotherapy agents, such as platinum-based drugs (e.g., cisplatin, carboplatin) and other cytotoxic agents (e.g., paclitaxel, gemcitabine, vinorelbine, pemetrexed), exert their effects through non-specific mechanisms that target rapidly dividing cells.[9][10][11][12] These drugs primarily work by damaging DNA, interfering with DNA synthesis, or disrupting the mitotic spindle, thereby leading to cell death.

While effective in killing cancer cells, this lack of specificity means that healthy, rapidly dividing cells, such as those in the bone marrow, hair follicles, and gastrointestinal tract, are also affected. This collateral damage is the underlying cause of the well-known side effects of chemotherapy, including myelosuppression, alopecia, and nausea.

Comparative Efficacy: Insights from Clinical Trials

The superiority of gefitinib over traditional chemotherapy in patients with EGFR-mutated NSCLC has been robustly demonstrated in numerous clinical trials. A key determinant of gefitinib's efficacy is the presence of activating EGFR mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21.[5][13]

Key Efficacy Endpoints:
  • Progression-Free Survival (PFS): This is the length of time during and after treatment that a patient lives with the disease but it does not get worse.

  • Overall Response Rate (ORR): This is the percentage of patients whose tumors shrink by a predefined amount.

  • Overall Survival (OS): This is the length of time from either the date of diagnosis or the start of treatment for a disease that patients are still alive.

Head-to-Head Clinical Trial Data

Several landmark clinical trials have directly compared first-line gefitinib with standard platinum-based doublet chemotherapy in patients with advanced EGFR-mutated NSCLC.

Clinical TrialTreatment ArmsMedian PFS (Gefitinib)Median PFS (Chemotherapy)ORR (Gefitinib)ORR (Chemotherapy)
IPASS [14]Gefitinib vs. Carboplatin/Paclitaxel10.9 months7.4 months67%41%
NEJ002 [15][16]Gefitinib vs. Carboplatin/Paclitaxel10.8 months5.4 months73.7%30.7%
WJTOG3405 [16]Gefitinib vs. Cisplatin/Docetaxel9.2 months6.3 months62.1%32.2%

These trials consistently demonstrate a significant improvement in both PFS and ORR with gefitinib compared to chemotherapy in the EGFR-mutated population.[16][17] It is important to note that while PFS is markedly improved, a significant overall survival benefit has not always been consistently demonstrated in initial trials, often due to crossover study designs where patients on the chemotherapy arm received an EGFR-TKI upon disease progression.[15] However, the superior efficacy in terms of disease control and response rates firmly establishes gefitinib as the standard of care for the first-line treatment of EGFR-mutated NSCLC.[17][18]

Interestingly, in patients without EGFR mutations, chemotherapy has been shown to be more effective than gefitinib, highlighting the critical importance of molecular testing to guide treatment decisions.[14][19]

Experimental Protocols for Efficacy Assessment

The preclinical and clinical evaluation of anticancer drugs relies on a suite of standardized experimental protocols to determine their efficacy.

In Vitro Efficacy Assessment: Cell Viability Assays

Cell viability assays are fundamental in early-stage drug screening to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[20][21]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate NSCLC cells (e.g., HCC827, which harbors an EGFR exon 19 deletion) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of gefitinib and a relevant chemotherapy agent (e.g., cisplatin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_protocol MTT Assay Protocol Start Seed NSCLC Cells Treatment Treat with Gefitinib or Chemotherapy Start->Treatment MTT_Add Add MTT Reagent Treatment->MTT_Add Incubate Incubate MTT_Add->Incubate Solubilize Add Solubilizing Agent Incubate->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for MTT cell viability assay.

In Vivo Efficacy Assessment: Xenograft Tumor Models

To evaluate drug efficacy in a more physiologically relevant context, in vivo models are employed.[22][23] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are particularly valuable as they can better recapitulate the heterogeneity of human tumors.[24][25]

Protocol: NSCLC Orthotopic Xenograft Model

  • Cell Line Preparation: Culture human NSCLC cells with a known EGFR mutation status (e.g., NCI-H1975, which has both L858R and T790M mutations) and high viability.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Orthotopic Implantation: Surgically implant the NSCLC cells into the lung of the mice.[26] This method allows for the study of the tumor in its native microenvironment.[26]

  • Tumor Growth Monitoring: Monitor tumor growth over time using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or micro-CT scans.[24][26]

  • Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, gefitinib, cisplatin). Administer the drugs according to a predetermined schedule and dosage.

  • Efficacy Evaluation: Measure tumor volume at regular intervals. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Conclusion

The comparison between gefitinib and traditional chemotherapy for the treatment of EGFR-mutated NSCLC provides a compelling illustration of the power of targeted therapy. By specifically inhibiting the driver oncogene, gefitinib offers significantly improved efficacy in terms of progression-free survival and overall response rate, coupled with a more manageable side effect profile compared to the broad cytotoxicity of chemotherapy. The choice of therapy, however, is critically dependent on the molecular characteristics of the tumor, underscoring the indispensable role of biomarker testing in modern oncology. The experimental protocols outlined in this guide represent the foundational tools used to establish the efficacy of such targeted agents, paving the way for further advancements in personalized cancer treatment.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-(difluoromethoxy)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-2-(difluoromethoxy)benzoic acid (CAS RN: 97914-60-8), ensuring the safety of personnel and the protection of our environment.[1][2][3][4]

Hazard Assessment and Immediate Safety Precautions

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation. Understanding these hazards is the foundation of safe handling and disposal.

Key Hazards:

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation.

  • Serious Eye Irritation: Direct contact with eyes can cause serious irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of dust or vapors.

Waste Segregation: The First Step in Proper Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure cost-effective and compliant disposal.

Core Principle: Halogenated organic compounds must be segregated from non-halogenated organic waste.

Workflow for Waste Segregation:

WasteSegregation A Generate Waste This compound B Is the waste halogenated? A->B C Collect in designated 'Halogenated Organic Waste' container B->C Yes D Collect in designated 'Non-Halogenated Organic Waste' container B->D No E Label container with contents and hazard warnings C->E

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.